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Core Science & Biosynthesis

Foundational

3-Amino-4,5-difluorobenzene-1-sulfonamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Amino-4,5-difluorobenzene-1-sulfonamide Introduction 3-Amino-4,5-difluorobenzene-1-sulfonamide is a fluorinated aromatic sulfonamide, a class of compounds that serves as...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-Amino-4,5-difluorobenzene-1-sulfonamide

Introduction

3-Amino-4,5-difluorobenzene-1-sulfonamide is a fluorinated aromatic sulfonamide, a class of compounds that serves as a cornerstone in modern medicinal chemistry. Sulfonamides are prevalent pharmacophores found in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of fluorine atoms into the aromatic ring can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3][4] This guide provides a detailed, scientifically-grounded pathway for the synthesis of this valuable fluorinated building block, intended for researchers and professionals in drug discovery and development.

The synthetic strategy outlined herein proceeds through a logical three-step sequence starting from the commercially available 3,4-difluoronitrobenzene. The pathway involves the regioselective introduction of a sulfonamide group via chlorosulfonation and subsequent ammonolysis, followed by the reduction of the nitro group to the target amine. This approach is designed to be robust, high-yielding, and scalable.

Overall Synthesis Pathway

The synthesis of 3-Amino-4,5-difluorobenzene-1-sulfonamide is achieved via the following three-step reaction sequence, starting from 3,4-difluoronitrobenzene.

Synthesis_Pathway start 3,4-Difluoronitrobenzene intermediate1 4,5-Difluoro-3-nitro- benzenesulfonyl chloride start->intermediate1 1. HSO3Cl (Chlorosulfonic Acid) intermediate2 4,5-Difluoro-3-nitro- benzenesulfonamide intermediate1->intermediate2 2. NH4OH (Ammonium Hydroxide) product 3-Amino-4,5-difluoro- benzene-1-sulfonamide intermediate2->product 3. Fe / HCl (Reduction) Reduction_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Suspend Nitro-sulfonamide in Ethanol/Water B Add Iron Powder & NH4Cl (or HCl) A->B C Heat to Reflux (e.g., 80-90°C) B->C D Monitor by TLC C->D E Filter Hot Mixture (remove iron salts) D->E F Concentrate Filtrate E->F G Extract with Ethyl Acetate F->G H Dry, Concentrate & Purify (Recrystallization) G->H

Caption: Experimental workflow for the reduction of the nitro intermediate.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 4,5-difluoro-3-nitrobenzenesulfonamide (1.0 equivalent), ethanol, and water (e.g., a 4:1 to 5:1 mixture). Add iron powder (3-5 equivalents) and a catalytic amount of ammonium chloride or a small amount of concentrated HCl.

  • Reaction: Heat the stirred suspension to reflux (approximately 80-90°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Add water to the residue and adjust the pH to be slightly basic (pH 8-9) with a solution of sodium carbonate or sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent to afford 3-Amino-4,5-difluorobenzene-1-sulfonamide.

Data Summary and Characterization

Compound NameStarting MaterialKey ReagentsExpected Yield (%)
4,5-Difluoro-3-nitrobenzenesulfonyl chloride3,4-DifluoronitrobenzeneChlorosulfonic Acid75-85
4,5-Difluoro-3-nitrobenzenesulfonamide...sulfonyl chlorideAmmonium Hydroxide80-90
3-Amino-4,5-difluorobenzene-1-sulfonamide...nitrobenzenesulfonamideIron, HCl85-95

Characterization: The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial to confirm the chemical structure, particularly the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and sulfonamide, the S=O stretches of the sulfonamide, and the C-F bonds. [1]

References

  • Title: Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides Source: ResearchGate URL: [Link]

  • Title: Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives Source: IntechOpen URL: [Link]

  • Title: 4-Fluoro-3-nitrobenzenesulfonamide, min 97%, 100 grams Source: CP Lab Safety URL: [Link]

  • Title: Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization Source: Organic Chemistry Portal URL: [Link]

  • Title: 4-Fluoro-3-nitrobenzenesulfonamide | C6H5FN2O4S | CID 16782487 Source: PubChem URL: [Link]

  • Title: Method for synthesizing p-nitrobenzenesulfonyl chloride Source: Google Patents URL
  • Title: Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures Source: MDPI URL: [Link]

  • Title: Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(E)-(2,2′,6,6′-tetrafluoro)azobenzene-dicarboxylate Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: ORTHANILIC ACID Source: Organic Syntheses URL: [Link]

  • Title: Process for the preparation of 3-nitrobenzenesulfonyl chloride Source: Google Patents URL
  • Title: Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid Source: MDPI URL: [Link]

  • Title: Continuous reduction process Source: Google Patents URL

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4,5-difluorobenzene-1-sulfonamide

Introduction 3-Amino-4,5-difluorobenzene-1-sulfonamide is a fluorinated aromatic sulfonamide, a class of compounds holding significant importance in modern medicinal chemistry. As a chemical intermediate, its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-4,5-difluorobenzene-1-sulfonamide is a fluorinated aromatic sulfonamide, a class of compounds holding significant importance in modern medicinal chemistry. As a chemical intermediate, its structural motifs—the benzenesulfonamide core, a primary amine, and vicinal fluorine atoms—offer a versatile scaffold for the synthesis of novel therapeutic agents. The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] Furthermore, the strategic incorporation of fluorine atoms is a widely used strategy in drug design to modulate key molecular properties such as metabolic stability, binding affinity, and lipophilicity.[4]

The success of any drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] Properties such as solubility, lipophilicity (logP/logD), and the acid dissociation constant (pKa) are critical determinants of a molecule's behavior in biological systems.[5] Understanding and optimizing these characteristics at an early stage is paramount for efficient drug discovery and development.

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-4,5-difluorobenzene-1-sulfonamide. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only a summary of its key attributes but also detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to ensure that the described methods are robust and self-validating.

Section 1: Core Physicochemical Profile

A summary of the fundamental identifiers and calculated properties for 3-Amino-4,5-difluorobenzene-1-sulfonamide is presented below. It must be noted that specific experimental data for properties such as melting point, solubility, logP, and pKa are not widely available in public literature and require empirical determination. The subsequent sections provide detailed protocols for these essential measurements.

PropertyValueSource
IUPAC Name 3-amino-4,5-difluorobenzenesulfonamide-
CAS Number 1856543-03-7[7]
Molecular Formula C₆H₆F₂N₂O₂S[4]
Molecular Weight 208.19 g/mol [4]
Melting Point Experimental determination required.-
Aqueous Solubility Experimental determination required.-
Lipophilicity (logP) Experimental determination required.-
Acidity/Basicity (pKa) Experimental determination required.-

Section 2: Analysis of Key Physicochemical Properties in Drug Discovery

The interplay of a molecule's physicochemical properties dictates its pharmacokinetic and pharmacodynamic behavior. For 3-Amino-4,5-difluorobenzene-1-sulfonamide, the following properties are of primary importance.

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor influencing membrane permeability, plasma protein binding, and metabolic clearance.[5] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water for the neutral species.[8] The distribution coefficient (logD) is a pH-dependent measure that accounts for all ionic species and is often more physiologically relevant.[8] The difluoro-substituted aromatic ring contributes to the lipophilicity of this molecule, while the polar primary amine and sulfonamide groups decrease it. The overall balance is crucial for achieving optimal cell permeability.

Aqueous Solubility

Adequate aqueous solubility is a prerequisite for a drug's absorption and distribution in the systemic circulation.[8] The solubility of 3-Amino-4,5-difluorobenzene-1-sulfonamide is governed by the energetic balance between the crystal lattice energy and the solvation energy. The polar amine and sulfonamide moieties are capable of forming hydrogen bonds with water, which enhances solubility.[4] However, the aromatic ring is hydrophobic. Solubility will be highly dependent on the pH of the medium due to the ionizable nature of the molecule.

Ionization Constant (pKa)

The pKa value defines the strength of an acid or base and determines the charge state of a molecule at a given pH.[9] 3-Amino-4,5-difluorobenzene-1-sulfonamide possesses two ionizable centers:

  • The Aromatic Amine (-NH₂): This group is basic and will be protonated (cationic) at low pH.

  • The Sulfonamide (-SO₂NH₂): The sulfonamide proton is weakly acidic and will be deprotonated (anionic) at high pH. The electron-withdrawing nature of the sulfonyl group and the fluorine atoms increases the acidity of this proton compared to a simple amine.[9][10]

The ionization state at physiological pH (~7.4) profoundly impacts solubility, lipophilicity (logD), and the ability to interact with biological targets.[8]

Section 3: Standardized Protocols for Experimental Determination

Accurate experimental measurement of physicochemical properties is essential for building reliable structure-activity relationships (SAR) and predictive models.[11][12] The following protocols describe robust, standardized methods for key determinations.

G cluster_prep Compound Preparation & QC cluster_exp Experimental Measurement cluster_analysis Data Analysis & Reporting Compound Acquire Compound (Purity >95%) ConfirmID Confirm Identity & Purity (NMR, LC-MS) Compound->ConfirmID Solubility Aqueous Solubility (Shake-Flask, pH 7.4) ConfirmID->Solubility LogD Lipophilicity (logD) (Shake-Flask, pH 7.4) ConfirmID->LogD pKa pKa Determination (Potentiometric Titration) ConfirmID->pKa Quantify Quantification (HPLC-UV, UV-Vis) Solubility->Quantify LogD->Quantify Calculate Calculate Properties pKa->Calculate Quantify->Calculate Report Final Report Calculate->Report

Workflow for Physicochemical Property Determination.
Protocol for logD₇.₄ Determination (Shake-Flask Method)

This protocol follows the traditional and highly reliable "shake-flask" method to determine the distribution coefficient at pH 7.4.[8]

Rationale: The shake-flask method is considered the gold standard for logP/logD determination because it allows the system to reach true thermodynamic equilibrium. Using pH 7.4 phosphate-buffered saline (PBS) mimics physiological conditions.

Methodology:

  • Solvent Preparation: Prepare a sufficient quantity of n-octanol and 1x PBS (pH 7.4). Pre-saturate the n-octanol by stirring it with PBS (10:1 v/v) for 24 hours, and likewise pre-saturate the PBS with n-octanol. Separate the phases using a separatory funnel. This step is critical to prevent volume changes during the experiment.

  • Standard Curve Generation: Prepare a stock solution of the test compound in methanol or DMSO. Create a series of calibration standards in the mobile phase to be used for HPLC analysis and generate a standard curve by plotting UV absorbance versus concentration.

  • Partitioning: In a glass vial, add 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated PBS. Add a small, accurately known amount of the compound stock solution, ensuring the final concentration is within the linear range of the standard curve.

  • Equilibration: Tightly cap the vial and shake it on a mechanical shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 20 minutes to achieve complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample a known volume from both the n-octanol and the PBS layers. Dilute the samples appropriately and analyze the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ ([Compound]octanol / [Compound]PBS)

Protocol for Thermodynamic Solubility Measurement

This protocol determines the equilibrium solubility of the compound, which is a crucial parameter for preclinical development.[6]

Rationale: Measuring solubility at equilibrium (thermodynamic) provides a more accurate and relevant value for drug development than kinetic solubility, as it represents the true saturation point of the compound in a given medium.

Methodology:

  • Compound Addition: Add an excess amount of the solid compound (enough to ensure undissolved solid remains) to a vial containing a known volume of the test buffer (e.g., 1x PBS, pH 7.4).

  • Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C) for at least 24 hours. A self-validating system would involve taking samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, signifying equilibrium.

  • Sample Preparation: After equilibration, allow the suspension to settle. Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid. The choice of a filter with low compound binding is essential and should be validated.

  • Quantification: Dilute the clear filtrate with the mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Result Reporting: The solubility is reported in units such as µg/mL or µM.

Section 4: Spectroscopic and Structural Characterization

Spectroscopic analysis is fundamental for verifying the chemical identity and purity of the compound before conducting further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and amino substituents. The protons of the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) will likely appear as broad singlets.[13]

  • ¹³C NMR: The carbon NMR will display signals for the six aromatic carbons. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling.[13][14]

  • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and informative technique.[15] Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, providing a clear spectroscopic signature.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands are expected for:[13]

  • S=O stretching (sulfonamide): Strong asymmetric and symmetric bands around 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively.

  • N-H stretching (amine and sulfonamide): Bands in the region of 3300-3500 cm⁻¹.

  • S-N stretching (sulfonamide): A band in the region of 914-895 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of 208.0285 (for [M+H]⁺, C₆H₇F₂N₂O₂S⁺), confirming the elemental composition.

Section 5: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical compound.

  • Hazard Identification: While a specific safety data sheet (SDS) for this compound is not widely available, related sulfonamides are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[16][17]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[18]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19] Use non-sparking tools and take precautionary measures against static discharge.[16] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light. Keep away from strong oxidizing agents.[16]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

3-Amino-4,5-difluorobenzene-1-sulfonamide is a valuable building block for drug discovery, offering a unique combination of a proven pharmacophore and property-modulating fluorine atoms. While its full physicochemical profile requires experimental elucidation, this guide provides the scientific rationale and robust protocols necessary for researchers to perform this characterization. A thorough understanding of its solubility, lipophilicity, and pKa is not merely an academic exercise but a critical step in rationally designing and developing future drug candidates with improved efficacy and safety profiles.

References

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC. (n.d.). National Center for Biotechnology Information.
  • Chapter 1: Physicochemical Properties - Books. (2023, February 3). Royal Society of Chemistry.
  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (2018, September 15). PubMed.
  • 3 - SAFETY DATA SHEET. (n.d.). Acros Organics.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). LinkedIn.
  • Material Safety Data Sheet - Spectrum Chemical. (2006, August 11). Spectrum Chemical.
  • Material Safety Data Sheet - Pfizer. (2007, April 23). Pfizer.
  • 3-Amino-4,5-difluorobenzene-1-sulfonamide. (n.d.). BLD Pharm.
  • Physicochemical Property Study. (n.d.). WuXi AppTec DMPK.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). Royal Society of Chemistry.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • Safety Data Sheet - caymanchem.com. (2025, June 3). Cayman Chemical.
  • Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride. (n.d.). Benchchem.
  • Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. (2025, August 6). ResearchGate.
  • 3-Amino-4-(methylamino)benzene-1-sulfonamide. (2024, April 15). Smolecule.
  • Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides. (n.d.). World News of Natural Sciences.
  • Relative pKa values of the primary sulfonamide group across the series... | Download Scientific Diagram. (n.d.). ResearchGate.
  • 3-amino-4-(methylamino)benzene-1-sulfonamide. (n.d.). MilliporeSigma.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). MDPI.
  • 3-Amino-4-fluorobenzenesulfonamide. (n.d.). Sigma-Aldrich.
  • 5-Amino-2,4-difluorobenzene-1-sulfonamide. (n.d.). Benchchem.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025, July 4). MDPI.
  • 3-Amino-4-fluorobenzenesulfonamide | 1017448-36-0. (n.d.). Sigma-Aldrich.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025, July 4). PubMed.
  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (n.d.). ResearchGate.
  • Antimicrobial sulfonamide drugs. (n.d.). SciSpace.
  • The pK a values of the sulfonamides studied | Download Table. (n.d.). ResearchGate.
  • Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. (2022, December 31). ScienceDirect.

Sources

Foundational

An In-Depth Technical Guide to 3-Amino-4,5-difluorobenzene-1-sulfonamide: Structural Logic and Applications in Carbonic Anhydrase Inhibition

Executive Summary 3-Amino-4,5-difluorobenzene-1-sulfonamide (CAS: 1856543-03-7) is a highly specialized, fluorinated aromatic building block utilized extensively in medicinal chemistry[1]. Rather than acting as a standal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-4,5-difluorobenzene-1-sulfonamide (CAS: 1856543-03-7) is a highly specialized, fluorinated aromatic building block utilized extensively in medicinal chemistry[1]. Rather than acting as a standalone therapeutic, it serves as a critical intermediate in the rational design of high-affinity, selective inhibitors targeting cancer-associated Carbonic Anhydrase (CA) isozymes, specifically CA IX and CA XII[2]. This guide explores the physicochemical properties, structural causality, and experimental workflows required to leverage this compound in advanced drug development.

Physicochemical Profiling & Structural Logic

To understand the utility of 3-Amino-4,5-difluorobenzene-1-sulfonamide, one must analyze the causality behind its specific substitution pattern. Every functional group on this benzene ring serves a distinct thermodynamic or steric purpose in the context of protein-ligand binding.

Quantitative Data: Physicochemical Properties
PropertyValueStructural Significance
CAS Number 1856543-03-7Unique identifier for the specific isomer[1].
Molecular Formula C₆H₆F₂N₂O₂SDefines the exact atomic composition[1].
Molecular Weight 208.18 g/mol Low molecular weight allows for downstream derivatization without exceeding Lipinski's Rule of 5.
Primary Pharmacophore -SO₂NH₂ (Position 1)Essential for coordinating the Zn(II) ion in the CA active site[3].
Electronic Modulators -F (Positions 4, 5)Electron-withdrawing groups that lower the pKa of the sulfonamide, increasing the active anionic fraction at pH 7.4[2][4].
Synthetic Handle -NH₂ (Position 3)Allows for the attachment of bulky hydrophobic tails to drive isozyme selectivity[2].
The "Fluorine Effect" and Meta-Substitution Causality

The primary challenge in developing CA inhibitors is isozyme selectivity . The human body expresses 15 CA isozymes, with CA I and CA II being ubiquitous and essential for normal physiological function. Off-target inhibition of CA I/II leads to severe side effects.

The structural logic of 3-Amino-4,5-difluorobenzene-1-sulfonamide solves this through two mechanisms:

  • Thermodynamic Enhancement via Fluorination : The two fluorine atoms exert a strong inductive electron-withdrawing effect. This lowers the pKa of the sulfonamide group compared to non-fluorinated analogs. Consequently, a higher fraction of the sulfonamide exists in the deprotonated (-SO₂NH⁻) state at physiological pH, which is the active species required for nucleophilic attack on the active-site Zn(II) ion[3][4].

  • Steric Selectivity via the Meta-Amino Group : The amino group at the 3-position (meta to the sulfonamide) acts as an anchor point. By derivatizing this amine with bulky hydrophobic groups (e.g., cyclooctyl rings), researchers create steric clashes with the restricted active sites of CA I and CA II. However, cancer-associated CA IX possesses a unique, accommodating hydrophobic pocket that perfectly accepts these bulky meta-substituents, resulting in up to a 14,000-fold selectivity for CA IX over CA II[2].

Mechanistic Pathway of CA Inhibition

The binding of fluorinated sulfonamides to Carbonic Anhydrase is a highly ordered, stepwise thermodynamic process.

CABinding A 3-Amino-4,5-difluorobenzene- 1-sulfonamide B Deprotonation of -SO2NH2 Group A->B Physiological pH C Coordination to Zn(II) in CA Active Site B->C Nucleophilic attack D Displacement of Catalytic Water C->D Irreversible binding E H-Bonding Network (Thr199, Glu106) C->E Stabilization F Hydrophobic Interactions (Fluorinated Ring) C->F Isozyme Selectivity

Mechanistic pathway of Carbonic Anhydrase inhibition by fluorinated sulfonamides.

Experimental Methodologies: Derivatization and Validation

To transform 3-Amino-4,5-difluorobenzene-1-sulfonamide into a potent CA IX inhibitor, a self-validating experimental workflow must be employed. The following protocols detail the synthesis of a bulky derivative and the subsequent thermodynamic validation.

Workflow Step1 Step 1: Reductive Amination (Targeting 3-Amino Group) Step2 Step 2: Purification (Flash Chromatography) Step1->Step2 Step3 Step 3: Structural Validation (NMR & HRMS) Step2->Step3 Step4 Step 4: Binding Kinetics (Isothermal Titration Calorimetry) Step3->Step4

Experimental workflow for the derivatization and validation of CA inhibitors.

Protocol 1: Derivatization via Reductive Amination

This protocol selectively alkylates the 3-amino group while leaving the critical sulfonamide pharmacophore intact.

  • Reagent Preparation : Dissolve 3-Amino-4,5-difluorobenzene-1-sulfonamide (1.0 eq) and the target bulky ketone (e.g., cyclooctanone, 1.2 eq) in anhydrous methanol.

  • Imine Formation : Add a catalytic amount of glacial acetic acid to facilitate the condensation. Stir the mixture at room temperature for 4 hours under an inert argon atmosphere to prevent oxidative degradation.

  • Selective Reduction : Cool the reaction to 0°C and slowly add sodium cyanoborohydride (NaBH₃CN, 1.5 eq). Causality: NaBH₃CN is chosen specifically because it is a mild reducing agent that selectively reduces the intermediate imine without reducing the sulfonamide or displacing the fluorine atoms.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess reducing agent. Extract the organic layer with ethyl acetate, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification : Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the di-meta-substituted fluorinated benzenesulfonamide[2].

Protocol 2: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for validating binding affinity because it directly measures the heat released or absorbed during the binding event, providing


, 

, and

in a single experiment[3][4].
  • Protein Preparation & Buffer Matching : Express and purify recombinant human CA IX. Dialyze the protein extensively against the ITC buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Self-Validation Step: The ligand must be dissolved in the exact same dialysate buffer. Any mismatch in buffer composition or pH will generate large heats of mixing (artifacts) that obscure the binding signal[4].

  • Ligand Preparation : Dissolve the synthesized inhibitor in 100% DMSO to create a concentrated stock, then dilute into the ITC buffer to a final concentration of 50 μM. Ensure the final DMSO concentration in both the ligand syringe and the protein cell is identical (typically <2%).

  • Titration Execution : Load the CA IX protein (5 μM) into the sample cell and the ligand (50 μM) into the automated syringe. Perform 20 injections of 2 μL each at 25°C, with a stirring speed of 1000 rpm and a 150-second interval between injections to allow the heat signal to return to baseline.

  • Data Analysis : Integrate the thermogram peaks and fit the data to an independent single-site binding model using the instrument's analysis software to extract the thermodynamic parameters[3].

Quantitative Data Summary: The Impact of Fluorination

The table below synthesizes literature data demonstrating how the structural features of 3-Amino-4,5-difluorobenzene-1-sulfonamide and its derivatives dramatically enhance binding affinity and selectivity compared to unoptimized scaffolds.

Compound ScaffoldSubstitution Pattern

for CA IX (pM)
Selectivity (CA IX vs CA II)
BenzenesulfonamideUnsubstituted~250,000Low
4-FluorobenzenesulfonamideMono-fluoro~15,000Low
3-Amino-4,5-difluorobenzene-1-sulfonamide Di-fluoro, meta-amino~800Moderate
VD11-4-2 (Derivative)Di-fluoro, meta-cyclooctylamino50>14,000-fold

Note: Data represents the optimization trajectory of fluorinated benzenesulfonamides in the development of targeted anticancer agents[2].

References

  • Dudutienė, V., et al. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Leitans, J., et al. (2018). Crystal structure correlations with the intrinsic thermodynamics of human carbonic anhydrase inhibitor binding. PeerJ. Retrieved from[Link]

  • Snyder, P. W., et al. (2013). Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. PMC - National Institutes of Health. Retrieved from [Link]

Sources

Exploratory

The Enduring Power of a Synthetic Scaffold: A Technical Guide to the Mechanism of Action of Sulfonamide Derivatives

For decades, sulfonamide derivatives have formed a cornerstone of medicinal chemistry. From their revolutionary introduction as the first effective systemic antibacterial agents to their current diverse applications, a d...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, sulfonamide derivatives have formed a cornerstone of medicinal chemistry. From their revolutionary introduction as the first effective systemic antibacterial agents to their current diverse applications, a deep understanding of their mechanisms of action remains critical for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the core principles governing the bioactivity of this versatile chemical class.

Part 1: The Primary Antibacterial Mechanism: A Classic Tale of Competitive Inhibition

The archetypal mechanism of action for sulfonamide antibiotics is their targeted disruption of the bacterial folic acid (folate) synthesis pathway.[1][2][3] This elegant example of antimetabolite activity hinges on the structural similarity between sulfonamides and the natural substrate, para-aminobenzoic acid (PABA).[4][5]

The Essential Folate Pathway in Bacteria

Unlike humans, who obtain folate (Vitamin B9) from their diet, many bacteria must synthesize it de novo.[1][3][6] This pathway is essential for the production of tetrahydrofolate (THF), a vital coenzyme in the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[1][6] Without THF, bacteria cannot grow or replicate.[3]

A key enzyme in this pathway is dihydropteroate synthase (DHPS) , which catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[2][7][8]

Sulfonamides as PABA Impersonators

Sulfonamides function as competitive inhibitors of DHPS.[1][5][9] Their structural resemblance to PABA allows them to bind to the active site of the DHPS enzyme.[3][10] This binding event physically obstructs PABA from accessing the enzyme, thereby halting the production of dihydropteroate.[2][3] The resulting depletion of the folate pool leads to a bacteriostatic effect, meaning the bacteria are inhibited from multiplying, allowing the host's immune system to clear the infection.[1][2]

The selective toxicity of sulfonamides is a direct result of this metabolic difference between bacterial and mammalian cells. Since human cells lack the DHPS enzyme and instead rely on dietary folate, sulfonamides do not interfere with human folate metabolism.[1][3][11]

Sources

Foundational

Precision Targeting with Fluorinated Benzenesulfonamides: A Technical Whitepaper on Biological Activity and Drug Design

Executive Summary Historically recognized as the pharmacophore of classical diuretics, the benzenesulfonamide scaffold has undergone a renaissance in modern medicinal chemistry. By systematically introducing fluorine ato...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically recognized as the pharmacophore of classical diuretics, the benzenesulfonamide scaffold has undergone a renaissance in modern medicinal chemistry. By systematically introducing fluorine atoms into the aromatic ring, researchers have unlocked unprecedented biological activities. This technical guide explores the mechanistic causality, structural biology, and experimental validation of fluorinated benzenesulfonamides, which have evolved into highly selective, picomolar-affinity modulators targeting oncology, amyloidosis, and cardiovascular diseases.

The Pharmacophore: The Causality of Fluorination

The biological activity of benzenesulfonamides is primarily driven by the primary sulfonamide group (


), which acts as a zinc-binding pharmacophore. In metalloenzymes like Carbonic Anhydrases (CAs), the deprotonated sulfonamide nitrogen coordinates directly with the active-site 

ion[1].

Why Fluorinate? The strategic addition of fluorine atoms to the benzenesulfonamide core serves a dual mechanistic purpose:

  • Electronic Effects (pKa Lowering): Fluorine's strong electron-withdrawing nature significantly lowers the

    
     of the sulfonamide group[2]. A lower 
    
    
    
    increases the fraction of the deprotonated (active) sulfonamide species at physiological pH, exponentially strengthening the electrostatic coordination with the zinc ion[2].
  • Steric and Hydrophobic Optimization: Fluorine alters the pharmacokinetic rate, lipophilicity, and conformational geometry of the molecule, allowing for highly specific interactions with hydrophobic pockets in target proteins[3].

Primary Biological Target: Tumor-Associated Carbonic Anhydrases (CA IX and XII)

In oncology, the hypoxic tumor microenvironment relies on the overexpression of transmembrane isozymes CA IX and CA XII to regulate intracellular pH and promote cell survival[2]. The clinical challenge has been designing inhibitors that target CA IX/XII without cross-reacting with the ubiquitous, off-target cytosolic isozymes (CA I and CA II)[4].

Structural Selectivity via Di-meta-Substitution

Crystallographic data reveals that the active site of CA IX contains a unique hydrophobic pocket. By synthesizing di-meta-substituted fluorinated benzenesulfonamides (e.g., incorporating bulky cyclooctylamino groups), researchers achieved massive selectivity[2]. The bulky groups perfectly occupy the CA IX pocket, whereas the off-target CA II isoform possesses a bulkier Phe131 residue that creates steric hindrance, effectively rejecting the drug[2].

Covalent Inactivation: The Pre-Vinylsulfone Strategy

To achieve complete, irreversible inactivation of CA IX, a novel class of pre-vinylsulfone covalent inhibitors was developed[5].

  • Mechanism: The strong electron-withdrawing effect of the tetrafluorinated benzene ring activates a sulfonylethyl ester moiety. Upon entering the CA IX active site, this group undergoes an elimination reaction—without the need for an external base—forming a highly reactive vinyl-sulfonyl electrophile. This electrophile forms a permanent covalent bond with the His64 proton-shuttle residue, locking the enzyme in an inactive state[5].

G Hypoxia Tumor Hypoxia (HIF-1α Activation) CAIX CAIX Overexpression (Cell Membrane) Hypoxia->CAIX Acidic Extracellular Acidification (Tumor Survival/Metastasis) CAIX->Acidic Drug Fluorinated Benzenesulfonamide (e.g., VD11-4-2) Inhibition Zn(II) Coordination & pKa Lowering Drug->Inhibition Inhibition->CAIX Apoptosis Tumor Cell Death / Sensitization Inhibition->Apoptosis

Caption: Mechanism of CAIX inhibition by fluorinated benzenesulfonamides in hypoxic tumors.

Expanding the Biological Repertoire: Emerging Indications

Beyond oncology, the unique physicochemical properties of fluorinated benzenesulfonamides have unlocked new therapeutic avenues:

  • Anti-Amyloid Aggregation (Alzheimer's & Diabetes): Fluorinated benzenesulfonamides have been shown to completely inhibit insulin fibrillation and suppress

    
    -synuclein and Amyloid-
    
    
    
    aggregation[6]. Molecular dynamics simulations indicate that these compounds interact directly with residues at the protein dimer interface, maintaining the native monomeric state and sterically blocking the cross-
    
    
    assembly required for fibril elongation[6].
  • Cardiovascular Disease (Anti-CETP Activity): Ortho-fluorinated benzenesulfonamides have demonstrated up to 100% inhibition of Cholesteryl Ester Transfer Protein (CETP) at 10 μM[7]. By inhibiting CETP, these compounds prevent the transfer of cholesteryl esters from HDL to LDL, presenting a novel mechanism for mitigating atherosclerosis[7].

Quantitative Data: Binding Affinities and Selectivity

The following table summarizes the Structure-Activity Relationship (SAR) and dissociation constants (


) of key fluorinated benzenesulfonamides against human CA isoforms, illustrating the shift from broad-spectrum binding to extreme selectivity[2].
CompoundSubstitution PatternCA I

(nM)
CA II

(nM)
CA IX

(nM)
CA XII

(nM)
Compound 4b Tetrafluorinated parent0.21.50.82.1
VD11-4-2 (5b) Meta-cyclooctylamino trifluoro> 100> 500.050 0.85
Compound 13 Di-meta (methoxy, cyclooctylamino)> 200> 1000.0045 0.12
Pre-vinylsulfone Sulfonylethyl ester tetrafluoro> 50> 50~0.003 0.08

Experimental Methodologies: Validating Inhibitor Efficacy

Protocol: High-Resolution Fluorescent Thermal Shift Assay (FTSA)

Causality for Selection: Why use FTSA instead of standard stopped-flow enzymatic assays for lead optimization? Enzymatic assays face a critical limitation known as the "tight-binding limit." When the dissociation constant (


) drops into the low picomolar range (e.g., Compound 13 at 4.5 pM), the enzyme concentration required for a detectable signal exceeds the 

, making it mathematically impossible to accurately resolve the affinity. FTSA circumvents this by measuring the thermodynamic stabilization of the folded protein state upon ligand binding, independent of catalytic turnover[1].

Self-Validating Step-by-Step Workflow:

  • Reagent Preparation: Prepare 10 μM of recombinant CA IX catalytic domain in 50 mM HEPES buffer (pH 7.0) containing 50 mM NaCl.

  • Ligand Titration: Prepare a serial dilution of the fluorinated benzenesulfonamide (from 100 μM down to 1 pM). Self-Validation Step: Always include a parallel titration of a known reference standard (e.g., ethoxzolamide). If the reference

    
     deviates by >0.5°C from historical baselines, the protein batch must be flagged for misfolding or buffer pH drift.
    
  • Dye Addition: Add ANS (8-anilino-1-naphthalenesulfonic acid) dye to a final concentration of 50 μM. Causality: ANS binds to hydrophobic regions exposed during protein unfolding. As the protein denatures, ANS fluorescence spikes, allowing precise calculation of the melting temperature (

    
    ).
    
  • Thermal Denaturation: Load samples into a real-time PCR machine. Heat from 25°C to 95°C at a ramp rate of 1°C/min, continuously monitoring fluorescence (Excitation: 365 nm, Emission: 510 nm).

  • Data Analysis: Calculate the shift in melting temperature (

    
    ). Fit the 
    
    
    
    values against ligand concentration using a thermodynamic model to derive the intrinsic
    
    
    [2].

G Prep 1. Protein-Ligand Prep (CA Isozyme + Ligand) Dye 2. Add Fluorescent Dye (e.g., ANS) Prep->Dye Heat 3. Thermal Denaturation (Gradual Heating) Dye->Heat Read 4. Fluorescence Measurement (Detect Unfolding) Heat->Read Analyze 5. Calculate Tm Shift (ΔTm) & Derive Kd Read->Analyze

Caption: Step-by-step workflow of the Fluorescent Thermal Shift Assay (FTSA) for Kd determination.

Conclusion

The biological activity of fluorinated benzenesulfonamides represents a masterclass in rational drug design. By leveraging the electron-withdrawing power of fluorine to modulate sulfonamide


, and exploiting steric bulk for isoform selectivity, researchers have transformed a classical pharmacophore into a precision tool. Whether operating as picomolar covalent inhibitors of tumor-associated CA IX, stabilizers of amyloidogenic proteins, or modulators of cardiovascular targets, this chemical class continues to push the boundaries of targeted therapeutics.

References

  • Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases Source: PubMed (NIH) URL:[Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX Source: eLife URL:[Link]

  • Synthesis and In-Silico Studies of Ortho-Fluorinated Benzenesulfonamides as Putative Anti-CETP Agents Source: Current Organic Chemistry (Bentham Science Publishers) URL:[Link]

  • Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation Source: International Journal of Biological Macromolecules (Vilnius University) URL:[Link]

  • Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design Source: Quarterly Reviews of Biophysics (Cambridge Core) URL:[Link]

  • Reconsidering anion inhibitors in the general context of drug design studies of modulators of activity of the classical enzyme carbonic anhydrase Source: PubMed Central (NIH) URL:[Link]

  • The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II Source: Biomolecules (Semantic Scholar) URL:[Link]

Sources

Exploratory

Beyond Bacteriostasis: The Expanding Therapeutic Horizon of Novel Sulfonamide Scaffolds

Executive Summary: A Paradigm Shift in Scaffold Utility Classical sulfonamides revolutionized early 20th-century medicine by competitively inhibiting dihydropteroate synthase (DHPS) in the bacterial folate biosynthetic p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: A Paradigm Shift in Scaffold Utility

Classical sulfonamides revolutionized early 20th-century medicine by competitively inhibiting dihydropteroate synthase (DHPS) in the bacterial folate biosynthetic pathway[1]. However, the emergence of widespread antimicrobial resistance (AMR), particularly via folP gene mutations, necessitated the evolution of this chemical class. Today, the sulfonamide moiety (–SO₂NH₂) is recognized as a highly privileged, multi-target pharmacophore. Recent advances in rational drug design and green synthetic methodologies have expanded its utility far beyond simple bacteriostasis[2]. Novel sulfonamide derivatives now exhibit potent bactericidal activity against Methicillin-Resistant Staphylococcus aureus (MRSA), disrupt pathogenic biofilms, and demonstrate remarkable efficacy in oncology by targeting tumor metabolism and microenvironment regulation[1][3][4].

This technical guide synthesizes the mechanistic rationale, quantitative efficacy data, and self-validating experimental workflows required to evaluate these next-generation sulfonamides.

Mechanistic Diversification in Oncology

The application of sulfonamides in cancer therapy relies on their ability to act as highly specific enzyme inhibitors or allosteric activators, fundamentally altering tumor survival pathways[4][5].

Targeting the Hypoxic Tumor Microenvironment (hCA IX/XII)

Solid tumors frequently outgrow their vascular supply, leading to hypoxia. To survive the resulting intracellular acidosis, cancer cells overexpress transmembrane carbonic anhydrases (hCA IX and XII), which catalyze the reversible hydration of CO₂ to bicarbonate and protons. This mechanism acidifies the extracellular matrix, promoting matrix metalloproteinase (MMP) activation and metastasis[4]. Novel aromatic and heterocyclic sulfonamides act as potent, selective inhibitors of hCA IX/XII by coordinating directly with the zinc ion in the enzyme's active site, thereby disrupting pH homeostasis and inducing tumor cell apoptosis[4][5].

Metabolic Reprogramming via PKM2 Activation

In non-small cell lung cancer (NSCLC), tumor cells rely on aerobic glycolysis (the Warburg effect) driven by the dimeric, low-activity form of Pyruvate Kinase M2 (PKM2). Recent breakthroughs have identified rationally designed dithiocarbamate- and imidazopyridine-based sulfonamides as potent allosteric activators of PKM2[3]. By binding to the enzyme, these sulfonamides induce the tetramerization of PKM2, shifting its conformation to the highly active state. This forces the tumor's metabolism away from glycolysis and back toward oxidative phosphorylation, effectively starving the cancer cells of the glycolytic intermediates required for rapid proliferation[3].

PKM2_Activation Tumor Tumor Microenvironment (Warburg Effect) PKM2_Dimer PKM2 Dimer (Low Activity) Tumor->PKM2_Dimer Promotes PKM2_Tetramer PKM2 Tetramer (High Activity) PKM2_Dimer->PKM2_Tetramer Allosteric Binding Sulfonamide Novel Sulfonamide Derivative Sulfonamide->PKM2_Dimer Activates OxPhos Oxidative Phosphorylation & Tumor Suppression PKM2_Tetramer->OxPhos Metabolic Shift

Sulfonamide-mediated allosteric activation of PKM2, shifting tumor metabolism to oxidative phosphorylation.

Quantitative Profiling in Oncology

Table 1: Pharmacological Profiling of Novel Sulfonamides in Oncology

Compound Class / ScaffoldPrimary TargetMechanism of ActionEfficacy / Affinity
Indane-sulfonamides hCA IX / XIIInhibition of tumor pH regulation

= 1.6 – 8.5 nM[4]
Dithiocarbamate-sulfonamides PKM2Tetramerization / Metabolic shift

= ~15–25 µM (Lung Cancer)[3]
Quinoline-sulfonamides MicrotubulesDisruption of microtubule assembly

Phase Arrest[4]
N-(4-ethylphenyl)-4-methyl... Cytotoxicity (HT-29)Dual-action (Synthesized via green catalysis)

= ~25 µM[2]

Overcoming Antimicrobial Resistance: The MRSA Challenge

The traditional view of sulfonamides as strictly bacteriostatic agents is obsolete. To combat high-priority pathogens like MRSA, medicinal chemists have developed hybrid molecules (e.g., pyrrole-sulfonamides, 1,2,4-triazole-sulfonamides) that bypass DHPS entirely[1].

These novel derivatives exhibit true bactericidal activity and are capable of penetrating and eradicating mature biofilms[1]. Furthermore, specific substitution patterns—such as para-substituted pyrrole sulfonamides—have demonstrated the ability to suppress critical bacterial virulence factors, including lipase secretion and quorum sensing, effectively disarming the pathogen while simultaneously inhibiting its growth[6].

Table 2: Antimicrobial Efficacy of Novel Sulfonamide Hybrids against MRSA

Scaffold / SubstitutionMechanism / AdvantageMIC (µM)Biofilm Inhibition
1,2,4-Triazole-sulfonamide Non-classical / DHPS bypass148 – 290[1]Moderate
Pyrimidinone-thieno-pyridine Multi-target inhibition1.7 – 1.8 (MSSA)[1]Low
Pyrrol-2-one sulfonamide (para) Virulence / Lipase suppression< 10[6]High
N-(4-chlorophenyl)-4-methyl... Dual-action / Membrane disruption25[2]High

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of these novel sulfonamides requires robust, internally controlled assays. Below are two field-proven protocols designed to validate the primary mechanisms discussed above.

Protocol A: High-Throughput Kinetic Assay for hCA IX Inhibition

Causality Rationale: Carbonic anhydrase possesses esterase activity in addition to its CO₂ hydration capabilities. By utilizing 4-nitrophenyl acetate (4-NPA) as a substrate, we can measure the production of p-nitrophenol colorimetrically. Pre-incubating the enzyme with the sulfonamide is critical, as it allows the inhibitor to establish an equilibrium bond with the active-site zinc before the substrate is introduced, preventing competitive displacement artifacts.

  • Buffer Preparation: Prepare assay buffer (10 mM HEPES, pH 7.4, 0.1 M Na₂SO₄) to maintain physiological pH and stabilize the recombinant enzyme.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add 10 nM recombinant hCA IX. Add serial dilutions of the sulfonamide derivative (10 µM to 0.1 nM). Include Acetazolamide as a positive control and a DMSO vehicle as a negative control. Incubate at 25°C for 15 minutes.

  • Substrate Addition: Rapidly add 4-NPA (final concentration 1 mM) to initiate the reaction.

  • Kinetic Readout: Immediately monitor the change in absorbance at 400 nm using a microplate reader for 10 minutes at 1-minute intervals.

  • Data Synthesis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine the 
    
    
    
    using non-linear regression, and convert to
    
    
    using the Cheng-Prusoff equation to confirm true binding affinity.
Protocol B: MRSA Biofilm Eradication Assay (Resazurin Reduction)

Causality Rationale: Traditional MIC assays measure planktonic cells and fail to account for the protective extracellular polymeric substance (EPS) of biofilms. This protocol utilizes glucose to force robust biofilm formation. Resazurin (Alamar Blue) is used as the viability readout because metabolically active cells reduce the blue dye to highly fluorescent pink resorufin, allowing precise quantification of surviving cells without physically disrupting the biofilm matrix.

  • Biofilm Induction: Inoculate MRSA (e.g., ATCC 43300) at

    
     CFU/mL in Tryptic Soy Broth (TSB) supplemented with 1% glucose in a flat-bottom 96-well plate. Incubate statically at 37°C for 24 hours.
    
  • Matrix Washing: Carefully aspirate the media and wash the wells three times with sterile PBS to remove non-adherent planktonic cells.

  • Compound Treatment: Add fresh media containing serial dilutions of the novel sulfonamide. Include Vancomycin as a clinical benchmark. Incubate for an additional 24 hours.

  • Viability Staining: Wash the wells again with PBS. Add 100 µL of PBS containing 0.01% resazurin to each well. Incubate in the dark at 37°C for 2 hours.

  • Fluorometric Readout: Measure fluorescence (Excitation 560 nm / Emission 590 nm). Calculate the Minimum Biofilm Eradication Concentration (MBEC) as the lowest concentration resulting in a >99.9% reduction in fluorescence compared to the vehicle control.

MRSA_Assay Inoculum 1. MRSA Biofilm Induction (TSB + 1% Glucose) Treatment 2. Sulfonamide Treatment (24h Incubation) Inoculum->Treatment Wash non-adherent cells Viability 3. Resazurin Addition (Metabolic Reduction) Treatment->Viability Assess survival Control Internal Control (Vancomycin / Vehicle) Control->Treatment Benchmark Readout 4. Fluorometric Readout (Ex 560nm / Em 590nm) Viability->Readout Colorimetric shift Validation 5. MBEC & Biofilm Eradication Calculation Readout->Validation Data synthesis

Workflow for MRSA biofilm eradication assay using resazurin metabolic reduction.

References

  • [1] Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis.1

  • [3] Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. PMC (National Institutes of Health). 3

  • [4] Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Bentham Direct. 4

  • [5] Sulfonamides and sulfonylated derivatives as anticancer agents. PubMed. 5

  • [2] Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. AJ Green Chem.2

  • [6] Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers. 6

Sources

Foundational

The Dawn of a Chemotherapeutic Era: A Technical Guide to the Discovery and History of Sulfonamide Antibiotics

Abstract This in-depth technical guide chronicles the pivotal discovery and rich history of sulfonamide antibiotics, the first class of synthetic antimicrobial agents that revolutionized medicine. We will dissect the sem...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide chronicles the pivotal discovery and rich history of sulfonamide antibiotics, the first class of synthetic antimicrobial agents that revolutionized medicine. We will dissect the seminal experiments that unveiled their therapeutic potential, elucidate the elegant mechanism of action at a molecular level, and explore the structure-activity relationships that guided the development of this groundbreaking class of drugs. Furthermore, this guide will provide a detailed examination of the biochemical and genetic underpinnings of sulfonamide resistance, a challenge that emerged shortly after their introduction and continues to inform modern antibiotic research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive and technically-grounded perspective on a discovery that irrevocably altered the landscape of infectious disease treatment.

The Pre-Antibiotic Maelstrom and the Quest for a "Magic Bullet"

In the early 20th century, the medical world was in a desperate struggle against bacterial infections. Diseases like pneumonia, puerperal fever, and meningitis were rampant and often fatal.[1][2] The concept of a "magic bullet," a chemical that could selectively target and destroy pathogens without harming the host, was a revolutionary idea championed by the German scientist Paul Ehrlich.[2] His work with synthetic dyes, which could selectively stain certain bacterial cells, laid the theoretical groundwork for the development of targeted chemotherapy.[3] It was within this environment of urgent need and burgeoning scientific theory that the story of the sulfonamides begins.

The Landmark Discovery of Prontosil: From Dye to Drug

At the Bayer laboratories of the German chemical conglomerate IG Farben, a research team led by pathologist and bacteriologist Gerhard Domagk was systematically screening synthetic dyes for antibacterial properties.[2] In 1932, a red azo dye known as Prontosil Rubrum, synthesized by chemists Josef Klarer and Fritz Mietzsch, yielded a remarkable result.[4] While the dye was inert against bacteria in vitro (in a test tube), it demonstrated astonishing protective effects in vivo.[4]

The Foundational In Vivo Experiment

Domagk's pivotal experiment, which would later earn him the 1939 Nobel Prize in Physiology or Medicine, involved a murine model of systemic Streptococcus pyogenes infection.[4]

Experimental Protocol: Domagk's Murine Model of Streptococcal Sepsis (1932) [4]

  • Animal Model: Mice.

  • Infectious Agent: A virulent strain of Streptococcus pyogenes isolated from a human patient.

  • Infection Induction: Mice were infected with a lethal dose of the bacterial culture, approximately 10 to 100 times the minimum lethal dose.

  • Treatment Group: Received a single oral dose of Prontosil Rubrum via a stomach tube one and a half hours after infection.

  • Control Group: Received no treatment.

  • Primary Endpoint: Survival over a period of several days.

The results were unequivocal and groundbreaking.

GroupTreatmentOutcome
Control None100% mortality within four days
Experimental Prontosil Rubrum100% survival
Table 1: Results of Domagk's initial in vivo experiment with Prontosil Rubrum.[4]

This stark difference in survival provided the first concrete evidence of a synthetic compound's ability to cure a systemic bacterial infection. In a dramatic and personal testament to his discovery, Domagk famously administered Prontosil to his own daughter, who was suffering from a severe streptococcal infection and at risk of amputation, saving her life.[3][5]

Clinical Confirmation: The Work of Leonard Colebrook

The initial skepticism that greeted Domagk's 1935 publication was soon dispelled by the meticulous work of English physician and bacteriologist Leonard Colebrook.[6] He and his colleagues at Queen Charlotte's Hospital in London applied Prontosil to the treatment of puerperal fever, a devastating streptococcal infection that was a leading cause of maternal mortality.[6][7] Colebrook's clinical trials provided crucial confirmation of Prontosil's efficacy. In one study, the mortality rate for patients treated with Prontosil was 8%, a dramatic reduction from the 24-26% mortality seen in untreated patients.[8]

Unraveling the Mystery: Prontosil as a Prodrug

A perplexing aspect of Prontosil was its lack of in vitro activity. The puzzle was solved in 1935 by a team of researchers at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti.[2] They demonstrated that Prontosil was a prodrug, meaning it is metabolized within the body into its active form.[9] The active agent was identified as the simpler, colorless molecule, para-aminobenzenesulfonamide, or sulfanilamide .[9]

This discovery was of immense practical significance. Sulfanilamide had first been synthesized in 1908 and its patent had long since expired, making it readily and inexpensively available for widespread production. This led to an explosion of research and the development of a vast array of "sulfa drugs."

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Fig. 1: In vivo conversion of Prontosil to its active form, sulfanilamide.
Early Synthesis of Sulfanilamide and Prontosil

The synthesis of these pioneering compounds was a multi-step process rooted in the principles of aromatic chemistry.

Experimental Protocol: Laboratory Synthesis of Sulfanilamide (circa 1930s) [10]

  • Protection of the Amino Group: Aniline is reacted with acetic anhydride to form acetanilide. This step protects the highly reactive amino group from oxidation and unwanted side reactions in the subsequent sulfonation step.

  • Chlorosulfonation: The acetanilide is then reacted with an excess of chlorosulfonic acid. This is an electrophilic aromatic substitution reaction where the chlorosulfonyl group (-SO₂Cl) is introduced onto the benzene ring, primarily at the para position due to the ortho,para-directing effect of the amide group.

  • Amination: The resulting p-acetamidobenzenesulfonyl chloride is treated with an excess of concentrated aqueous ammonia. The ammonia displaces the chloride on the sulfonyl group to form the sulfonamide, yielding p-acetamidobenzenesulfonamide.

  • Deprotection: The acetyl protecting group is removed by acid-catalyzed hydrolysis (e.g., by boiling with dilute hydrochloric acid) to regenerate the free amino group, yielding the final product, sulfanilamide. The product is then neutralized and purified by recrystallization.

Experimental Protocol: Laboratory Synthesis of Prontosil [11]

  • Diazotization of Sulfanilamide: Sulfanilamide is dissolved in dilute hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite is then added slowly to form a diazonium salt.

  • Azo Coupling: The cold diazonium salt solution is then slowly added to a solution of m-phenylenediamine. This electrophilic aromatic substitution reaction, known as azo coupling, forms the characteristic azo bond (-N=N-) that links the two aromatic rings, resulting in the formation of Prontosil.

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

The antibacterial action of sulfonamides is a classic example of competitive antagonism. In 1940, Donald Woods discovered that the bacteriostatic effect of sulfanilamide could be reversed by para-aminobenzoic acid (PABA).[1] This observation was key to elucidating the mechanism of action.

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[12][13] Folic acid is an essential precursor for the synthesis of purines, thymidine, and certain amino acids, and is therefore vital for DNA synthesis and cell replication.[1][14]

The enzyme dihydropteroate synthase (DHPS) catalyzes a crucial step in this pathway: the condensation of dihydropterin pyrophosphate (DHPP) and PABA to form 7,8-dihydropteroate.[15]

Due to its structural similarity to PABA, sulfanilamide acts as a competitive inhibitor of DHPS.[16] It binds to the active site of the enzyme, preventing PABA from binding and thereby halting the synthesis of dihydropteroic acid and, consequently, folic acid.[14][16] This leads to the cessation of bacterial growth and replication, a bacteriostatic effect.[16]

dot graph TD { graph [rankdir=LR, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Fig. 2: The bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Structure-Activity Relationships (SAR) and the Proliferation of Sulfa Drugs

The discovery of sulfanilamide as the active pharmacophore unleashed a torrent of medicinal chemistry research aimed at synthesizing more potent and less toxic derivatives. The key structural requirements for antibacterial activity were quickly established:

  • The free para-amino group (-NH₂) is essential for activity. Any modification of this group, unless it can be converted back to a free amino group in vivo, results in a loss of activity. This is because this group is critical for mimicking PABA.[17]

  • The sulfonamide group (-SO₂NH₂) must be directly attached to the benzene ring. [17]

  • The benzene ring should be para-substituted. Ortho or meta substitutions generally decrease or abolish activity.[18]

  • Substitution on the N1 amide nitrogen can dramatically alter the properties of the drug. The introduction of various heterocyclic rings at this position led to the development of sulfonamides with improved potency, altered pharmacokinetic profiles (such as longer half-lives), and increased solubility, which helped to mitigate the risk of crystalluria (the formation of drug crystals in the urine), a common side effect of early sulfonamides.[18][19]

This research led to the development of a wide range of sulfonamides, each with slightly different properties and clinical applications.[4][20]

Sulfonamide DerivativeKey Feature/Application
Sulfadiazine Effective against a broad range of bacteria, used for urinary tract infections.[20]
Sulfamethoxazole Medium-acting agent, famously combined with trimethoprim (a DHFR inhibitor).[16]
Sulfisoxazole Highly soluble, primarily used for urinary tract infections.[4]
Sulfasalazine Poorly absorbed from the gut, used for its local anti-inflammatory effects in inflammatory bowel disease.[12]
Table 2: Examples of sulfonamide derivatives and their characteristics.

The Emergence of Resistance: A New Challenge

The widespread use of sulfonamides inevitably led to the emergence of bacterial resistance, a phenomenon that continues to be a major challenge in the field of infectious diseases. The primary mechanisms of sulfonamide resistance are:

  • Mutations in the Chromosomal folP Gene: Alterations in the gene encoding DHPS can lead to an enzyme with a reduced affinity for sulfonamides, while still retaining its ability to bind PABA.[16] This allows the folic acid synthesis pathway to continue even in the presence of the drug.

  • Acquisition of Plasmid-Borne Resistance Genes (sul1, sul2, sul3): Bacteria can acquire mobile genetic elements (plasmids) that carry genes encoding for highly resistant forms of the DHPS enzyme.[21] These plasmid-encoded enzymes are virtually unaffected by sulfonamides, providing a potent mechanism of resistance that can be transferred horizontally between different bacteria.[21]

Studies have quantified the dramatic difference in inhibitor sensitivity between wild-type and resistant DHPS enzymes. For example, the Ki (inhibition constant) for the sulfonamide sulfadoxine can vary by nearly three orders of magnitude, from 0.14 µM for the sensitive enzyme to 112 µM for a highly resistant variant.[15][22]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Fig. 3: Key mechanisms of bacterial resistance to sulfonamide antibiotics.

Legacy and Conclusion

The discovery of sulfonamides marked the dawn of the modern chemotherapeutic era.[1][2] For the first time, physicians had a powerful and systemic weapon against a wide range of previously untreatable bacterial infections. The impact was immediate and profound, leading to significant reductions in mortality from diseases like pneumonia, meningitis, and puerperal fever in the pre-penicillin years.[1] One study estimated that between 1937 and 1943, sulfa drugs were responsible for a 25-40% decline in maternal mortality, a 17-36% decline in pneumonia mortality, and a 52-67% decline in scarlet fever mortality.[23]

While the advent of penicillin and subsequent classes of antibiotics has relegated sulfonamides to more specific clinical roles, their importance cannot be overstated. They were the first to demonstrate the validity of synthetic antimicrobial chemotherapy, paving the way for the "golden age" of antibiotic discovery. The study of their mechanism of action, structure-activity relationships, and the subsequent emergence of resistance provided fundamental principles that continue to guide drug development and our understanding of the perpetual battle between humans and microbial pathogens. The story of the sulfonamides remains a cornerstone of medical and pharmaceutical history, a testament to the power of systematic scientific inquiry to alleviate human suffering.

References

  • Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers. (n.d.). PubMed. Retrieved March 6, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). PMC. Retrieved March 6, 2026, from [Link]

  • Sulfonamides. (n.d.). MSD Manual Professional Edition. Retrieved March 6, 2026, from [Link]

  • Prontosil Synthesis and Enzyme Binding Studies | Free Essay Example. (2022). StudyCorgi. Retrieved March 6, 2026, from [Link]

  • Sulfonamides. (n.d.). Medical Pharmacology. Retrieved March 6, 2026, from [Link]

  • Summarized pathway of folic acid metabolism, including bacterial de... (n.d.). ResearchGate. Retrieved March 6, 2026, from [Link]

  • Folic acid biosynthesis pathway in bacteria. The key enzymes involved... (n.d.). ResearchGate. Retrieved March 6, 2026, from [Link]

  • Antimicrobial sulfonamide drugs. (2017). SciSpace. Retrieved March 6, 2026, from [Link]

  • Leonard Colebrook's Use of Sulfonamides as a Treatment for Puerperal Fever (1935–1937). (2017). The Embryo Project Encyclopedia. Retrieved March 6, 2026, from [Link]

  • Sulfonamides and Sulfonamide Combinations Use in Animals. (n.d.). MSD Veterinary Manual. Retrieved March 6, 2026, from [Link]

  • Folate Synthesis. (n.d.). PDB-101. Retrieved March 6, 2026, from [Link]

  • Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. (1997). PMC. Retrieved March 6, 2026, from [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. Retrieved March 6, 2026, from [Link]

  • Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. (1997). PubMed. Retrieved March 6, 2026, from [Link]

  • Colebrook L, Kenny M (1936). (n.d.). The James Lind Library. Retrieved March 6, 2026, from [Link]

  • Synthesis of a Sulfa Drug: Sulfanilamide. (n.d.). Retrieved March 6, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Retrieved March 6, 2026, from [Link]

  • Leonard Colebrook (1883–1967). (2017). The Embryo Project Encyclopedia. Retrieved March 6, 2026, from [Link]

  • Leonard Colebrook and the treatment of puerperal sepsis. (2011). IMR Press. Retrieved March 6, 2026, from [Link]

  • Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. (2011). Scientific Research Publishing. Retrieved March 6, 2026, from [Link]

  • Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). Retrieved March 6, 2026, from [Link]

  • Sulfanilamide. (n.d.). University of Bristol. Retrieved March 6, 2026, from [Link]

  • (PDF) Dr Leonard Colebrook, FRS (1883-1967) and the chemotherapeutic conquest of puerperal infection. (2025). ResearchGate. Retrieved March 6, 2026, from [Link]

  • Prontosil: Structure, Uses, Discovery & Importance in Biology. (2026). Vedantu. Retrieved March 6, 2026, from [Link]

  • (PDF) Sulfonamide derivatives: Synthesis and applications. (2024). ResearchGate. Retrieved March 6, 2026, from [Link]

  • Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. (n.d.). ChemRxiv. Retrieved March 6, 2026, from [Link]

  • Synthesis of Sulfanilamide. (n.d.). Chemistry Steps. Retrieved March 6, 2026, from [Link]

  • Folate Biosynthesis and Salvage Pathways in Lactic Acid Bacteria and the Genes Involved. (2023). Preventive Nutrition and Food Science. Retrieved March 6, 2026, from [Link]

  • Folate Biosynthesis – Reappraisal of Old and Novel Targets in the Search for New Antimicrobials. (2008). Bentham Open. Retrieved March 6, 2026, from [Link]

  • antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist. (n.d.). Retrieved March 6, 2026, from [Link]

  • QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE. (1943). PMC. Retrieved March 6, 2026, from [Link]

  • Synthesis of Sulphanilamide Process | PDF. (n.d.). Scribd. Retrieved March 6, 2026, from [Link]

  • A Quantitative Analysis of Sulfonamide Bacteriostasis. (1942). R Discovery. Retrieved March 6, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. (n.d.). PMC. Retrieved March 6, 2026, from [Link]

  • IC50 (nM) comparisons between mutant and wild type alleles at codons... (n.d.). ResearchGate. Retrieved March 6, 2026, from [Link]

  • Kinetic parameters of wild-type and mutant BaDHPS. k obs , observed... (n.d.). ResearchGate. Retrieved March 6, 2026, from [Link]

  • Sulfonamides: The first synthetic antibacterial agents. (2024). Hektoen International. Retrieved March 6, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of N-Substituted 3-Amino-4,5-difluorobenzene-1-sulfonamide

Abstract This document provides a comprehensive technical guide for the synthesis of N-substituted 3-Amino-4,5-difluorobenzene-1-sulfonamide derivatives. These compounds are of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of N-substituted 3-Amino-4,5-difluorobenzene-1-sulfonamide derivatives. These compounds are of significant interest in medicinal chemistry and drug development, serving as crucial intermediates and pharmacophores in a variety of therapeutic agents.[1][2] The strategic incorporation of a difluorinated benzene ring and a modifiable sulfonamide moiety allows for fine-tuning of physicochemical properties such as metabolic stability, lipophilicity, and target binding affinity.[3][4] This guide details two primary stages: first, the robust synthesis of the core intermediate, 3-Amino-4,5-difluorobenzene-1-sulfonamide, from commercially available 3,4-difluoroaniline; and second, a survey of reliable protocols for its subsequent N-alkylation and N-acylation to generate a diverse library of target molecules. The protocols are designed to be reproducible and include explanations for key experimental choices, safety considerations, and methods for purification and characterization.

Introduction: Significance and Strategic Overview

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of drugs including antibacterial, anti-inflammatory, and anticancer agents.[1][2] Its ability to act as a bioisostere for carboxylic acids, coupled with its hydrogen bonding capabilities, makes it a privileged scaffold in drug design.[5] The specific target of this guide, the 3-amino-4,5-difluorobenzene-1-sulfonamide core, offers additional advantages. The fluorine atoms can enhance binding affinity to protein targets and improve metabolic stability by blocking sites of oxidative metabolism.[3][6]

The synthetic strategy is logically bifurcated. First, we must construct the core aromatic sulfonamide. This is achieved through a classical multi-step sequence starting from 3,4-difluoroaniline.[3][7][8] Subsequently, the primary sulfonamide nitrogen serves as a nucleophilic handle for the introduction of various substituents (R-groups) via N-alkylation or N-acylation, yielding the final N-substituted products.

G cluster_0 Overall Synthetic Strategy A Starting Material (3,4-Difluoroaniline) B Core Intermediate Synthesis (Multi-Step Process) A->B Part A Protocols C Key Intermediate (3-Amino-4,5-difluoro- benzene-1-sulfonamide) B->C D N-Substitution Reactions (Alkylation / Acylation) C->D Part B Protocols E Final Products (N-Substituted Derivatives) D->E G cluster_1 Workflow: Synthesis of 3-Amino-4,5-difluorobenzene-1-sulfonamide Start 3,4-Difluoroaniline Step1 Step 1: N-Acetylation (Protection) Start->Step1 Ac₂O, AcOH Intermediate1 N-(3,4-difluorophenyl)acetamide Step1->Intermediate1 Step2 Step 2: Chlorosulfonation Intermediate1->Step2 ClSO₃H Intermediate2 2-Acetamido-4,5-difluoro- benzenesulfonyl chloride Step2->Intermediate2 Step3 Step 3: Amination Intermediate2->Step3 aq. NH₃ Intermediate3 N-(3-amino-4,5-difluorophenyl- sulfonyl)acetamide Step3->Intermediate3 Step4 Step 4: Deprotection (Acid Hydrolysis) Intermediate3->Step4 aq. HCl End 3-Amino-4,5-difluoro- benzene-1-sulfonamide Step4->End

Caption: Detailed workflow for the core intermediate synthesis.

Experimental Protocol: Core Intermediate Synthesis

Materials & Equipment

Item Specification
3,4-Difluoroaniline 99% or higher
Acetic Anhydride Reagent grade
Glacial Acetic Acid Reagent grade
Chlorosulfonic Acid Reagent grade (handle with extreme care)
Ammonium Hydroxide 28-30% solution
Hydrochloric Acid Concentrated (37%)
Dichloromethane (DCM) Anhydrous
Ethyl Acetate (EtOAc) Reagent grade
Hexanes Reagent grade
Round-bottom flasks, Magnetic stirrer Standard laboratory glassware
Ice bath, Heating mantle ---

| Separatory funnel, Rotary evaporator | --- |

Step 1: N-Acetylation of 3,4-Difluoroaniline

  • Rationale: The amino group of the starting aniline is protected as an acetamide. This prevents its oxidation during the subsequent chlorosulfonation step and deactivates the ring slightly, helping to control the regioselectivity of the sulfonation.

  • In a 250 mL round-bottom flask, dissolve 3,4-difluoroaniline (10.0 g, 77.4 mmol) in glacial acetic acid (50 mL).

  • To this stirring solution, add acetic anhydride (8.6 mL, 92.9 mmol, 1.2 equiv) dropwise. An exotherm may be observed.

  • After the addition is complete, heat the mixture to 50 °C for 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with vigorous stirring.

  • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield N-(3,4-difluorophenyl)acetamide.

Step 2: Chlorosulfonation

  • Rationale: Chlorosulfonic acid is a powerful electrophilic agent that introduces the sulfonyl chloride (-SO₂Cl) group onto the aromatic ring, ortho to the activating acetamido group.

  • SAFETY: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, face shield).

  • In a dry 500 mL flask equipped with a stir bar and an addition funnel, add N-(3,4-difluorophenyl)acetamide (10.0 g, 58.4 mmol) in small portions to chlorosulfonic acid (40 mL, 602 mmol, 10.3 equiv) at 0 °C (ice bath).

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours, then heat to 60-65 °C for an additional 3 hours.

  • Cool the reaction mixture back to room temperature.

  • Very slowly and carefully, pour the reaction mixture onto crushed ice (approx. 400 g) in a large beaker, with vigorous stirring. This step is highly exothermic and will release HCl gas.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with copious amounts of cold water, and press as dry as possible. The crude 2-acetamido-4,5-difluorobenzenesulfonyl chloride is used directly in the next step.

Step 3: Amination of the Sulfonyl Chloride

  • Rationale: The highly reactive sulfonyl chloride is converted to the more stable primary sulfonamide by reaction with ammonia.

  • Add the crude, damp sulfonyl chloride from the previous step to a stirred, ice-cold solution of concentrated ammonium hydroxide (150 mL).

  • Stir the resulting slurry vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(3-sulfamoyl-4,5-difluorophenyl)acetamide.

Step 4: Deprotection (Acid Hydrolysis)

  • Rationale: The acetyl protecting group is removed by acid-catalyzed hydrolysis to reveal the primary amino group, yielding the final core intermediate.

  • Suspend the crude N-(3-sulfamoyl-4,5-difluorophenyl)acetamide (assume 100% yield from previous step, ~13.7 g, 55.2 mmol) in a mixture of water (60 mL) and concentrated hydrochloric acid (60 mL).

  • Heat the mixture to reflux (approx. 100-110 °C) for 4 hours, during which the solid should dissolve.

  • Cool the clear solution to room temperature and then in an ice bath.

  • Slowly neutralize the solution by adding concentrated ammonium hydroxide until the pH is approximately 7-8.

  • The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to afford 3-Amino-4,5-difluorobenzene-1-sulfonamide as a crystalline solid.

Part B: N-Substitution of the Core Intermediate

With the core intermediate in hand, the sulfonamide nitrogen can be functionalized via N-alkylation or N-acylation. The choice of method depends on the desired final product and the nature of the substituent to be introduced.

G cluster_2 N-Substitution Pathways cluster_alkylation N-Alkylation cluster_acylation N-Acylation Start Core Intermediate Alk_Halide Alkyl Halide (R-X) Start->Alk_Halide Base (e.g., K₂CO₃) Solvent (e.g., DMF) Alk_Alcohol Alcohol (R-OH) 'Borrowing Hydrogen' Start->Alk_Alcohol Catalyst (e.g., Mn, Ir) Base Acyl_Halide Acyl Halide / Anhydride (RCO-X) Start->Acyl_Halide Base (e.g., Pyridine) Solvent (e.g., DCM) Acyl_Acid Carboxylic Acid (R-COOH) Start->Acyl_Acid Coupling Agent (e.g., EDC, DCC) Alk_Product N-Alkyl Product Alk_Halide->Alk_Product Alk_Alcohol->Alk_Product Acyl_Product N-Acyl Product Acyl_Halide->Acyl_Product Acyl_Acid->Acyl_Product

Caption: Methodologies for N-Alkylation and N-Acylation.

Protocol 1: N-Alkylation with Alkyl Halides

This is a classical and widely used method for forming N-C bonds. [9]It involves the deprotonation of the sulfonamide with a base to form a nucleophilic anion, which then displaces a halide from an alkyl halide substrate.

  • Rationale: This method is straightforward and effective for primary and secondary alkyl halides. Strong bases and polar aprotic solvents are typically used to enhance the nucleophilicity of the sulfonamide anion and accelerate the Sₙ2 reaction.

  • To a solution of 3-Amino-4,5-difluorobenzene-1-sulfonamide (1.0 g, 4.8 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL), add potassium carbonate (K₂CO₃, 0.99 g, 7.2 mmol, 1.5 equiv).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (5.3 mmol, 1.1 equiv) dropwise to the mixture.

  • Heat the reaction to 60 °C and stir until TLC analysis indicates the consumption of the starting material (typically 4-12 hours).

  • Cool the mixture to room temperature and pour into 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated sulfonamide.

Protocol 2: N-Acylation with Acyl Chlorides

This is the most traditional method for preparing N-acylsulfonamides. [10]The reaction involves the nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is required to scavenge the HCl byproduct.

  • Rationale: Acyl chlorides are highly reactive, leading to rapid and often high-yielding reactions at room temperature. Pyridine is a common choice as it serves as both a base and a nucleophilic catalyst.

  • Dissolve 3-Amino-4,5-difluorobenzene-1-sulfonamide (1.0 g, 4.8 mmol) in anhydrous dichloromethane (DCM, 25 mL) in a flask under a nitrogen atmosphere.

  • Add pyridine (0.58 mL, 7.2 mmol, 1.5 equiv) to the solution and stir at room temperature for 10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (5.3 mmol, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM (20 mL) and wash successively with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the N-acylsulfonamide.

Alternative "Green" N-Alkylation using Alcohols

Recent advances have focused on using alcohols as alkylating agents via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. [11][12]This approach is environmentally benign as water is the only byproduct. It requires a transition metal catalyst, such as a manganese or iridium complex. [11][12]

  • Rationale: This method avoids the use of toxic alkyl halides and generates less waste. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then undergoes reductive amination with the sulfonamide, with the catalyst returning the hydrogen in the final step. [11] Typical Conditions Summary

    Method Alkylating Agent Catalyst / Base Solvent Temp (°C) Key Advantage
    Classical Alkylation Alkyl Halide (R-X) K₂CO₃ / NaH DMF, ACN 25-80 Broad scope, reliable
    Borrowing Hydrogen Alcohol (R-CH₂OH) Mn or Ir complex / Base Toluene 100-135 Green, water byproduct
    Classical Acylation Acyl Chloride (RCOCl) Pyridine / Et₃N DCM, THF 0-25 Fast, high yielding

    | Coupling Acylation | Carboxylic Acid | EDC, DCC / DMAP | DCM, DMF | 25 | Mild, avoids acyl halides |

Characterization and Data Interpretation

Successful synthesis of the target compounds should be confirmed using standard analytical techniques:

  • ¹H and ¹⁹F NMR: To confirm the structure, including the presence of the N-substituent and the characteristic splitting patterns of the difluorinated aromatic ring.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches (for the core and N-alkyl products), C=O stretch (for N-acyl products), and S=O stretches for the sulfonamide.

References

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • Acylation of Sulfonamides: A Comprehensive Guide for Laboratory Applic
  • N-alkylation of Sufonamides Using Anion Exchange Resin.
  • Sulfonamide synthesis by alkylation or aryl
  • The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. RSC Publishing.
  • Synthesis of sulfonamides from aniline by using DABSO.
  • TiCl4-Mediated Direct N-Alkylation of Sulfonamides with Inactive Ethers. Thieme.
  • Cu(OTf)2-mediated acylation and direct N-transacylation of sulfonamides. Taylor & Francis Online.
  • AN EFFICIENT SYNTHESIS OF OFLOXACIN AND LEVOFLOXACIN
  • N-Acylation of sulfonamides using N-acylbenzotriazoles. Semantic Scholar.
  • N-Acylation of sulfonamides using N-acylbenzotriazoles.
  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
  • Synthesis of 3,4-difluoroaniline. PrepChem.com.
  • Method of 3,4-difluoroaniline synthesis.
  • 3,4-Difluoroaniline 3863-11-4 wiki. Guidechem.
  • Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride. Benchchem.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Oakwood Chemical.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company.

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Application

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis of Sulfonamides from Sulfonyl Chlorides

Introduction: The Enduring Importance of the Sulfonamide Scaffold The sulfonamide functional group (–SO₂NR₂), a bioisostere of the amide bond, is a cornerstone of modern medicinal chemistry.[1][2] Since the discovery of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group (–SO₂NR₂), a bioisostere of the amide bond, is a cornerstone of modern medicinal chemistry.[1][2] Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamides have become a privileged scaffold, present in a vast array of therapeutic agents.[3][4] Their prevalence is due to a combination of favorable physicochemical properties: they are chemically stable, resistant to hydrolysis compared to amides, and possess both hydrogen bond donor and acceptor sites, enabling strong interactions with biological targets.[5] This versatility has led to their incorporation into drugs spanning numerous classes, including diuretics (e.g., Hydrochlorothiazide), anticonvulsants, antiretrovirals, and anti-inflammatory agents (e.g., Celecoxib).[1][4][5]

The most fundamental and widely employed method for constructing this crucial functional group is the reaction of a sulfonyl chloride with a primary or secondary amine.[6][7] This guide provides a detailed examination of this reaction, from its underlying mechanism to a field-proven experimental protocol, designed for researchers, scientists, and drug development professionals.

Reaction Mechanism and Rationale

The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic substitution at a sulfur center. The reaction proceeds via a well-established pathway that underscores the importance of each reaction component.

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, trigonal bipyramidal intermediate.[6] The intermediate then collapses, expelling the chloride ion, which is an excellent leaving group. This process generates a protonated sulfonamide and a molecule of hydrochloric acid (HCl). A base is required in the reaction mixture to neutralize the HCl byproduct, driving the reaction to completion.[6] Without a base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Caption: Mechanism of Sulfonamide Formation.

Key Parameters and Reagent Selection

The success of a sulfonamide synthesis hinges on the careful selection of reactants, base, and solvent. The choice of each component is dictated by the specific properties of the substrates involved.

Substrate Scope: Amines and Sulfonyl Chlorides
  • Amines : Primary and secondary amines are suitable nucleophiles for this reaction.[8] The nucleophilicity of the amine is a key factor; electron-rich amines react more readily, while electron-deficient amines (e.g., anilines with electron-withdrawing groups) may require more forcing conditions or the use of a more activating base like pyridine.[9] Sterically hindered amines can also exhibit lower reactivity.[10]

  • Sulfonyl Chlorides : A wide variety of aryl and alkyl sulfonyl chlorides are commercially available or can be synthesized.[11] It is crucial to recognize that sulfonyl chlorides are highly reactive and moisture-sensitive.[9][12] Exposure to water leads to rapid hydrolysis, forming the corresponding sulfonic acid and HCl, which can significantly reduce the yield and complicate purification.[9][13] Therefore, the use of anhydrous solvents and reagents is paramount.[9]

The Critical Role of the Base

The base is arguably the most critical component after the primary reactants. Its function is to scavenge the HCl produced during the reaction.[14] The choice of base can significantly influence reaction rate and yield.

Base Type Typical Solvent Key Considerations & Insights References
Pyridine Organic, Tertiary AmineDCM, THF, NeatOften used as both base and solvent. Can act as a nucleophilic catalyst, activating the sulfonyl chloride, which is particularly useful for less reactive amines. However, it can be difficult to remove during work-up.[6][8]
Triethylamine (TEA) Organic, Tertiary AmineDCM, THF, Diethyl EtherA common, cost-effective, and strong non-nucleophilic base. The resulting triethylammonium chloride salt often precipitates from the reaction mixture. Easier to remove than pyridine due to its lower boiling point.[8]
Sodium Carbonate (Na₂CO₃) InorganicWater/Organic BiphasicUsed in Schotten-Baumann conditions.[14] This method is environmentally friendly as it uses water as a solvent.[14] An excess of the sulfonyl chloride may be needed to compensate for hydrolysis.[14][14]
Sodium Hydroxide (NaOH) InorganicWater/Organic BiphasicAlso used for Schotten-Baumann reactions. Stronger base than sodium carbonate, but can promote faster hydrolysis of the sulfonyl chloride.[8][14]
Solvent Selection

The choice of solvent is primarily dictated by the solubility of the reactants and the type of base used.

  • Aprotic Solvents : For reactions using organic bases like pyridine or TEA, anhydrous aprotic solvents are standard. Dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether are commonly employed.[8] They are chosen for their ability to dissolve the reactants without participating in the reaction.

  • Biphasic/Aqueous Systems : When using inorganic bases like NaOH or Na₂CO₃ (Schotten-Baumann conditions), a two-phase system of an organic solvent and a basic aqueous solution is used.[14] This approach can be advantageous for large-scale synthesis and for avoiding chlorinated solvents.[15][16]

Detailed Experimental Protocol: General Procedure

This protocol describes a standard, reliable method for the synthesis of a sulfonamide from a primary or secondary amine and a sulfonyl chloride using triethylamine as the base.

Safety Precaution : This reaction should be performed in a certified chemical fume hood at all times. Sulfonyl chlorides are corrosive and react violently with water.[12][17] Amines can be toxic and irritant. Always wear appropriate Personal Protective Equipment (PPE), including tightly fitting safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[12]

Materials and Reagents
  • Primary or Secondary Amine (1.0 eq)

  • Sulfonyl Chloride (1.05 - 1.1 eq)

  • Triethylamine (TEA) (1.5 eq) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Reaction Setup
  • Ensure all glassware is flame- or oven-dried to remove any residual moisture.[13]

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.[1]

  • Cool the stirred solution to 0 °C using an ice/water bath. Maintaining a low temperature is critical to control the reaction exotherm, especially during the initial addition, preventing potential runaway reactions and degradation of products.[18]

Reaction Execution
  • Dissolve the sulfonyl chloride (1.05-1.1 eq) in a small amount of anhydrous DCM in a dropping funnel.

  • Add the sulfonyl chloride solution dropwise to the cold, stirred amine solution over 30-60 minutes.[1] A slow rate of addition is the most common and critical factor for preventing a dangerous temperature increase.[18]

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-24 hours.[1]

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.[13]

Work-up and Isolation
  • Once the reaction is complete, quench by slowly adding deionized water.[9] To neutralize any remaining sulfonyl chloride, a cold, saturated solution of sodium bicarbonate can be used instead.[12]

  • Transfer the mixture to a separatory funnel. If DCM was used, the organic layer will be on the bottom.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any acidic byproducts), and finally with brine (to remove residual water).[1]

  • Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude sulfonamide.[9]

Purification

The crude product can be purified by one of the following methods, depending on its physical properties:

  • Recrystallization : This is a highly effective technique for purifying solid products. The crude material is dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol/water, isopropanol, ethyl acetate/hexanes) and allowed to cool slowly, causing the pure sulfonamide to crystallize.[13][19]

  • Column Chromatography : For oils or solids that are difficult to recrystallize, purification via column chromatography on silica gel is the method of choice.[13][20] A solvent system (e.g., a gradient of ethyl acetate in hexanes) is chosen based on the polarity of the product and impurities as determined by TLC.

Experimental Workflow Setup 1. Reaction Setup (Dry Glassware, Inert Atm.) Cooling 2. Dissolve Amine & Base Cool to 0 °C Setup->Cooling Addition 3. Dropwise Addition of Sulfonyl Chloride Cooling->Addition Control Exotherm Reaction 4. Stir at RT Monitor by TLC Addition->Reaction Quench 5. Quench Reaction (e.g., with Water) Reaction->Quench Reaction Complete Extract 6. Liquid-Liquid Extraction Quench->Extract Wash 7. Wash Organic Layer (Acid, Base, Brine) Extract->Wash Dry 8. Dry & Concentrate Wash->Dry Purify 9. Purification (Recrystallization or Chromatography) Dry->Purify

Caption: Generalized workflow for sulfonamide synthesis.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s) References
Low or No Yield 1. Sulfonyl chloride hydrolyzed due to moisture. 2. Amine is poorly nucleophilic (electron-deficient). 3. Reaction temperature too low, slowing the rate.1. Ensure use of anhydrous solvents and reagents; perform under an inert atmosphere. 2. Use a more activating base like pyridine or increase the reaction temperature. 3. Allow the reaction to stir for a longer period or warm gently after the initial addition.[9][13]
Runaway Reaction (Rapid Temperature Spike) 1. Rate of sulfonyl chloride addition is too fast. 2. Inadequate cooling for the reaction scale. 3. Poor mixing leading to localized hot spots.1. Immediately stop addition. Use a syringe pump for controlled, slow addition. 2. Use a larger ice bath or a cryocooler. Ensure good contact between the flask and the cooling medium. 3. Use a larger stir bar or an overhead stirrer.[18]
Formation of Multiple Byproducts 1. Hydrolysis of sulfonyl chloride to sulfonic acid. 2. Over-sulfonylation of primary amines (formation of R-SO₂-N(H)-SO₂-R).1. Rigorously exclude water from the reaction. 2. Use a precise 1:1 stoichiometry of amine to sulfonyl chloride, or a slight excess of the amine.[9][13]
Product "Oils Out" During Recrystallization 1. High concentration of impurities. 2. The melting point of the product is lower than the boiling point of the solvent. 3. Cooling was too rapid.1. Perform a preliminary purification by column chromatography. 2. Re-dissolve the oil in more hot solvent and cool slowly, or switch to a different solvent system. 3. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[19][21]

References

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
  • managing exothermic reactions in the synthesis of sulfonamides. (2025). Benchchem.
  • Technical Support Center: Optimization of Sulfonamide Synthesis. (2025). Benchchem.
  • Mechanistic proposal for the sulfonyl
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (2025). Benchchem.
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. (2012). Organic Process Research & Development.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Deriv
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2013). Organic letters.
  • Synthesis of Sulfonamides. (2016). Science of Synthesis.
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. (2016).
  • Byproduct identification and removal in sulfonamide synthesis. (2025). Benchchem.
  • Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. (2025). Benchchem.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2005). Tetrahedron letters.
  • Preparation of sulfonamides from N-silylamines. (2014). Tetrahedron letters.
  • Purification techniques for 2-Chloroquinoline-6-sulfonamide. (2025). Benchchem.
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. (2012).
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
  • Sulfonamide derivatives: Synthesis and applications. (2024).
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. (2025). Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. (2025). Benchchem.
  • What are the safety precautions when handling Benzene Sulfonyl Chloride?. (2025). sfcchem.com.
  • Schotten-Baumann Reaction. (2021). J&K Scientific LLC.
  • Synthesis of Sulfonamides. (2016). Synthetic Methods in Drug Discovery: Volume 2.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters.
  • How to recrystallize an oily compound after column chromatography ?. (2022).

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Method

The Strategic Application of 3-Amino-4,5-difluorobenzene-1-sulfonamide in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: A Privileged Scaffold for Navigating Chemical Space In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Navigating Chemical Space

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical motifs available to medicinal chemists, the sulfonamide functional group holds a place of distinction.[1] Its prevalence in a wide array of approved drugs is a testament to its versatility as a pharmacophore and its ability to engage in key interactions with biological targets.[2][3] When incorporated into a scaffold-like 3-Amino-4,5-difluorobenzene-1-sulfonamide, the convergence of a reactive amino group, a zinc-binding sulfonamide, and the modulating effects of fluorine atoms creates a powerful tool for the synthesis of targeted therapies.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of 3-Amino-4,5-difluorobenzene-1-sulfonamide in medicinal chemistry. We will delve into the rationale behind its use, explore a concrete application in the synthesis of kinase inhibitors, and provide detailed, actionable protocols for its derivatization.

The Rationale: Unpacking the Advantages of a Fluorinated Sulfonamide Building Block

The utility of 3-Amino-4,5-difluorobenzene-1-sulfonamide as a building block stems from the synergistic interplay of its constituent parts: the sulfonamide group, the aromatic amine, and the vicinal fluorine atoms.

The Enduring Importance of the Sulfonamide Moiety

The sulfonamide group is a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[4] Its ability to act as a bioisostere for other functional groups and its capacity to form crucial hydrogen bonds with protein residues contribute to its widespread use.[5] Furthermore, the sulfonamide nitrogen can be readily substituted, providing a convenient handle for modulating the physicochemical and pharmacokinetic properties of a molecule.

The Amino Group: A Gateway to Molecular Diversity

The primary amino group at the 3-position of the benzene ring serves as a versatile nucleophile, enabling a wide range of chemical transformations. This includes N-alkylation, N-arylation, and acylation reactions, which are fundamental for building molecular complexity and exploring structure-activity relationships (SAR).[6][7]

Strategic Fluorination: Fine-Tuning for Success

The introduction of fluorine atoms into drug candidates has become a routine and highly effective strategy in medicinal chemistry.[8] The two fluorine atoms in 3-Amino-4,5-difluorobenzene-1-sulfonamide impart several beneficial properties:

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of the amino and sulfonamide groups, influencing their ionization state at physiological pH and thereby affecting solubility, cell permeability, and target engagement.

  • Enhanced Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing the half-life of a drug and improving its pharmacokinetic profile.

  • Increased Binding Affinity: The C-F bond can participate in favorable non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, which can lead to enhanced binding affinity and potency.

  • Improved Lipophilicity: The strategic placement of fluorine can modulate the lipophilicity of a molecule, which is a critical parameter for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.

Application Spotlight: Synthesis of Discoidin Domain Receptor 1 (DDR1) Kinase Inhibitors

A compelling example of the practical application of 3-Amino-4,5-difluorobenzene-1-sulfonamide is found in the synthesis of inhibitors for Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in various diseases, including cancer and fibrosis.[8][9]

DDR1: A Key Therapeutic Target

DDR1 is a unique receptor tyrosine kinase that is activated by collagen.[10] Its dysregulation has been linked to tumor progression, invasion, and metastasis in several cancers.[11][12][13] Consequently, the development of small molecule inhibitors of DDR1 is an active area of research in oncology.

Synthetic Approach

A patent for the synthesis of novel DDR1 inhibitors describes the use of 3-Amino-4,5-difluorobenzene-1-sulfonamide as a key building block. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between the amino group of the sulfonamide and an electrophilic pyrimidine derivative.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 3-Amino-4,5-difluorobenzene-1-sulfonamide C Nucleophilic Aromatic Substitution (SNAr) A->C B 2-Chloro-4-(trifluoromethyl)pyrimidine B->C D DDR1 Inhibitor Precursor C->D

Caption: Synthetic workflow for a DDR1 inhibitor precursor.

This reaction is typically carried out in the presence of a base to neutralize the HCl generated and a suitable solvent. The resulting N-arylated product serves as a core scaffold for further elaboration into potent and selective DDR1 inhibitors.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common reactions involving 3-Amino-4,5-difluorobenzene-1-sulfonamide. These are intended as a starting point for researchers, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of 3-Amino-4,5-difluorobenzene-1-sulfonamide with an activated heteroaryl chloride.

Materials:

  • 3-Amino-4,5-difluorobenzene-1-sulfonamide

  • Activated heteroaryl chloride (e.g., 2-chloro-4-(trifluoromethyl)pyrimidine)[14]

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Amino-4,5-difluorobenzene-1-sulfonamide (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the activated heteroaryl chloride (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

G start Start dissolve Dissolve 3-amino-4,5-difluorobenzene-1-sulfonamide in anhydrous DMF start->dissolve add_reagents Add heteroaryl chloride and DIPEA dissolve->add_reagents heat Heat and stir at 80-100 °C for 12-24h add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, dilute, and perform aqueous workup monitor->workup Reaction Complete purify Purify by column chromatography workup->purify end End purify->end

Caption: Workflow for N-Arylation via SNAr.

Protocol 2: N-Alkylation of the Amino Group

This protocol provides a general method for the N-alkylation of the primary amino group of 3-Amino-4,5-difluorobenzene-1-sulfonamide.

Materials:

  • 3-Amino-4,5-difluorobenzene-1-sulfonamide

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate

  • Anhydrous acetonitrile

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-Amino-4,5-difluorobenzene-1-sulfonamide (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to suspend the solids.

  • Add the alkyl halide (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

G start Start suspend Suspend sulfonamide and K2CO3 in anhydrous acetonitrile start->suspend add_alkyl_halide Add alkyl halide suspend->add_alkyl_halide reflux Reflux at 82 °C for 16-24h add_alkyl_halide->reflux monitor Monitor by TLC/LC-MS reflux->monitor workup Cool, filter, and concentrate monitor->workup Reaction Complete extract Dissolve in DCM and perform aqueous extraction workup->extract purify Purify by column chromatography extract->purify end End purify->end

Caption: Workflow for N-Alkylation.

Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be applied to couple 3-Amino-4,5-difluorobenzene-1-sulfonamide with aryl halides.[2][3][15]

Materials:

  • 3-Amino-4,5-difluorobenzene-1-sulfonamide

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed 1,4-dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq).

  • Add anhydrous, degassed 1,4-dioxane and stir for 10 minutes at room temperature.

  • To this catalyst mixture, add 3-Amino-4,5-difluorobenzene-1-sulfonamide (1.0 eq), the aryl halide (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

G start Start catalyst_prep Prepare catalyst solution (Pd(OAc)2 + ligand in dioxane) start->catalyst_prep add_reagents Add sulfonamide, aryl halide, and Cs2CO3 to catalyst solution catalyst_prep->add_reagents heat Heat at 100-110 °C for 12-24h add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, dilute, and filter through Celite monitor->workup Reaction Complete extract Perform aqueous extraction workup->extract purify Purify by column chromatography extract->purify end End purify->end

Sources

Application

Application Notes and Protocols for the Exploration of 3-Amino-4,5-difluorobenzene-1-sulfonamide in Antibacterial Drug Discovery

Introduction: A Fluorinated Scaffold for New Antibacterial Agents The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1][2] Sulfonamides, a cla...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Fluorinated Scaffold for New Antibacterial Agents

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1][2] Sulfonamides, a class of synthetic antimicrobial compounds, were among the first effective systemic antibacterial drugs and continue to be a cornerstone of medicinal chemistry.[3][4] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[5][6][7] This pathway is essential for the synthesis of nucleic acids, and its disruption leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[8] Notably, mammalian cells lack this pathway and instead acquire folate from their diet, providing a basis for the selective toxicity of sulfonamides against bacteria.[3][5]

This document provides detailed application notes and protocols for the investigation of 3-Amino-4,5-difluorobenzene-1-sulfonamide as a potential scaffold for novel antibacterial drugs. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The difluoro substitution pattern on the benzene ring of this particular sulfonamide offers a unique opportunity to explore new structure-activity relationships (SAR) and potentially overcome existing resistance mechanisms.

These notes are intended for researchers, scientists, and drug development professionals engaged in the primary screening and characterization of new chemical entities for antibacterial activity.

Scientific Rationale: The Significance of the Difluoro-Substituted Sulfonamide Core

The core hypothesis for investigating 3-Amino-4,5-difluorobenzene-1-sulfonamide is that the vicinal fluorine atoms will significantly influence its biological activity and pharmacokinetic profile compared to non-fluorinated or mono-fluorinated analogs.

Expected Impact of Fluorine Substitution:

  • Enhanced Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions with the active site of the target enzyme, DHPS.[4]

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which may enhance its ability to penetrate bacterial cell membranes.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can lead to an increased half-life and improved bioavailability of the compound.

  • Modulation of pKa: The acidity of the sulfonamide proton is a critical determinant of antibacterial activity.[9] The electron-withdrawing nature of the fluorine atoms is expected to influence the pKa of the sulfonamide group, potentially optimizing its ionization state for target engagement.

Experimental Workflows: A Roadmap for Antibacterial Evaluation

The following diagram outlines a comprehensive workflow for the initial assessment of 3-Amino-4,5-difluorobenzene-1-sulfonamide and its derivatives as potential antibacterial agents.

Antibacterial_Drug_Discovery_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies Compound_Acquisition Compound Acquisition & Purity Assessment MIC_Determination Minimum Inhibitory Concentration (MIC) Determination Compound_Acquisition->MIC_Determination Active Compound MBC_Determination Minimum Bactericidal Concentration (MBC) Determination MIC_Determination->MBC_Determination Bacteriostatic/Bactericidal Spectrum_of_Activity Spectrum of Activity (Gram+/Gram- Panel) MIC_Determination->Spectrum_of_Activity Potent Compounds Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay (e.g., MTT) Spectrum_of_Activity->Cytotoxicity_Assay Selective Compounds DHPS_Enzyme_Assay DHPS Enzyme Inhibition Assay Cytotoxicity_Assay->DHPS_Enzyme_Assay Non-toxic Leads Folate_Pathway_Analysis Folate Pathway Metabolite Analysis DHPS_Enzyme_Assay->Folate_Pathway_Analysis On-target Activity Confirmed

Caption: A logical workflow for the evaluation of novel antibacterial candidates.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and clear endpoints.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Materials:

  • 3-Amino-4,5-difluorobenzene-1-sulfonamide (test compound)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin, Sulfamethoxazole)

  • Negative control (DMSO or the solvent used to dissolve the test compound)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically transfer 3-5 isolated colonies of the test bacterium from a fresh agar plate into 5 mL of MHB.

    • Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11] This can be verified using a spectrophotometer at an optical density of 0.08-0.13 at 600 nm.

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Perform a two-fold serial dilution of the test compound in MHB directly in the 96-well plate. For example, add 100 µL of MHB to wells 2-11. Add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution to well 10. Discard 100 µL from well 10.

    • Well 11 should contain only MHB and the bacterial inoculum (growth control).

    • Well 12 should contain only MHB (sterility control).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to wells 1-11.

    • The final volume in each well should be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[10]

    • Optionally, the results can be quantified by reading the absorbance at 600 nm using a microplate reader.

Data Presentation:

CompoundBacterial StrainMIC (µg/mL)
3-Amino-4,5-difluorobenzene-1-sulfonamideS. aureus ATCC 29213
3-Amino-4,5-difluorobenzene-1-sulfonamideE. coli ATCC 25922
CiprofloxacinS. aureus ATCC 29213
CiprofloxacinE. coli ATCC 25922
SulfamethoxazoleS. aureus ATCC 29213
SulfamethoxazoleE. coli ATCC 25922
Protocol 2: In Vitro Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells and is a common method for measuring the cytotoxicity of a compound.[12][13]

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

  • Test compound

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding:

    • Culture the mammalian cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include wells with medium only (blank), cells with medium containing the solvent (negative control), and cells with a known cytotoxic agent (positive control).

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the negative control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC₅₀ (µM)
3-Amino-4,5-difluorobenzene-1-sulfonamideHEK293
3-Amino-4,5-difluorobenzene-1-sulfonamideHepG2
DoxorubicinHEK293
DoxorubicinHepG2

Mechanism of Action: Targeting the Folate Pathway

The primary hypothesized mechanism of action for 3-Amino-4,5-difluorobenzene-1-sulfonamide is the inhibition of dihydropteroate synthase (DHPS).[5][6]

Folate_Pathway_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Test_Compound 3-Amino-4,5-difluorobenzene- 1-sulfonamide Test_Compound->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by sulfonamides in the bacterial folate synthesis pathway.

Conclusion and Future Directions

3-Amino-4,5-difluorobenzene-1-sulfonamide represents a promising starting point for the development of novel antibacterial agents. The protocols outlined in this document provide a robust framework for its initial characterization. Positive results from these assays, particularly high potency against bacterial strains and low mammalian cell cytotoxicity, would warrant further investigation, including:

  • Lead Optimization: Synthesis of derivatives to explore the structure-activity relationship and improve the therapeutic index.

  • In Vivo Efficacy Studies: Evaluation of the compound's efficacy in animal models of bacterial infection.

  • Resistance Studies: Assessment of the potential for resistance development in target bacteria.

By systematically applying these methodologies, researchers can effectively evaluate the potential of 3-Amino-4,5-difluorobenzene-1-sulfonamide and its analogs as next-generation antibacterial drugs.

References

  • Dihydropteroate synthase inhibitor - Wikipedia. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Available at: [Link]

  • What are DHPS inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. Available at: [Link]

  • Cytotoxicity Assays | Life Science Applications. Available at: [Link]

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  • antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist. Available at: [Link]

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  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available at: [Link]

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  • Sulfonamide (medicine) - Wikipedia. Available at: [Link]

  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. Available at: [Link]

  • Sulfonamides - Infectious Disease - MSD Manual Professional Edition. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC. Available at: [Link]

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC. Available at: [Link]

  • Classical structure–activity relationship of antibacterial... - ResearchGate. Available at: [Link]

  • Full article: Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides - Taylor & Francis. Available at: [Link]

  • Comparison of In Vitro Methods for Assaying the Antibacterial Activity of a Mix of Natural Essential Oils Against Zoonotic Bacteria - MDPI. Available at: [Link]

  • In vitro antibacterial activity screening - Database of A4L Assets and Technologies. Available at: [Link]

  • A Scientific Roadmap for Antibiotic Discovery - The Pew Charitable Trusts. Available at: [Link]

  • In vitro antibacterial screening: Significance and symbolism. Available at: [Link]

  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations - ResearchGate. Available at: [Link]

  • Novel Antibacterial Approaches and Therapeutic Strategies - MDPI. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC. Available at: [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - Frontiers. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Available at: [Link]

  • The recent progress of sulfonamide in medicinal chemistry - SciSpace. Available at: [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor. Available at: [Link]

  • Synthesis of some new 3,5-diamino-4-(4'-fluorophenylazo)-1-aryl/heteroarylpyrazoles as antimicrobial agents - ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed. Available at: [Link]

Sources

Method

Application Notes and Protocols for 3-Amino-4,5-difluorobenzene-1-sulfonamide as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Fluorinated Sulfonamide Probe The sulfonamide functional group is a cornerstone in medicinal chemistry, featured...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Fluorinated Sulfonamide Probe

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutics due to its unique chemical properties.[1][2][3][4][5] These compounds are well-known for their stability, favorable solubility, and the ability to form hydrogen bonds, making them effective binders to biological targets.[5] 3-Amino-4,5-difluorobenzene-1-sulfonamide is an intriguing chemical entity that combines the established pharmacophore of a sulfonamide with the strategic placement of fluorine atoms and an amino group on the benzene ring. The fluorine atoms can enhance binding affinity and metabolic stability, while the amino group provides a potential site for further chemical modification, such as the attachment of reporter tags or affinity handles.[6]

These structural features suggest that 3-Amino-4,5-difluorobenzene-1-sulfonamide could serve as a valuable chemical probe for exploring biological systems.[7][8] Chemical probes are small molecules used to study and manipulate biological processes and identify protein targets.[7][8] This document provides detailed application notes and protocols for the potential use of 3-Amino-4,5-difluorobenzene-1-sulfonamide as a chemical probe, with a primary focus on its potential as an enzyme inhibitor, particularly for carbonic anhydrases, a well-established target class for sulfonamides.[3][4][9] The following protocols are designed to be adaptable and serve as a starting point for comprehensive investigation.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity and activity of the chemical probe.

PropertyValueSource/Justification
Molecular FormulaC₆H₆F₂N₂O₂S[6]
Molecular Weight208.19 g/mol [6]
AppearanceOff-white to light yellow solid (predicted)General appearance of similar compounds
SolubilitySoluble in DMSO, DMF, and methanol. Limited solubility in aqueous buffers.Predicted based on chemical structure
StorageStore at -20°C, desiccated, and protected from light.Standard for bioactive small molecules

Stock Solution Preparation: For most biological assays, a 10 mM stock solution in dimethyl sulfoxide (DMSO) is recommended. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 1: In Vitro Enzyme Inhibition Assay - Carbonic Anhydrase Activity

This protocol describes a colorimetric assay to evaluate the inhibitory potential of 3-Amino-4,5-difluorobenzene-1-sulfonamide against a representative human carbonic anhydrase (CA) isoenzyme, such as CA II. The assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which can be monitored spectrophotometrically.

Rationale

The sulfonamide moiety is a classic zinc-binding group found in many potent CA inhibitors.[3][9] This experiment aims to determine if 3-Amino-4,5-difluorobenzene-1-sulfonamide can inhibit CA activity and to calculate its half-maximal inhibitory concentration (IC₅₀).

Materials
  • Human Carbonic Anhydrase II (CA II), recombinant

  • 3-Amino-4,5-difluorobenzene-1-sulfonamide

  • p-Nitrophenyl acetate (pNPA)

  • Tris buffer (25 mM, pH 7.5)

  • 96-well microplate

  • Microplate reader

Experimental Workflow

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of the probe in Tris buffer D Add probe dilutions and CA II to microplate wells A->D B Prepare CA II solution in Tris buffer B->D C Prepare pNPA solution in acetonitrile F Initiate reaction by adding pNPA C->F E Incubate at room temperature D->E E->F G Monitor absorbance at 405 nm F->G H Calculate percent inhibition G->H I Plot inhibition curve and determine IC50 H->I workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Treat cells with probe or vehicle (DMSO) B Harvest and resuspend cells A->B C Aliquot cell suspension B->C D Heat aliquots at different temperatures C->D E Lyse cells and separate soluble/precipitated proteins D->E F Analyze soluble fraction by SDS-PAGE and Western blot E->F G Quantify band intensities and plot melting curves F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol
  • Cell Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat the cells with the desired concentration of 3-Amino-4,5-difluorobenzene-1-sulfonamide or DMSO vehicle for 1-2 hours under normal culture conditions.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

    • Collect the supernatant (soluble protein fraction).

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both the probe-treated and vehicle-treated samples.

    • Normalize the band intensities to the intensity at the lowest temperature.

    • Plot the normalized intensities against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the probe-treated sample indicates target engagement.

Protocol 3: Affinity Pull-Down for Target Identification

To identify the cellular targets of 3-Amino-4,5-difluorobenzene-1-sulfonamide, an affinity-tagged version of the probe can be synthesized and used to "pull down" its binding partners from cell lysates. This requires derivatizing the probe, for example, at the amino group, with a linker and a biotin tag.

Rationale

This protocol provides a general framework for identifying the cellular proteins that interact with the chemical probe. [10]This is a crucial step in understanding the probe's mechanism of action and potential off-target effects. [8]

Materials
  • Biotinylated 3-Amino-4,5-difluorobenzene-1-sulfonamide (synthesis required)

  • Cell lysate from the cell line of interest

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with low concentrations of detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometry-compatible staining reagents

Experimental Workflow

workflow cluster_binding Binding cluster_washing Washing cluster_elution_analysis Elution & Analysis A Incubate cell lysate with biotinylated probe B Add streptavidin beads to capture probe-protein complexes A->B C Wash beads to remove non-specific binders B->C D Elute bound proteins C->D E Separate proteins by SDS-PAGE D->E F Excise protein bands and identify by mass spectrometry E->F

Caption: Workflow for the affinity pull-down assay.

Step-by-Step Protocol
  • Probe-Protein Binding:

    • Prepare a clarified cell lysate.

    • Incubate the lysate with the biotinylated probe for 1-2 hours at 4°C. As a negative control, incubate a separate aliquot of lysate with biotin alone. A competition control, where the lysate is pre-incubated with an excess of the non-biotinylated probe before adding the biotinylated probe, is also recommended.

  • Capture of Complexes:

    • Add pre-washed streptavidin-conjugated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated probe and its binding partners.

  • Washing:

    • Use a magnetic rack to separate the beads from the lysate.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by heating in SDS-PAGE sample buffer.

    • Separate the eluted proteins on an SDS-PAGE gel.

    • Visualize the protein bands using a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

    • Excise the protein bands that are present in the probe-treated sample but absent or significantly reduced in the control lanes.

    • Identify the proteins in the excised bands using mass spectrometry.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive starting point for characterizing 3-Amino-4,5-difluorobenzene-1-sulfonamide as a chemical probe. The initial in vitro and cellular assays can validate its inhibitory activity and target engagement, while the affinity pull-down experiment can reveal its broader interactome. Successful application of these methods will pave the way for a deeper understanding of the biological roles of its targets and may provide a valuable tool for drug discovery and chemical biology research. Further studies could involve structure-activity relationship (SAR) analysis with related analogs and the use of the probe in more complex biological systems, such as 3D cell cultures or animal models. [11]

References
  • Smolecule. (2024, April 15). 3-Amino-4-(methylamino)benzene-1-sulfonamide.
  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • PubMed. (2025, July 15). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • Bioconjugate Chemistry. (2008, January 15). Small-Molecule Reagents for Cellular Pull-Down Experiments.
  • Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Advanced Journal of Chemistry, Section B. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Taylor & Francis Online. (n.d.). How do we address neglected sulfur pharmacophores in drug discovery?.
  • Springer Nature Experiments. (n.d.). In Vitro Assays for Screening Small Molecules.
  • ResearchGate. (2025, August 9). The application of small molecule bioactive probes in the identification of cellular targets.
  • PMC. (2025, June 23). Utilizing small molecules to probe and harness the proteome by pooled protein tagging with ligandable domains.
  • PMC. (2010, November 18). Small Molecule Probes of Cellular Pathways and Networks.
  • PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).
  • Benchchem. (n.d.). 5-Amino-2,4-difluorobenzene-1-sulfonamide.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride.
  • Pharmacology Lec 3 antibacterial drugs. Dr.Siham SULFONAMIDES. (n.d.).
  • Semantic Scholar. (2022, August 14). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • Sigma-Aldrich. (n.d.). 3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide.
  • BLD Pharm. (n.d.). 1017448-36-0|3-Amino-4-fluorobenzenesulfonamide.
  • PMC. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.

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Application

Application Note: One-Pot Synthesis of Sulfonamides from Carboxylic Acids and Amines via Photoredox Catalysis

Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Application: Late-stage functionalization, amide bioisostere generation, and library diversification. Executive Summary The coup...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Application: Late-stage functionalization, amide bioisostere generation, and library diversification.

Executive Summary

The coupling of carboxylic acids and amines to form amides is the most ubiquitous reaction in pharmaceutical synthesis. However, amides often suffer from metabolic lability and suboptimal binding kinetics[1]. Sulfonamides serve as premier amide bioisosteres, offering enhanced hydrolytic stability, an additional hydrogen bond acceptor, and increased polar surface area (PSA)[2].

Historically, sulfonamide synthesis mandated the use of highly reactive, moisture-sensitive sulfonyl chlorides, which lack the vast commercial availability of carboxylic acids[3]. Recent breakthroughs in photoredox catalysis have fundamentally disrupted this paradigm. By leveraging radical-mediated decarboxylation, chemists can now convert bench-stable, unactivated carboxylic acids directly into sulfonamides in a single reaction vessel[4]. This application note details the mechanistic underpinnings, comparative data, and a validated, self-correcting protocol for executing this transformation.

Mechanistic Paradigms: The Causality of Reagent Selection

Direct nucleophilic displacement of a carboxylate by sulfur dioxide is thermodynamically unfavorable. To overcome this, modern methodologies utilize single-electron transfer (SET) to access highly reactive radical intermediates[5]. Two primary paradigms dominate the current literature:

A. Copper-LMCT Decarboxylative Halosulfonylation (MacMillan Approach)

This strategy utilizes Copper Ligand-to-Metal Charge Transfer (LMCT) to convert aromatic acids to sulfonyl chlorides in situ, followed by immediate amination[1].

  • The Catalyst: Cu(MeCN)₄BF₄ is selected for its optimal redox potential and high solubility. Upon coordinating with the carboxylate, irradiation with 365 nm light induces LMCT, extruding CO₂ to generate an aryl radical[1].

  • The Oxidant: 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (NFTPT) acts as a single-electron oxidant to regenerate the active Cu(II) species, sustaining the catalytic cycle[1].

  • The Halogen Source: 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) is chosen over harsh reagents like Cl₂ gas. It provides a controlled, slow release of chlorine atoms to trap the intermediate sulfonyl radical without over-oxidizing electron-rich arenes[1].

B. Photocatalytic Sulfinamide Switching (Willis & Larionov Approaches)

For alkyl and cyclic carboxylic acids, organic photocatalysts (e.g., acridinium salts) are employed under 400–450 nm light[6].

  • The Radical Trap: Instead of forming a sulfonyl chloride, the carbon-centered radical is trapped by a sulfinylamine reagent (e.g., t-BuO-NSO) to form an N-alkoxy sulfinamide[6].

  • Divergence: This intermediate is highly versatile; basic hydrolysis yields primary sulfonamides, while amine treatment yields sulfonimidamides[6]. Alternatively, dual catalytic systems using DABSO and copper can directly forge the S–N bond[4].

Reaction Workflow Visualization

The following diagram maps the logical flow and intermediate generation of the Cu-LMCT decarboxylative halosulfonylation pathway, illustrating how transient radical species are sequentially trapped to yield the final sulfonamide.

MechanisticPathway Acid Carboxylic Acid (R-COOH) CuCat Cu(II) Catalyst Coordination Acid->CuCat Base, -H⁺ Radical Carbon Radical (R•) + CO₂ CuCat->Radical Decarboxylation Light 365 nm Light (LMCT) Light->CuCat SulfonylRadical Sulfonyl Radical (R-SO₂•) Radical->SulfonylRadical SO₂ Insertion SO2 SO₂ Surrogate (e.g., DABSO) SO2->SulfonylRadical SulfonylChloride Sulfonyl Chloride (R-SO₂Cl) SulfonylRadical->SulfonylChloride Cl Atom Transfer ClDonor Halogen Donor (DCDMH) ClDonor->SulfonylChloride Sulfonamide Sulfonamide Product (R-SO₂NR'R'') SulfonylChloride->Sulfonamide One-Pot Amination Amine Amine Nucleophile (HNR'R'') Amine->Sulfonamide

Cu-LMCT mediated one-pot decarboxylative halosulfonylation and amination workflow.

Comparative Methodology Data

To assist in route scouting, the table below summarizes the quantitative and qualitative parameters of the three primary methodologies for decarboxylative sulfonamidation.

MethodologyCatalyst SystemLight SourceSO₂ / Sulfur SourceSubstrate ScopeKey Advantage
Decarboxylative Halosulfonylation [1]Cu(MeCN)₄BF₄ / NFTPT365 nm (UV-A)DABSO or Na₂S₂O₅(Hetero)aryl acidsGenerates highly electrophilic sulfonyl chlorides for broad amine trapping.
Sulfinamide Switching [6]Acridine Photocatalyst400 nm (Visible)t-BuO-NSOAlkyl & cyclic acidsDivergent access to both sulfonamides and complex sulfonimidamides.
Dual Catalytic Amidosulfonation [4]Acridine + Cu(II)450 nm (Visible)DABSOAliphatic & aromaticTrue multicomponent coupling with excellent functional group tolerance.

Standardized Protocol: Cu-LMCT Decarboxylative Halosulfonylation

The following protocol details the one-pot synthesis of sulfonamides from unactivated (hetero)aryl carboxylic acids and amines[1]. It is designed as a self-validating system, incorporating specific in-process controls (IPCs) to prevent downstream failures.

Materials & Reagents
  • Substrate: (Hetero)aryl carboxylic acid (0.5 mmol, 1.0 equiv)

  • Catalyst: Cu(MeCN)₄BF₄ (0.05 mmol, 10 mol%)

  • Oxidant: NFTPT (0.75 mmol, 1.5 equiv)

  • Chlorine Source: DCDMH (0.75 mmol, 1.5 equiv)

  • SO₂ Surrogate: DABSO (0.3 mmol, 0.6 equiv — yields 1.2 equiv SO₂)

  • Nucleophile: Amine (1.0 mmol, 2.0 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 3.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN), sparged with N₂.

Step-by-Step Methodology

Phase 1: Photochemical Sulfonyl Chloride Generation

  • Reaction Assembly: In an oven-dried 8 mL vial equipped with a Teflon septum, add the carboxylic acid, Cu(MeCN)₄BF₄, NFTPT, DCDMH, and DABSO.

  • Inert Atmosphere: Purge the vial with N₂ for 5 minutes. Add 5.0 mL of anhydrous MeCN.

  • Irradiation: Place the vial in a photoreactor equipped with 365 nm LEDs. Stir vigorously (1000 rpm) at ambient temperature (ensure active fan cooling to maintain < 30 °C, as intermediate sulfonyl chlorides are thermally sensitive). Irradiate for 4–6 hours.

  • Causality Note: DABSO is utilized over gaseous SO₂ to ensure precise stoichiometric control and mitigate the risk of reactor over-pressurization during photon-driven heating.

Phase 2: In-Process Control (IPC) Validation 5. Sampling: Withdraw a 5 µL aliquot from the reaction mixture. 6. Quenching: Dilute the aliquot into 200 µL of Methanol containing 1% Et₃N. 7. LC-MS Analysis: Analyze the quenched sample. The intermediate sulfonyl chloride will react instantly with methanol to form a methyl sulfonate ester. 8. Self-Validation Checkpoint: Do not proceed to Phase 3 until the parent carboxylic acid mass is fully consumed and the methyl sulfonate ester mass is the dominant peak. If incomplete, irradiate for an additional 2 hours.

Phase 3: One-Pot Amination 9. Amine Addition: Remove the vial from the photoreactor. Under a stream of N₂, add the amine (2.0 equiv) and DIPEA (3.0 equiv) directly to the crude mixture. 10. Coupling: Stir the mixture at room temperature in the dark for 2 hours. 11. Workup: Dilute the mixture with EtOAc (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL). The basic wash is critical to remove hydantoin byproducts (from DCDMH) and unreacted DABSO. 12. Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure sulfonamide.

References

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.7

  • Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society. 6

  • Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides. Chemical Science. 4

  • Photoredox Enabled Synthesis of Sulfonamides and Derivatives. Domainex.2

  • Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis. Organic Letters. 5

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. 3

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Method

Analytical Methods for Characterizing 3-Amino-4,5-difluorobenzene-1-sulfonamide: A Comprehensive Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Executive Summary & Scientific Context 3-Amino-4,5-difluorobenzene-1-sulfonamide (C...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Executive Summary & Scientific Context

3-Amino-4,5-difluorobenzene-1-sulfonamide (CAS: 1856543-03-7) is a highly specialized fluorinated building block extensively utilized in modern medicinal chemistry. Its structural motif—combining a primary amine, a sulfonamide group, and a uniquely fluorinated benzene ring—makes it a critical intermediate in the synthesis of potent, isoform-selective inhibitors of Carbonic Anhydrase (CA), particularly the tumor-associated CA IX and CA XII [1]. Furthermore, recent studies have identified fluorinated benzenesulfonamides as promising modulators of amyloid-β aggregation in Alzheimer's disease research [2].

Because the efficacy of these downstream therapeutics relies heavily on the precise positioning of the fluorine atoms (which modulate the pKa of the sulfonamide and enhance hydrophobic pocket binding), rigorous analytical characterization of this intermediate is non-negotiable. This guide provides a self-validating, multi-modal analytical strategy to confirm the structural identity, purity, and functional viability of 3-Amino-4,5-difluorobenzene-1-sulfonamide.

Physicochemical Profile

To establish analytical baselines, the theoretical quantitative data for the compound are summarized below:

PropertyValueCausality / Analytical Significance
Molecular Formula C₆H₆F₂N₂O₂SDictates exact mass targets for HRMS.
Molecular Weight 208.18 g/mol Used for molarity calculations in bioassays.
Monoisotopic Mass 208.0118 DaTarget for TOF/Orbitrap mass accuracy (< 5 ppm).
ESI-MS[M-H]⁻ 207.0040 m/zPrimary ionization mode due to acidic sulfonamide.
ESI-MS [M+H]⁺ 209.0196 m/zSecondary ionization mode driven by the basic amine.
LogP (Estimated) ~0.8 - 1.2Indicates moderate polarity; ideal for C18 reverse-phase LC.

Analytical Strategy & Workflow

The characterization of fluorinated benzenesulfonamides requires an orthogonal approach. We employ Multi-Nuclear NMR for absolute structural elucidation, UHPLC-HRMS for trace impurity profiling, and Solid-State analysis to confirm physical form before progressing to biological validation.

AnalyticalWorkflow Start 3-Amino-4,5-difluorobenzene -1-sulfonamide NMR Multi-Nuclear NMR (1H, 13C, 19F) Start->NMR Structural Elucidation LCMS UHPLC-ESI-MS (Impurity Profiling) Start->LCMS Purity & Mass Thermal DSC & FTIR (Solid-State) Start->Thermal Physicochemical Bio FTSA / ITC (CA Binding Assay) Start->Bio Biological Activity

Figure 1: Comprehensive analytical workflow for characterizing fluorinated benzenesulfonamides.

Experimental Protocols

Protocol 1: Structural Elucidation via Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F)

Causality & Experience: Standard ¹H NMR is insufficient for this molecule because the aromatic region only contains two protons (C2-H and C6-H). To definitively prove the relative positions of the fluorine atoms and the amine group, ¹⁹F NMR is critical. Fluorine-19 is highly sensitive to its local electronic environment, and the ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants provide an unambiguous map of the ring substitution pattern.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

    • Why DMSO-d₆? It disrupts hydrogen bonding, allowing the clear observation of the exchangeable protons from the -NH₂ and -SO₂NH₂ groups, which would otherwise broaden or disappear in protic solvents like Methanol-d₄.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broad-band probe.

  • Acquisition Parameters:

    • ¹H NMR (400 MHz): 16 scans, relaxation delay (D1) of 2.0 s. Expect a broad singlet for -SO₂NH₂ (approx. 7.2-7.5 ppm) and -NH₂ (approx. 5.5-6.0 ppm), alongside two distinct aromatic multiplets.

    • ¹⁹F NMR (376 MHz): 64 scans, D1 of 1.5 s. Run without proton decoupling first to observe ¹⁹F-¹H coupling, then with proton decoupling to isolate the ¹⁹F-¹⁹F ortho-coupling (typically ~20 Hz).

    • ¹³C NMR (100 MHz): 1024 scans. Note: The ¹³C spectrum will be highly complex due to ¹J_CF, ²J_CF, and ³J_CF splitting. C4 and C5 will appear as doublets of doublets (dd) with large ¹J_CF constants (~240-250 Hz).

  • Self-Validation (SST): Verify the integration ratio of the ¹H spectrum. The ratio of aromatic protons to amine protons to sulfonamide protons must be exactly 2:2:2.

Protocol 2: Purity and Impurity Profiling via UHPLC-ESI-HRMS

Causality & Experience: Fluorinated anilines are prone to oxidation, and sulfonamide synthesis often leaves behind positional isomers. UHPLC coupled with High-Resolution Mass Spectrometry (HRMS) provides the necessary resolving power. We utilize dual-polarity Electrospray Ionization (ESI) because the molecule contains both a basic amine (favors positive mode) and an acidic sulfonamide (favors negative mode).

LCMSWorkflow Prep Sample Prep 1 mg/mL in MeOH Chrom UHPLC CSH C18 Column Prep->Chrom Ion ESI Dual Polarity (+/-) Chrom->Ion Detect HRMS TOF Detection Ion->Detect

Figure 2: UHPLC-ESI-MS operational workflow for dual-polarity ionization and detection.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in LC-MS grade Methanol. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile for injection.

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm). Why CSH? Charged Surface Hybrid columns prevent the peak tailing commonly associated with basic aniline derivatives.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 6.0 minutes; hold at 95% B for 1.5 minutes; re-equilibrate at 5% B for 2.5 minutes. Flow rate: 0.4 mL/min.

  • MS Detection (TOF/Orbitrap):

    • Run in fast-polarity switching mode.

    • Extract ion chromatograms (EIC) for m/z 207.0040 [M-H]⁻ and 209.0196 [M+H]⁺ with a 5 ppm mass tolerance window.

  • Self-Validation (SST): Inject a blank (diluent) before the sample to ensure no carryover. The signal-to-noise (S/N) ratio for the 10 µg/mL standard must be ≥ 100:1.

Protocol 3: Biological Validation via Fluorescent Thermal Shift Assay (FTSA)

Causality & Experience: As a building block for Carbonic Anhydrase (CA) inhibitors, the ultimate test of the compound's functional integrity is its ability to bind the zinc ion in the CA active site. FTSA measures the thermodynamic stabilization of the protein upon ligand binding. A pure, correctly synthesized batch will exhibit a predictable shift in the melting temperature (ΔTm) of recombinant human CA IX [1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Dilute recombinant human CA IX to a final concentration of 1 µM in HEPES buffer (50 mM, pH 7.5, 50 mM NaCl).

  • Dye Addition: Add ANS (8-Anilinonaphthalene-1-sulfonic acid) or SYPRO Orange dye to the protein solution at a 10x final concentration.

  • Plate Assembly: In a 96-well PCR plate, mix 18 µL of the Protein-Dye solution with 2 µL of the compound (final compound concentration: 50 µM; final DMSO: 10%).

  • Thermal Melt: Run the plate in a Real-Time PCR instrument. Ramp the temperature from 25°C to 95°C at a rate of 1°C/min, monitoring fluorescence (Ex/Em depends on the dye used).

  • Self-Validation (SST): Include a DMSO-only control well (baseline Tm) and a positive control well using Acetazolamide (a known CA inhibitor). The ΔTm is calculated as Tm(compound) - Tm(DMSO). A valid batch of 3-Amino-4,5-difluorobenzene-1-sulfonamide should yield a positive ΔTm, confirming active site engagement.

Data Interpretation & Troubleshooting

  • Missing [M-H]⁻ Signal in LC-MS: If the negative ion signal is suppressed, check the pH of the mobile phase. Sulfonamides require a slightly acidic to neutral environment to ionize efficiently in negative mode. Ensure the formic acid concentration does not exceed 0.1%.

  • Complex NMR Multiplets: If the ¹H NMR aromatic region is unreadable, it is likely due to ¹⁹F coupling. Apply ¹⁹F decoupling during ¹H acquisition to collapse the multiplets into clean singlets/doublets, proving the substitution pattern.

References

  • Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases Source: PubMed (National Institutes of Health) URL:[Link] [1]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation Source: ResearchGate URL:[Link] [2]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-4,5-difluorobenzene-1-sulfonamide

Welcome to the technical support center for the synthesis of 3-Amino-4,5-difluorobenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Amino-4,5-difluorobenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to enhance your experimental success by addressing common challenges and optimizing reaction outcomes.

I. Synthesis Overview

The synthesis of 3-Amino-4,5-difluorobenzene-1-sulfonamide typically proceeds through a two-step process starting from 3,4-difluoroaniline. The first step involves the chlorosulfonation of the aromatic amine to form the corresponding sulfonyl chloride. The second step is the amination of the sulfonyl chloride to yield the final sulfonamide product. While the overall scheme is straightforward, the nature of the starting material and intermediates can present several challenges that may lead to reduced yield and purity.

Reaction Pathway

The general synthetic route is illustrated below:

Synthesis_Pathway 3,4-Difluoroaniline 3,4-Difluoroaniline 3-Amino-4,5-difluorobenzene-1-sulfonyl chloride 3-Amino-4,5-difluorobenzene-1-sulfonyl chloride 3,4-Difluoroaniline->3-Amino-4,5-difluorobenzene-1-sulfonyl chloride Chlorosulfonation (ClSO3H) 3-Amino-4,5-difluorobenzene-1-sulfonamide 3-Amino-4,5-difluorobenzene-1-sulfonamide 3-Amino-4,5-difluorobenzene-1-sulfonyl chloride->3-Amino-4,5-difluorobenzene-1-sulfonamide Amination (NH4OH or NH3)

Caption: General synthesis pathway for 3-Amino-4,5-difluorobenzene-1-sulfonamide.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Chlorosulfonation Step

Question: I am experiencing a significantly lower than expected yield for the 3-Amino-4,5-difluorobenzene-1-sulfonyl chloride intermediate. What are the likely causes and how can I improve it?

Answer:

Low yields in the chlorosulfonation of anilines, particularly those with electron-withdrawing fluorine substituents, can be attributed to several factors.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making the electrophilic substitution more difficult.Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. A moderate increase in temperature may be necessary, but be cautious of potential side reactions.
Side Reactions The amino group can be susceptible to oxidation or the formation of undesired isomers. Using a large excess of chlorosulfonic acid can lead to the formation of disulfonated products.[1][2]Control Stoichiometry: Use a carefully measured excess of chlorosulfonic acid (typically 3-5 equivalents). The use of a suitable solvent, such as chloroform, can also help to control the reaction and minimize side product formation.[2]
Hydrolysis of Sulfonyl Chloride The sulfonyl chloride intermediate is sensitive to moisture and can hydrolyze back to the sulfonic acid, which is difficult to convert to the final product.Maintain Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Difficult Product Isolation The product may not precipitate cleanly from the reaction mixture.Careful Work-up: Pouring the reaction mixture onto crushed ice is a standard procedure to precipitate the sulfonyl chloride and quench the excess chlorosulfonic acid. Ensure the mixture is kept cold to minimize hydrolysis.
Issue 2: Poor Yield and Purity in the Amination Step

Question: The conversion of the sulfonyl chloride to the final sulfonamide is resulting in a low yield and multiple impurities. What could be going wrong?

Answer:

The amination step, while seemingly straightforward, requires careful control of reaction conditions to achieve high yield and purity.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Hydrolysis of the Sulfonyl Chloride If the sulfonyl chloride intermediate is not completely dry or is exposed to moisture during the amination reaction, it will hydrolyze to the corresponding sulfonic acid, which will not react with ammonia.Ensure Anhydrous Starting Material: Thoroughly dry the sulfonyl chloride intermediate under vacuum before proceeding to the amination step.
Incomplete Reaction The reaction between the sulfonyl chloride and ammonia may not go to completion.Optimize Reaction Conditions: The reaction is typically carried out in an aqueous ammonia solution.[3] Ensure a sufficient excess of ammonia is used. The reaction can be gently heated to drive it to completion.[3] Monitoring by TLC is crucial.
Formation of Side Products The amino group on the benzene ring can also react with the sulfonyl chloride, leading to polymerization or the formation of undesired byproducts.Control Temperature: Perform the amination at a low temperature (e.g., 0-10 °C) to minimize side reactions. Add the sulfonyl chloride to the ammonia solution slowly and with vigorous stirring.
Difficult Purification The final product may be difficult to separate from unreacted starting material, the hydrolyzed sulfonic acid, and other impurities.Recrystallization or Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water.[4] If recrystallization is ineffective, column chromatography on silica gel may be necessary.[5][6]
Troubleshooting Decision Tree

Troubleshooting_Workflow cluster_start cluster_step cluster_chloro Chlorosulfonation cluster_amination Amination start Low Yield or Purity Issue step Which step is problematic? start->step chloro_yield Low Yield? step->chloro_yield Chlorosulfonation ami_yield Low Yield? step->ami_yield Amination chloro_purity Purity Issues? chloro_yield->chloro_purity No chloro_sol1 Increase reaction time/temp. Control stoichiometry. Ensure anhydrous conditions. chloro_yield->chloro_sol1 Yes chloro_sol2 Careful work-up. Consider alternative purification. chloro_purity->chloro_sol2 Yes ami_purity Purity Issues? ami_yield->ami_purity No ami_sol1 Ensure dry sulfonyl chloride. Optimize ammonia concentration/temp. ami_yield->ami_sol1 Yes ami_sol2 Control temperature during addition. Recrystallize or use chromatography. ami_purity->ami_sol2 Yes

Caption: A decision tree to guide troubleshooting during the synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine atoms in this synthesis?

A1: The two fluorine atoms on the benzene ring are strong electron-withdrawing groups. This has two main effects:

  • Deactivation of the ring: The ring is less reactive towards electrophilic aromatic substitution (the chlorosulfonation step), which may necessitate harsher reaction conditions compared to an unsubstituted aniline.

  • Increased acidity: The fluorine atoms can influence the acidity of the N-H protons, which can affect the reactivity and solubility of the starting material and product.

Q2: Can I use a different sulfonating agent instead of chlorosulfonic acid?

A2: While chlorosulfonic acid is the most common reagent for this transformation, other sulfonating agents like fuming sulfuric acid (oleum) could potentially be used. However, this would yield the sulfonic acid, which would then need to be converted to the sulfonyl chloride in a separate step (e.g., using thionyl chloride or phosphorus pentachloride). This adds complexity to the synthesis. For a direct conversion to the sulfonyl chloride, chlorosulfonic acid is generally preferred.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of both steps.

  • Product Characterization:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is essential for confirming the structure of the final product. The ¹⁹F NMR will show two distinct signals for the non-equivalent fluorine atoms.[4]

    • Infrared (IR) Spectroscopy: Look for characteristic strong stretching vibrations for the S=O bonds of the sulfonamide group.[4]

    • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.[4]

    • Melting Point: A sharp melting point is a good indicator of purity for a crystalline product.

Q4: Are there any specific safety precautions I should take?

A4: Yes, several safety precautions are crucial:

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • The chlorosulfonation reaction can be exothermic. Use an ice bath to control the temperature, especially during the addition of the aniline to the chlorosulfonic acid.

  • Ammonia has a strong, pungent odor and is an irritant. Work in a well-ventilated area or a fume hood.

IV. Experimental Protocols

Protocol 1: Chlorosulfonation of 3,4-Difluoroaniline
  • In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a calcium chloride drying tube.

  • Cool the flask in an ice bath and add chlorosulfonic acid (4 equivalents) to the flask.

  • Slowly add 3,4-difluoroaniline (1 equivalent) dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture back to room temperature and carefully pour it onto a mixture of crushed ice and water with stirring.

  • The sulfonyl chloride will precipitate as a solid. Filter the solid under vacuum and wash it with cold water until the washings are neutral.

  • Dry the product thoroughly under vacuum.

Protocol 2: Amination of 3-Amino-4,5-difluorobenzene-1-sulfonyl chloride
  • In a fume hood, place a concentrated aqueous ammonia solution (e.g., 28-30%, 10-15 equivalents) in a round-bottom flask and cool it in an ice bath.

  • Slowly add the dried 3-Amino-4,5-difluorobenzene-1-sulfonyl chloride (1 equivalent) in small portions to the cold ammonia solution with efficient stirring.

  • After the addition is complete, continue stirring at low temperature for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC shows the reaction is complete.

  • The sulfonamide product will precipitate. Filter the solid, wash it with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

  • Dry the purified product under vacuum.

V. References

  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. PMC. Available at: [Link]

  • Purification of sulfonic acids - US3496224A. Google Patents. Available at:

  • Method for purifying sulfonated aromatic monomer - US9540319B2. Google Patents. Available at:

  • Mechanochemical synthesis of aromatic sulfonamides. Rsc.org. Available at: [Link]

  • 3,4-Difluoroaniline. Chem-Impex. Available at: [Link]

  • Aromatic Sulfonamides Research Articles. R Discovery. Available at: [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar. Available at: [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal. Available at: [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]

  • 3,4-Difluoroaniline | C6H5F2N | CID 77469. PubChem. Available at: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PMC. Available at: [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available at: [Link]

  • (PDF) Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available at: [Link]

  • Process for preparing 3,4-difluoroaniline - WO1991017138A1. Google Patents. Available at:

  • Amination of the p-acetaminobenzene sulfonyl chloride. Available at: [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate. PMC. Available at: [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Available at: [Link]

  • Degradation of 3,4-dichloro- and 3,4-difluoroaniline by Pseudomonas fluorescens 26-K. PubMed. Available at: [Link]

  • Process for the preparation of disulfamylanilines - CH371128A. Google Patents. Available at:

  • Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate. Available at: [Link]

  • Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. Hindawi. Available at: https://www.hindawi.com/journals/mi/2021/6636783/

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC. Available at: [Link]

  • Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec. Available at: [Link]

  • Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl - CN111072492A. Google Patents. Available at:

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Common Side Reactions in Sulfonamide Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during sulfonamide synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

The most common and robust method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base to neutralize the generated HCl.[1][2] While this method is a workhorse in organic synthesis, it is not without its pitfalls. This guide provides a structured approach to identifying, mitigating, and solving the most frequent issues that can compromise yield, purity, and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during sulfonamide synthesis planning and execution.

Q1: What are the most prevalent side reactions I should be aware of?

The primary side reactions in sulfonamide synthesis are driven by the reactivity of the sulfonyl chloride and the nature of the amine. The most common issues include:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with any trace moisture in the reaction setup to form the corresponding sulfonic acid.[3][4] This not only consumes the electrophile, leading to lower yields, but the resulting sulfonic acid can complicate purification.

  • Di-sulfonylation of Primary Amines: Primary amines (R-NH₂) can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product, R-N(SO₂R')₂. This is particularly problematic if an excess of the sulfonyl chloride is used or if the reaction conditions are not carefully controlled.[1]

  • N-Alkylation/Arylation: While often a desired reaction, unintended alkylation can occur if the reaction conditions are not optimized.[5][6]

  • Polymerization: When working with anilines, failure to protect the amino group before an upstream chlorosulfonation step can lead to the formation of polymeric byproducts.[4]

Q2: How can I prevent the formation of di-sulfonylated products?

Di-sulfonylation is a common issue with primary amines. To minimize this side reaction:

  • Control Stoichiometry: The most critical factor is to carefully control the stoichiometry. Use a 1:1 to 1:1.2 ratio of amine to sulfonyl chloride.[1] A slight excess of the sulfonyl chloride can be used to ensure full consumption of a valuable amine, but a large excess should be avoided.

  • Slow Addition: Add the sulfonyl chloride dropwise to the solution of the amine, preferably at a reduced temperature (e.g., 0 °C).[1] This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the mono-sulfonylation reaction.

  • Choice of Base: A non-nucleophilic base like triethylamine or pyridine is typically used. The base scavenges the HCl produced, preventing the protonation of the starting amine which would render it non-nucleophilic.[2]

Q3: My sulfonyl chloride seems to be degrading. What's happening and how can I stop it?

Sulfonyl chloride degradation is almost always due to hydrolysis or thermal decomposition.

  • Hydrolysis: As mentioned, water is the primary culprit. To prevent this, you must maintain strictly anhydrous conditions. This includes using anhydrous solvents, drying all glassware in an oven, and running the reaction under an inert atmosphere like nitrogen or argon.[3]

  • Thermal Decomposition: Some sulfonyl chlorides, particularly aliphatic ones, can be thermally unstable. Decomposition can be identified by color changes (browning) or the evolution of gases like SO₂.[3] Running the reaction at lower temperatures can mitigate this.

Q4: Why is my reaction yield consistently low?

Low yield is a frustrating but common problem that can stem from several factors:

  • Poor Reactivity: The nucleophilicity of the amine is key. Secondary amines and electron-deficient anilines are less nucleophilic and react more slowly.[7] In these cases, you may need to use more forcing conditions (e.g., higher temperature, longer reaction time) or a more efficient catalyst system.[8]

  • Side Reactions: The formation of byproducts like sulfonic acid or di-sulfonamides directly consumes your starting materials, reducing the yield of the desired product.[9]

  • Suboptimal Conditions: An incorrect choice of solvent, base, or temperature can significantly hinder the reaction.[1]

  • Product Loss During Workup: The desired sulfonamide may be partially soluble in the aqueous phase during extraction, or it may not crystallize efficiently. Optimizing workup and purification protocols is crucial.[9]

Q5: I'm working with an aniline. Are there specific side reactions I should be aware of?

Yes, anilines present unique challenges. The amino group is a powerful activating group for electrophilic aromatic substitution. If you are preparing the sulfonyl chloride from the aniline itself (via chlorosulfonation), the amino group must be protected first (e.g., as an acetanilide). Failure to do so can lead to uncontrolled side reactions on the aromatic ring and the formation of polymeric tars.[4]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common experimental issues.

Symptom / Problem Potential Cause Suggested Solution & Scientific Rationale
Low or No Conversion 1. Poor Amine Reactivity: Electron-deficient or sterically hindered amines are weak nucleophiles.Increase reaction temperature and/or time. Consider using a catalyst like indium or ytterbium triflate to enhance the electrophilicity of the sulfonyl chloride.[8]
2. Sulfonyl Chloride Hydrolysis: Presence of water has converted the electrophile to the unreactive sulfonic acid.Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[3] This physically excludes water from the reaction.
3. Inactive Base: The base (e.g., pyridine, triethylamine) is not effectively scavenging the generated HCl, leading to protonation and deactivation of the amine nucleophile.Use a fresh, anhydrous bottle of the base. Ensure at least one equivalent is used.
Multiple Products Observed 1. Di-sulfonylation: Excess sulfonyl chloride reacting with a primary amine.Use a 1:1 stoichiometry and add the sulfonyl chloride slowly at 0 °C to control its concentration.[1]
2. Ring Sulfonylation: For highly activated aromatic amines, the sulfonyl chloride may act as an electrophile for aromatic substitution.Protect the amine group (e.g., as an amide) before sulfonamide formation to reduce the ring's activation.
3. Reaction with Other Functional Groups: The sulfonyl chloride is reacting with other nucleophilic groups in the molecule (e.g., alcohols).Protect other sensitive functional groups. Sulfonylation of alcohols is a common reaction, so hydroxyl groups should be protected if amine sulfonylation is desired.[10]
Product is an Oil / Difficult to Crystallize 1. Presence of Impurities: Small amounts of impurities, especially unreacted starting materials or oily side products, can inhibit crystallization.Re-purify the material using column chromatography to separate compounds based on polarity.[4] Sometimes, washing the crude oil with a solvent in which the product is insoluble but impurities are (e.g., hexane) can induce crystallization.
2. Suboptimal Crystallization Solvent: The chosen solvent system is not suitable for forming a crystalline lattice for your specific molecule.Screen a variety of recrystallization solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane). Slow cooling and scratching the flask can initiate crystal growth.[9]
Final Product Contaminated with Starting Materials 1. Unreacted Amine: The reaction did not go to completion, or the workup was inefficient at removing the basic amine.Perform an acidic wash during the workup (e.g., with 1M HCl). The amine will form a water-soluble ammonium salt and move to the aqueous layer.[4]
2. Unreacted Sulfonyl Chloride: The reaction did not go to completion.During workup, the remaining sulfonyl chloride will hydrolyze to sulfonic acid. A basic wash (e.g., with saturated NaHCO₃) will convert the sulfonic acid to its water-soluble sulfonate salt, removing it into the aqueous layer.

Section 3: Key Byproducts and Their Management

Effective purification relies on understanding the nature of your impurities.

Common Impurity Origin Identification Characteristics Recommended Removal Strategy
Sulfonic Acid (R-SO₃H)Hydrolysis of the corresponding sulfonyl chloride (R-SO₂Cl) by moisture.[4]Highly polar; very water-soluble. Appears as a baseline spot on normal-phase TLC.Aqueous Basic Wash: During workup, wash the organic layer with a mild base (e.g., NaHCO₃ solution). The sulfonic acid will be deprotonated to the highly water-soluble sulfonate salt and extracted into the aqueous phase.
Di-sulfonated Amine (R-N(SO₂R')₂)A primary amine (R-NH₂) reacting with two equivalents of sulfonyl chloride.[1]Less polar than the desired mono-sulfonamide. Will have a higher Rf on TLC.Column Chromatography: This is the most effective method as the polarity difference between the mono- and di-sulfonated products is usually sufficient for separation on silica gel.[4]
Unreacted Amine Incomplete reaction or use of excess amine.Basic character. Polarity varies depending on the structure.Aqueous Acidic Wash: Wash the organic layer with dilute acid (e.g., 1M HCl). The amine will be protonated and extracted into the aqueous phase as its ammonium salt.[4]
Polymeric Materials Lack of amine protection during chlorosulfonation of anilines.[4]Often appears as an insoluble, dark-colored tar or baseline material on TLC.Filtration/Chromatography: If insoluble, the material can sometimes be removed by filtering the crude product solution. Otherwise, it will typically remain at the baseline during column chromatography.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Robust Sulfonamide Synthesis

This protocol describes a standard, reliable method for reacting an amine with a sulfonyl chloride.

  • Glassware Preparation: Thoroughly dry all glassware in an oven (>100 °C) for at least 4 hours and allow it to cool in a desiccator or under a stream of dry nitrogen.

  • Reaction Setup: Assemble the reaction flask, equipped with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: In the reaction flask, dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Dissolve the sulfonyl chloride (1.05 eq) in a small amount of anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the amine by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 1M HCl (to remove excess amine/base), saturated NaHCO₃ solution (to remove sulfonic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization or column chromatography.[4]

Protocol 2: Purification of a Solid Sulfonamide by Recrystallization

Recrystallization is an excellent method for purifying solid products if a suitable solvent is found.[4]

  • Solvent Selection: Choose a solvent (or solvent pair) in which the sulfonamide is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Section 5: Visual Guides & Workflows

Workflow for Troubleshooting Low Reaction Yield

This decision tree provides a logical path for diagnosing the cause of low product yield in a sulfonamide synthesis.

low_yield_troubleshooting start Low Yield Observed check_sm Analysis of Crude Mixture (TLC, LC-MS, NMR) start->check_sm unreacted_sm Mainly Unreacted Starting Materials check_sm->unreacted_sm multiple_products Multiple Products (Side Reactions) check_sm->multiple_products no_product Baseline/Insoluble Material check_sm->no_product cause_reactivity Cause: Poor Reactivity of Amine? unreacted_sm->cause_reactivity Yes cause_hydrolysis Cause: Sulfonyl Chloride Hydrolized? unreacted_sm->cause_hydrolysis Yes cause_disulf Cause: Di-sulfonylation? multiple_products->cause_disulf Yes cause_other_fg Cause: Reaction with other functional groups? multiple_products->cause_other_fg Yes cause_poly Cause: Polymerization? no_product->cause_poly Yes solution_reactivity Solution: - Increase Temperature/Time - Use Catalyst (e.g., In(OTf)3) cause_reactivity->solution_reactivity solution_hydrolysis Solution: - Use Anhydrous Solvents - Run under Inert Atmosphere cause_hydrolysis->solution_hydrolysis solution_disulf Solution: - Control Stoichiometry (1:1) - Slow addition at 0 °C cause_disulf->solution_disulf solution_other_fg Solution: - Protect other nucleophilic groups (e.g., -OH) cause_other_fg->solution_other_fg solution_poly Solution: - Protect amine group before upstream reactions (e.g., chlorosulfonation) cause_poly->solution_poly

Caption: Troubleshooting decision tree for low reaction yield.

Impurity Identification and Removal Workflow

This workflow outlines the process from identifying an unknown impurity to selecting a purification strategy.

impurity_workflow start Crude Product Obtained analyze Analyze by TLC / LC-MS start->analyze identify Identify Impurity Structure (Compare to SMs, MS fragmentation) analyze->identify is_sm Is it Unreacted Starting Material? identify->is_sm Yes is_side_product Is it a Known Side Product? identify->is_side_product Yes amine Unreacted Amine is_sm->amine sulfonyl_chloride Unreacted Sulfonyl Chloride (or Sulfonic Acid) is_sm->sulfonyl_chloride disulfonated Di-sulfonated Product is_side_product->disulfonated wash_acid Purification: Aqueous Acid Wash (1M HCl) amine->wash_acid wash_base Purification: Aqueous Base Wash (NaHCO3) sulfonyl_chloride->wash_base final_purify Final Purification of Solid wash_acid->final_purify wash_base->final_purify chromatography Purification: Column Chromatography disulfonated->chromatography chromatography->final_purify recrystallize Recrystallization final_purify->recrystallize

Caption: Workflow for impurity identification and removal.

References

  • Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48, 4111. Available at: [Link]

  • Chem-Station. (2014). Sulfonyl Protective Groups. [Link]

  • Royal Society of Chemistry. (n.d.). Mechanistic proposal for the sulfonylation of amines. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by S-N coupling. [Link]

  • Hossain, I., & Ali, M. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Available at: [Link]

  • Robbins, D. W., & Hartwig, J. F. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • TMP Chem. (2020). Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • Anonymous. (n.d.). Multistep Synthesis Protecting Groups. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

  • Islam, S. M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001–015. Available at: [Link]

  • Wang, D., et al. (2016). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry. Available at: [Link]

  • Sacher, J. R., & Weinreb, S. M. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
  • Li, J., et al. (2018). TiCl4-Mediated Direct N-Alkylation of Sulfonamides with Inactive Ethers. Synlett, 29(19), 2560-2564. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Sulfonamides. [Link]

  • Google Patents. (n.d.).
  • Wiley Online Library. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. [Link]

  • Wragg, D. S., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Communications, 54(74), 10450-10453. Available at: [Link]

  • ResearchGate. (2024). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. [Link]

  • OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. [Link]

  • WordPress. (2026). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. [Link]

  • Shah, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(28), 17188-17203. Available at: [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9206–9210. Available at: [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]

  • Beauchemin, A. M., et al. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • ResearchGate. (n.d.). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts. [Link]

  • Royal Society of Chemistry. (2014). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 3-Amino-4,5-difluorobenzene-1-sulfonamide

Welcome to the technical support guide for 3-Amino-4,5-difluorobenzene-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Amino-4,5-difluorobenzene-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues commonly encountered with this compound. This guide offers practical, evidence-based solutions and detailed protocols to ensure the successful integration of this molecule into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 3-Amino-4,5-difluorobenzene-1-sulfonamide that contribute to its poor solubility?

A1: The solubility of 3-Amino-4,5-difluorobenzene-1-sulfonamide is influenced by several key structural characteristics:

  • Aromatic Ring System: The planar, aromatic benzene ring can lead to strong intermolecular stacking in the solid state, which requires significant energy to overcome during dissolution.[1]

  • Sulfonamide Group: While the sulfonamide group (-SO₂NH₂) can participate in hydrogen bonding, its overall contribution to aqueous solubility can be limited, especially in its unionized form.[2][3] Sulfonamides are generally sparingly soluble substances.[3]

  • Amino Group: The amino group (-NH₂) can act as a hydrogen bond donor and can be protonated to form a more soluble salt. However, its basicity is reduced by the electron-withdrawing effects of the adjacent fluorine atoms and the sulfonamide group.[4][5]

  • Difluoro Substitution: The two fluorine atoms are highly electronegative and have a significant impact on the molecule's properties.[4] They can increase lipophilicity, which often correlates with decreased aqueous solubility.[4] The strong C-F bond also contributes to the overall stability of the crystal lattice.[6]

Q2: I'm observing very low solubility of 3-Amino-4,5-difluorobenzene-1-sulfonamide in aqueous buffers. What is the first parameter I should investigate?

A2: The first and most critical parameter to investigate is the pH of your aqueous solution . Sulfonamides are amphoteric molecules, meaning they have both acidic and basic functional groups.[7] Their solubility is highly pH-dependent.[2][8]

  • The sulfonamide group has an acidic proton, and the amino group has a basic lone pair of electrons.

  • At low pH, the amino group will be protonated (-NH₃⁺), increasing the molecule's polarity and favoring solubility.

  • At high pH, the sulfonamide group will be deprotonated (-SO₂NH⁻), also increasing polarity and enhancing solubility.[3]

There will be a pH at which the molecule has a net neutral charge, known as the isoelectric point (pI). At or near the pI, the compound will exhibit its minimum solubility . Therefore, adjusting the pH away from the pI is the most direct way to improve aqueous solubility.

Troubleshooting Guides

Scenario 1: My compound is still poorly soluble even after initial pH adjustment.

If basic pH adjustments are insufficient, a systematic approach involving co-solvents and other formulation strategies is necessary.

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[9][10]

Recommended Co-solvents for Screening:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)[11][12][13]

Data Presentation: Relative Solubility Enhancement with Common Co-solvents

Co-solventTypical Starting Concentration (% v/v)Mechanism of ActionKey Considerations
DMSO1-10%Aprotic, highly polar solvent, disrupts crystal lattice forces.Can be toxic to cells at higher concentrations.[14]
DMF1-10%Aprotic, polar solvent.Similar to DMSO, potential for cellular toxicity.
Ethanol5-20%Protic, reduces solvent polarity.Can cause protein precipitation at high concentrations.
Propylene Glycol10-40%Non-toxic, commonly used in pharmaceutical formulations.[13]Can increase viscosity.
PEG 40010-50%Non-toxic, high solubilizing capacity for many compounds.[11][12]High viscosity can be challenging to work with.

Experimental Protocol: Co-solvent Solubility Determination

  • Prepare a series of stock solutions of 3-Amino-4,5-difluorobenzene-1-sulfonamide in each of the recommended co-solvents at a high concentration (e.g., 10-50 mg/mL).

  • In separate microcentrifuge tubes, add a small, precise volume of your aqueous buffer (e.g., 990 µL of PBS, pH 7.4).

  • To each tube, add an increasing volume of the co-solvent stock solution (e.g., start with 10 µL and titrate upwards).

  • After each addition, vortex the solution thoroughly and visually inspect for precipitation.

  • Use a spectrophotometer to measure the absorbance at the compound's λmax to quantify the dissolved concentration.

  • The highest concentration achieved without precipitation is the saturation solubility in that co-solvent/buffer mixture.

Surfactants can form micelles in aqueous solutions, creating a hydrophobic core where poorly soluble compounds can partition, thereby increasing their apparent solubility.[9][11][12]

Recommended Surfactants:

  • Non-ionic: Tween® 80 (Polysorbate 80), Cremophor® EL

  • Anionic: Sodium dodecyl sulfate (SDS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

Experimental Workflow: Surfactant-Mediated Solubilization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare aqueous buffer at desired pH C Create a series of surfactant solutions in the buffer above the critical micelle concentration (CMC) A->C B Prepare concentrated stock solution of compound in a suitable organic solvent (e.g., DMSO) D Add a small aliquot of the compound stock solution to each surfactant solution B->D C->D E Equilibrate the samples (e.g., shake at a controlled temperature for 24-48 hours) D->E F Centrifuge or filter to remove any undissolved precipitate E->F G Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC or UV-Vis) F->G G cluster_components Components cluster_result Result A Poorly Soluble Compound (Hydrophobic) C Soluble Inclusion Complex A->C Encapsulation B Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) B->C Forms

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Advanced Troubleshooting: Amorphous Solid Dispersions

For particularly challenging cases, creating an amorphous solid dispersion can dramatically increase solubility and dissolution rates. [15][16]This involves dispersing the crystalline compound in a hydrophilic polymer matrix at a molecular level, preventing the formation of a stable crystal lattice. [17] Common Polymers for Solid Dispersions:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Soluplus®

Manufacturing Techniques:

  • Spray Drying: Dissolving both the compound and the polymer in a common solvent and then rapidly evaporating the solvent. [15]* Hot-Melt Extrusion: Mixing the compound and polymer and then heating them to a molten state before extruding and cooling.

This is an advanced technique that requires specialized equipment but can provide a solution when other methods fail.

References

  • Kim, Y. H., et al. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. Available at: [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Inhance Technologies. Available at: [Link]

  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (2025). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Available at: [Link]

  • The BMJ. (2026). SOLUBILITY OF SULPHONAMIDES. The BMJ. Available at: [Link]

  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. Google Patents.
  • Taylor & Francis Online. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Taylor & Francis Online. Available at: [Link]

  • SlideShare. (n.d.). SOLUBILIZATION TECHNIQUES. SlideShare. Available at: [Link]

  • Ingenta Connect. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Ingenta Connect. Available at: [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. EMA. Available at: [Link]

  • International Scientific Journal of Engineering and Management. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISJEM. Available at: [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. ResearchGate. Available at: [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Available at: [Link]

  • Semantic Scholar. (2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures from 278.15. Semantic Scholar. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. PMC. Available at: [Link]

  • PharmaQuesT. (n.d.). TECHNIQUES FOR IMPROVEMENT IN DRUG SOLUBILIZATION. PharmaQuesT. Available at: [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. Available at: [Link]

  • Phys.org. (2025). No More Explosive Transformation of Aromatic Amine: Chemistry Solves a 140-years-long Dilemma to Find a Safe Way Out. Phys.org. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Growth-inhibitory effects of sulfonamides at different pH: Dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. ResearchGate. Available at: [Link]

Sources

Optimization

S-N Coupling Technical Support Center &amp; Troubleshooting Guide

Welcome to the S-N Coupling Technical Support Center. The formation of Sulfur-Nitrogen (S-N) bonds is a cornerstone in the synthesis of sulfonamides, sulfenamides, and sulfoximines—ubiquitous motifs in pharmaceuticals an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the S-N Coupling Technical Support Center. The formation of Sulfur-Nitrogen (S-N) bonds is a cornerstone in the synthesis of sulfonamides, sulfenamides, and sulfoximines—ubiquitous motifs in pharmaceuticals and agrochemicals. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the mechanistic causality behind experimental failures and provide self-validating workflows for transition-metal-catalyzed and oxidative S-N coupling methodologies.

Validated Experimental Protocols

To ensure reproducibility, every protocol must be treated as a self-validating system where the choice of reagent directly addresses a specific mechanistic barrier.

Protocol A: Copper-Catalyzed Oxidative S-N Coupling of Thiols and Amines

This protocol avoids the use of harsh pre-formed sulfonyl chlorides by directly oxidizing thiols in the presence of amines[1].

  • Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl thiol (1.0 mmol), the amine nucleophile (1.2 mmol), and Cu(OAc)₂ (10 mol%).

  • Oxidant Selection : Add a mild oxidant such as I₂O₅ (1.5 mmol) or utilize an atmospheric O₂ balloon. Causality: Mild oxidants prevent the premature over-oxidation of the thiol to a sulfonic acid before the amine can attack[1].

  • Solvent : Suspend the mixture in anhydrous DMSO or MeCN (3.0 mL).

  • Reaction : Stir the mixture at 60–80 °C for 12–24 hours. If using O₂, ensure vigorous stirring to maximize the gas-liquid interface.

  • Workup : Quench with saturated aqueous NH₄Cl to complex the copper. Extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify by flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol B: Chan-Evans-Lam (CEL) S-N Coupling

This method couples arylboronic acids with sulfonamides or amines under mild, open-air conditions[2].

  • Preparation : To a 20 mL scintillation vial containing a stir bar, add the arylboronic acid (1.5 mmol), the amine/sulfonamide (1.0 mmol), and Cu(OAc)₂ (0.1–0.2 equiv).

  • Base & Ligand : Add pyridine (2.0 equiv). Causality: Pyridine acts as both a base to deprotonate the amine and a ligand to stabilize the highly reactive Cu(III) intermediate required for reductive elimination[2].

  • Solvent : Add CH₂Cl₂ or MeOH (5.0 mL).

  • Reaction : Stir vigorously at room temperature open to the air for 24–48 hours. Crucial: Do not seal the vial; atmospheric oxygen is the terminal oxidant required to turn over the catalytic cycle.

  • Workup & Purification : Filter the crude mixture directly through a pad of Celite to remove insoluble copper salts, wash with CH₂Cl₂, concentrate, and purify via flash chromatography.

Mechanistic Workflow & Logic

SNCouplingLogic Start Identify Sulfur Source Thiol Aryl/Alkyl Thiol (R-SH) Start->Thiol Boronic Aryl Boronic Acid (Ar-B(OH)2) Start->Boronic Sulfonyl Sulfonyl Chloride (R-SO2Cl) Start->Sulfonyl Oxidative Oxidative S-N Coupling (Requires Oxidant/O2) Thiol->Oxidative ChanLam Chan-Evans-Lam Coupling (Cu Catalyst, O2) Boronic->ChanLam Classical Classical Amidation (Base, Amine) Sulfonyl->Classical OverOx Risk: Over-oxidation Use mild oxidants (I2O5) Oxidative->OverOx Stall Risk: Catalytic Stall Ensure open air/O2 ChanLam->Stall Hydrolysis Risk: Hydrolysis Keep strictly anhydrous Classical->Hydrolysis Product S-N Coupled Product (Sulfonamide/Sulfenamide) OverOx->Product Stall->Product Hydrolysis->Product

Logical decision tree for selecting and troubleshooting S-N coupling methodologies.

Troubleshooting Guides & FAQs

Q1: During the oxidative coupling of thiols and amines, I am observing significant formation of symmetric disulfides and sulfonic acids instead of the desired sulfonamide. How can I prevent this over-oxidation? Analysis & Causality: The oxidative construction of S-N bonds relies on the controlled oxidation of the sulfur reagent to an active electrophilic species (e.g., a sulfenyl or sulfinyl intermediate), which is then intercepted by the amine nucleophile[1],[3]. If the oxidation rate outpaces the nucleophilic attack, the thiol will rapidly dimerize to the disulfide or over-oxidize to the unreactive sulfonic acid. Solution:

  • Modulate the Oxidant: Switch from harsh oxidants (like strong peroxides) to mild, controlled oxidants such as hypervalent iodine compounds (e.g., I₂O₅) or copper salts[1].

  • Alternative Sulfur Surrogates: If direct thiol oxidation remains problematic, consider using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a stable, bench-ready SO₂ surrogate with aryl iodides or diazonium salts under copper catalysis[1],[4].

Q2: My copper-catalyzed Chan-Evans-Lam (CEL) coupling between an arylboronic acid and a sulfonamide stalls at 30% conversion. Adding more catalyst does not help. What is the mechanistic failure? Analysis & Causality: The Chan-Lam coupling catalytic cycle requires the oxidation of the Cu(II) intermediate to a highly electrophilic Cu(III) species, from which reductive elimination of the S-N bond occurs rapidly[2]. This oxidation is typically mediated by molecular oxygen. If the reaction is run in a sealed vial or with insufficient stirring, the dissolved O₂ is depleted, stranding the catalyst in the Cu(I) or Cu(II) resting state. Solution:

  • Aeration: Run the reaction open to the atmosphere or under an O₂ balloon. Increase the stirring rate to maximize the gas-liquid interfacial area.

  • Ligand Acceleration: Add a bidentate ligand or pyridine. Pyridine coordinates to copper, tuning its redox potential and stabilizing the transient Cu(III) intermediate, thereby accelerating reductive elimination[2].

Q3: I am trying to couple a highly electron-deficient aniline with a sulfonyl chloride, but the reaction yields are abysmal. How can I drive this classical S-N coupling? Analysis & Causality: Classical Schotten-Baumann-type amidation relies on the nucleophilicity of the amine. Electron-deficient anilines have a delocalized lone pair, drastically reducing their ability to attack the hard electrophilic sulfur center of the sulfonyl chloride. Solution:

  • Base Selection: Triethylamine is often insufficiently basic to deprotonate the aniline. Switch to a stronger base like NaH or LiHMDS to pre-form the highly nucleophilic anilide anion before adding the sulfonyl chloride.

  • Alternative Pathways: Bypass the sulfonyl chloride entirely. Utilize a one-pot three-component reaction involving nitroarenes, arylboronic acids, and potassium pyrosulfite (K₂S₂O₅). This sequential C-S and S-N coupling approach circumvents the need for poorly nucleophilic free amines by directly utilizing nitroarenes under reductive conditions[4],[5].

Quantitative Data & Optimization Matrix

To facilitate rapid experimental design, below is a generalized optimization matrix summarizing the quantitative impact of varying reaction conditions during Copper-Catalyzed Oxidative S-N Coupling.

ParameterCondition A (Sub-optimal)Condition B (Standard)Condition C (Optimized)Mechanistic Impact
Catalyst None (Metal-free)CuCl (10 mol%)Cu(OAc)₂ (10 mol%)Cu(II) facilitates single-electron transfer; OAc⁻ acts as an internal base for proton shuttling.
Oxidant H₂O₂ (Aqueous)Air (Open vessel)I₂O₅ or O₂ balloonH₂O₂ causes over-oxidation to sulfonic acids; controlled O₂ or I₂O₅ limits side reactions.
Solvent TolueneTHFDMSO or MeCNPolar aprotic solvents stabilize the radical/ionic intermediates and solubilize Cu salts.
Temperature 25 °C100 °C60–80 °CHigh temps degrade DABSO/thiols; moderate heat provides activation energy for reductive elimination.
Typical Yield < 20% (Disulfide major)45–60%85–95%Optimization prevents catalyst poisoning and substrate dimerization.

References[1] Title: Recent Advances in the Synthesis of Sulfonamides Intermediates

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of Fluorinated Sulfonamides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven troubleshooting for the purification of fluorinated sulfonamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven troubleshooting for the purification of fluorinated sulfonamides. The unique physicochemical properties imparted by fluorine atoms present distinct challenges that require a nuanced approach beyond standard purification protocols. This document is structured to help you diagnose issues, understand the underlying chemical principles, and implement effective solutions.

The Challenge: Why Are Fluorinated Sulfonamides Difficult to Purify?

The introduction of fluorine into a sulfonamide scaffold dramatically alters its electronic and physical properties. Understanding these effects is the first step in designing a successful purification strategy.

  • Altered Polarity and Solubility: Fluorine is the most electronegative element, leading to strong dipole moments within the molecule.[1][2] However, the C-F bond also increases lipophilicity compared to a C-H bond.[3] This dual nature can lead to unpredictable solubility profiles, complicating the selection of solvents for recrystallization and chromatography.

  • Unique Intermolecular Interactions: Fluorine can participate in non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, and halogen bonds (C-F···H).[1] These forces influence crystal packing and can make it difficult to achieve a crystalline solid, often resulting in the formation of oils or amorphous material.[1]

  • Increased Acidity: The strong electron-withdrawing nature of fluorine can increase the acidity of the sulfonamide N-H proton, affecting its behavior during acid-base extractions and its interaction with chromatographic stationary phases.[4]

  • Byproduct Profile: Synthesis of sulfonamides can be accompanied by specific side reactions, including hydrolysis of the sulfonyl chloride starting material to the corresponding sulfonic acid, or di-sulfonylation of primary amines.[5] These impurities, along with unreacted starting materials, can have polarities very similar to the desired product, making separation challenging.[5]

Purification Strategy Decision Guide

Before selecting a method, use this decision tree to guide your initial approach.

Purification_Strategy Start Crude Product State? Is_Solid Is it a solid or semi-solid? Start->Is_Solid Is_Oil Is it an oil or intractable gum? Is_Solid->Is_Oil No Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Chromatography Proceed to Column Chromatography Is_Oil->Chromatography Yes Success Pure Crystalline Solid Recrystallize->Success Success Failure Fails or Oils Out Recrystallize->Failure Triturate Triturate with non-polar solvent (e.g., Hexane, Pentane) Chromatography->Triturate If impurities are non-polar Triturate->Success Failure->Chromatography Impurities Synthesis Sulfonyl Halide + Amine Product Desired Fluorinated Sulfonamide Synthesis->Product Impurity1 Unreacted Amine (Basic) Synthesis->Impurity1 Side Path Impurity2 Unreacted Sulfonyl Halide (Electrophilic) Synthesis->Impurity2 Side Path Impurity4 Di-sulfonylated Product (Less Polar) Product->Impurity4 + Sulfonyl Halide Impurity3 Sulfonic Acid (From Hydrolysis, Acidic) Impurity2->Impurity3 + H₂O

Sources

Optimization

Technical Support Center: Navigating the Synthesis of Polysubstituted Benzenesulfonamides

Here is the technical support center for the synthesis of polysubstituted benzenesulfonamides. Welcome to the Technical Support Center dedicated to the synthesis of polysubstituted benzenesulfonamides.

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for the synthesis of polysubstituted benzenesulfonamides.

Welcome to the Technical Support Center dedicated to the synthesis of polysubstituted benzenesulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with constructing these vital chemical scaffolds. Benzenesulfonamides are a cornerstone in medicinal chemistry, found in drugs ranging from antibacterials to anticancer agents.[1] However, their synthesis, particularly with multiple substituents, is fraught with challenges related to regioselectivity, harsh reaction conditions, and difficult purifications.

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind common experimental pitfalls and offer robust, validated protocols to enhance the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning a successful synthesis.

Q1: What are the primary methods for installing a sulfonamide group on a polysubstituted benzene ring, and how do I choose between them?

A: The choice of synthetic route is dictated primarily by the electronic nature and substitution pattern of your starting material.

  • Direct Chlorosulfonation: This is the most traditional method, involving an electrophilic aromatic substitution (EAS) with chlorosulfonic acid.[1] It is most effective for electron-rich or moderately activated aromatic rings. However, it suffers from several drawbacks, including the use of a hazardous reagent, potential for poly-sulfonation, and lack of regiochemical control with multiple activating groups.[1][2] It is generally ineffective for electron-deficient substrates.[1]

  • Sandmeyer-Type Reaction from Anilines: This powerful alternative begins with a substituted aniline. The amino group is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.[3][4] This method is exceptionally useful for substrates where direct chlorosulfonation would fail or yield the wrong regioisomer. The starting aniline provides precise regiochemical control.

Decision Criteria:

ScenarioRecommended MethodRationale
Electron-rich arene, para-product desiredDirect ChlorosulfonationA straightforward and cost-effective method. Steric hindrance often favors the para product.[5]
Electron-deficient areneSandmeyer-Type ReactionDirect chlorosulfonation is typically not feasible. The aniline precursor is more readily synthesized.[1]
Specific regioisomer required (e.g., ortho or meta)Sandmeyer-Type Reaction or Directed MetalationThe position of the amino group on the starting aniline dictates the final position of the sulfonamide. For specific ortho substitution, Directed ortho-Metalation (DoM) is a superior strategy.[6]

Q2: Why is regioselectivity such a critical challenge, and what governs the outcome?

A: Regioselectivity in electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents already present on the benzene ring. Substituents direct incoming electrophiles (like the SO₂Cl⁺ generated from chlorosulfonic acid) to specific positions.[7]

  • Electronic Effects: Electron-donating groups (EDGs) like -OR, -NR₂, and alkyl groups activate the ring and are ortho, para-directing. Electron-withdrawing groups (EWGs) like -NO₂, -CN, and -SO₃H deactivate the ring and are meta-directing.[8]

  • Steric Hindrance: Bulky substituents can block access to the adjacent ortho positions, leading to a preference for the less hindered para position.[5]

In a polysubstituted system, these effects can be competing or reinforcing, making the outcome difficult to predict without careful analysis. For instance, in a 1,3-disubstituted ring with two activating groups, substitution will occur at the position activated by both groups (ortho to one and para to the other), but steric factors can complicate this. Computational tools can sometimes help predict the most likely site of reaction.[9]

Q3: When is it necessary to use a protecting group for an amine or aniline starting material?

A: Protecting groups are essential when a functional group in your starting material is incompatible with the reaction conditions. For benzenesulfonamide synthesis starting from anilines, the amino group (-NH₂) is highly problematic for direct chlorosulfonation for two key reasons:

  • High Reactivity: The free amine is a strong activating group and can lead to uncontrolled side reactions, including oxidation and polysulfonation.

  • Basicity: The amine will be protonated by the strongly acidic chlorosulfonic acid, forming an ammonium salt (-NH₃⁺). This group is strongly deactivating and meta-directing, completely altering the desired regiochemical outcome.

To avoid these issues, the amine is typically protected as an amide (e.g., an acetanilide) before the chlorosulfonation step. The amide group is still an ortho, para-director but is significantly less reactive and not basic, allowing the chlorosulfonation to proceed controllably. The protecting group is then removed in a final step.

Q4: What are the primary safety concerns when working with sulfonyl chlorides and chlorosulfonic acid?

A: Both classes of compounds pose significant safety risks.

  • Chlorosulfonic Acid (ClSO₃H): This reagent is extremely corrosive and reacts violently with water, releasing large amounts of toxic hydrogen chloride (HCl) gas.[10] It can cause severe burns on contact with skin and eyes. All work must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and a face shield, is mandatory.

  • Benzenesulfonyl Chlorides: These compounds are lachrymators (tear-producing) and corrosive.[10] They are highly sensitive to moisture and will hydrolyze to the corresponding sulfonic acid and HCl.[11] This hydrolysis not only reduces the yield but also creates a corrosive byproduct. Therefore, all reactions and storage should be under anhydrous conditions.

Troubleshooting Guide

This guide addresses specific experimental failures in a problem/cause/solution format.

Problem Area 1: Low or No Product Yield

Q: My reaction yield is very low, and TLC analysis shows a significant, highly polar byproduct at the baseline. What is the likely cause?

  • Potential Cause: Hydrolysis of the benzenesulfonyl chloride intermediate. Sulfonyl chlorides are highly susceptible to reaction with water, which converts them into the corresponding benzenesulfonic acid.[11] This sulfonic acid is unreactive towards amines and, being highly polar, will not move from the baseline on a typical silica gel TLC plate.

  • Recommended Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]

    • Reagent Quality: Use a fresh bottle of chlorosulfonic acid or a freshly prepared sulfonyl chloride. Over time, these reagents can absorb atmospheric moisture and degrade.

    • Quenching Procedure: When quenching the chlorosulfonation reaction, pour the reaction mixture onto crushed ice rather than adding water to the mixture.[12] This helps to dissipate the heat from the exothermic hydrolysis and keeps the temperature low, minimizing byproduct formation. The sulfonyl chloride should be separated from the aqueous layer as quickly as possible.[12]

Q: I am reacting a primary amine with my sulfonyl chloride, and while I get some product, I also see a significant byproduct with a higher molecular weight in my LC-MS analysis. What is this impurity?

  • Potential Cause: Di-sulfonylation of the primary amine. A primary amine has two acidic protons on the nitrogen, and both can react with the electrophilic sulfonyl chloride, especially if an excess of the sulfonyl chloride is used or if the reaction temperature is too high.[10][11]

  • Recommended Solutions:

    • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the primary amine relative to the sulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent and minimizes the chance of a second reaction.[10]

    • Optimize Reaction Conditions: Perform the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature).[11]

    • Monitor Reaction Progress: Use TLC or HPLC to carefully monitor the consumption of the sulfonyl chloride. Quench the reaction as soon as the limiting reagent has disappeared to prevent further reaction.[10]

Problem Area 2: Regioselectivity and Isomer Separation

Q: I performed a chlorosulfonation on a monosubstituted benzene and obtained a mixture of ortho and para isomers that are very difficult to separate by column chromatography. How can I improve the selectivity?

  • Potential Cause: For many ortho, para-directing groups, electronic factors alone do not strongly differentiate between the two positions, leading to isomer mixtures. The similar polarity of these isomers makes chromatographic separation challenging.

  • Recommended Solutions:

    • Leverage Steric Hindrance: If your directing group is small (e.g., -CH₃), the ortho and para products may form in similar amounts. If synthetically feasible, switching to a bulkier directing group (e.g., -C(CH₃)₃) can dramatically increase the selectivity for the para product by sterically blocking the ortho positions.[5]

    • Use a Blocking Group Strategy: You can temporarily block the more reactive para position with a reversible group (often another sulfonyl group), forcing the substitution to occur at the ortho position. The blocking group is then removed in a subsequent step.[5]

    • Change the Synthetic Strategy: Instead of direct substitution, consider starting with an aniline that already has the correct substitution pattern and use the Sandmeyer reaction. This provides absolute regiochemical control.[6]

Q: I need to synthesize an ortho-substituted benzenesulfonamide, but my current methods only yield the para isomer. What is the best strategy?

  • Potential Cause: The para position is almost always thermodynamically and/or sterically favored in classical electrophilic aromatic substitution.

  • Recommended Solution: Directed ortho-Metalation (DoM) is the most powerful and reliable strategy for accessing ortho-substituted arenes.[6] In this method, a directing metalation group (DMG) on the ring (often a modified sulfonamide itself) directs a strong base (like n-butyllithium) to deprotonate the adjacent ortho C-H bond. The resulting organolithium species can then be quenched with an electrophile (like SO₂ and then an oxidizing agent) to install the desired functionality with high precision.

Workflow & Decision Diagrams

Troubleshooting_Low_Yield start Low or No Yield Observed check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc polar_spot Is there a highly polar spot at the baseline? check_tlc->polar_spot high_mw_byproduct Does MS show a byproduct with M + (ArSO₂)? polar_spot->high_mw_byproduct No hydrolysis Problem: Sulfonyl Chloride Hydrolysis polar_spot->hydrolysis Yes no_reaction Does it look like no reaction occurred? high_mw_byproduct->no_reaction No disulfonylation Problem: Di-sulfonylation of Amine high_mw_byproduct->disulfonylation Yes inactive_reagents Problem: Inactive Reagents or Poor Substrate Reactivity no_reaction->inactive_reagents solution_hydrolysis Solution: 1. Use anhydrous solvents/glassware. 2. Run under inert atmosphere. 3. Use fresh reagents. 4. Quench on ice quickly. hydrolysis->solution_hydrolysis solution_disulfonylation Solution: 1. Use slight excess of amine (1.1 eq). 2. Lower reaction temperature (start at 0°C). 3. Monitor reaction and stop when complete. disulfonylation->solution_disulfonylation solution_inactive Solution: 1. Verify purity/activity of starting materials. 2. For unreactive arenes, switch to a stronger method (e.g., Sandmeyer). inactive_reagents->solution_inactive

Synthetic_Strategy_Choice start Define Target Polysubstituted Benzenesulfonamide check_arene Is the starting arene electron-rich? start->check_arene check_regio Is a specific regioisomer (e.g., ortho) required? check_arene->check_regio Yes sandmeyer Use Sandmeyer Reaction from corresponding aniline. check_arene->sandmeyer No (Electron-deficient) check_para Is the para isomer the main target? check_regio->check_para No dom Use Directed ortho-Metalation (DoM) for precise ortho control. check_regio->dom Yes (ortho required) check_para->sandmeyer No (meta or complex pattern) chlorosulfonation Use Direct Chlorosulfonation. check_para->chlorosulfonation Yes

Key Experimental Protocols

These protocols are provided as a general guide. Specific quantities and conditions should be optimized for your particular substrate.

Protocol 1: Chlorosulfonation of an Activated Arene (e.g., Acetanilide)
  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a base trap (e.g., NaOH solution), cool chlorosulfonic acid (4-5 equivalents) to 0 °C in an ice-water bath.

  • Reagent Addition: Add the powdered acetanilide (1 equivalent) portion-wise to the stirred chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not rise above 10-15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. A white precipitate of the sulfonyl chloride should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the crude p-acetamidobenzenesulfonyl chloride under vacuum. It should be used immediately in the next step due to its instability.

Protocol 2: Sulfonamide Formation with an Amine
  • Setup: Dissolve the amine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere. Add a non-nucleophilic base like triethylamine or pyridine (1.5 equivalents). Cool the mixture to 0 °C.

  • Reagent Addition: Dissolve the crude sulfonyl chloride (1 equivalent) in a minimal amount of the same solvent and add it dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.[10]

  • Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[10]

References

  • Sacher, O. & Weinreb, S. M. 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl). Organic Syntheses.
  • MULTISTEP SYNTHESIS PROTECTING GROUPS.
  • Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. (2016).
  • Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides. BenchChem.
  • A Comparative Guide to the Synthesis of Ortho-Substituted Benzenesulfonamides. BenchChem.
  • Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. BenchChem.
  • 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. (2020).
  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC. (2011).
  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. (2021).
  • Benzenesulfonyl chloride. Organic Syntheses.
  • Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. BenchChem.
  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. PMC.
  • Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry (RSC Publishing).
  • Design and synthesis of novel benzenesulfonamide containing 1,2,3-triazoles as potent human carbonic anhydrase isoforms I, II, IV and IX inhibitors. PubMed. (2018).
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.
  • Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. (2018).
  • What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. (2015).

Sources

Troubleshooting

Technical Support Center: Strategies to Improve the Regioselectivity of Amination

Welcome to the technical support center for regioselective amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their amination reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for regioselective amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their amination reactions. As Senior Application Scientists, we understand the critical importance of controlling where a new carbon-nitrogen bond is formed. This resource provides in-depth, field-proven insights to help you overcome common challenges in achieving high regioselectivity.

Section 1: Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you might be encountering in your experiments, offering explanations and actionable protocols.

Q1: My C-H amination is non-selective, yielding a mixture of isomers. How can I improve selectivity for a specific position?

A1: Achieving regioselectivity in C-H amination is a common challenge due to the presence of multiple, electronically similar C-H bonds. The key is to introduce a factor that differentiates these positions. This can be achieved through directing groups, catalyst control, or substrate modification.

Directed C-H Amination: The Power of Proximity

The most robust strategy for controlling regioselectivity in C-H amination is the use of a directing group (DG). This approach relies on the installation of a functional group on your substrate that coordinates to the metal catalyst, bringing the reactive center into close proximity with a specific C-H bond, typically at the ortho-position.

The general principle is illustrated below:

directed_amination cluster_substrate Substrate cluster_catalyst Catalyst System cluster_intermediate Key Intermediate cluster_product Product Sub Substrate with Directing Group (DG) Intermediate Cyclometalated Intermediate Sub->Intermediate Coordination & C-H Activation Cat Metal Catalyst (e.g., Rh, Pd, Ru) Ligand Ligand Cat->Intermediate Catalyst binds DG Product ortho-Aminated Product Intermediate->Product Reductive Elimination with Amine Source electronic_effects cluster_edg Electron Donating Group (EDG) cluster_ewg Electron Withdrawing Group (EWG) EDG_Ring Ar-EDG Ortho1 ortho (activated) EDG_Ring->Ortho1 δ- Meta1 meta EDG_Ring->Meta1 Para para (activated) EDG_Ring->Para δ- EWG_Ring Ar-EWG Ortho2 ortho (deactivated) EWG_Ring->Ortho2 Meta2 meta (favored) EWG_Ring->Meta2 δ+ Para2 para (deactivated) EWG_Ring->Para2 hydroamination_mechanisms cluster_markovnikov Markovnikov Pathway (e.g., Au-catalyzed) cluster_anti_markovnikov Anti-Markovnikov Pathway (e.g., Rh-catalyzed) M_Start Alkene/Alkyne + Au(I) Catalyst M_Intermediate π-Complex (Activation of C=C) M_Start->M_Intermediate M_Attack Nucleophilic attack of Amine on more substituted carbon M_Intermediate->M_Attack M_Product Markovnikov Product M_Attack->M_Product AM_Start Alkene/Alkyne + Rh(I) Catalyst AM_Intermediate Hydride-Amido Complex [Rh]-H(NR2) AM_Start->AM_Intermediate AM_Attack Migratory Insertion (Hydride to more substituted carbon) AM_Intermediate->AM_Attack AM_Product Anti-Markovnikov Product AM_Attack->AM_Product

Reference Data & Comparative Studies

Validation

A Technical Guide to the Structure-Activity Relationship of 3-Amino-4,5-difluorobenzene-1-sulfonamide Analogs as Kinase Inhibitors

Introduction: The Rise of Fluorinated Sulfonamides in Kinase Inhibition In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Fluorinated Sulfonamides in Kinase Inhibition

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. This is particularly evident in the realm of kinase inhibitors, where the unique properties of fluorine—such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—are leveraged to modulate potency, selectivity, metabolic stability, and pharmacokinetic profiles. The 3-amino-4,5-difluorobenzene-1-sulfonamide scaffold has emerged as a privileged structure in this domain, most notably as a key component of the FDA-approved BRAF inhibitor, vemurafenib. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, offering insights for researchers and drug development professionals engaged in the design of next-generation kinase inhibitors.

The rationale behind focusing on this specific scaffold lies in its proven success in targeting the ATP-binding site of various kinases, particularly those within the MAPK/ERK signaling pathway, which is frequently dysregulated in a multitude of cancers.[1][2] The difluoro-substitution pattern on the phenyl ring, coupled with the sulfonamide moiety, provides a unique combination of electronic and steric properties that are critical for potent and selective kinase inhibition. This guide will dissect the contributions of each part of the molecule, supported by experimental data from the literature, to provide a comprehensive understanding of the SAR of this important class of compounds.

The Core Scaffold: Unpacking the Roles of Key Functional Groups

The 3-amino-4,5-difluorobenzene-1-sulfonamide core can be systematically broken down into three key regions for SAR analysis: the difluorinated phenyl ring, the sulfonamide linker, and the amino group. Each of these plays a crucial role in the molecule's interaction with the target kinase.

cluster_core 3-Amino-4,5-difluorobenzene-1-sulfonamide Core cluster_interactions Key Interactions with Kinase Active Site core C6H2F2(NH2)(SO2NHR) phenyl Difluorinated Phenyl Ring sulfonamide Sulfonamide Linker amino Amino Group (Position 3) hydrophobic Hydrophobic Pocket phenyl->hydrophobic Hydrophobic Interactions hinge Hinge-Binding Region sulfonamide->hinge Hydrogen Bonding gatekeeper Gatekeeper Residue amino->gatekeeper Potential Interactions/ Modulation of pKa

Figure 1: Key structural components of the 3-Amino-4,5-difluorobenzene-1-sulfonamide scaffold and their typical interactions within a kinase ATP-binding site.

The 4,5-Difluorophenyl Ring: A Key Anchor

The presence and positioning of the two fluorine atoms on the phenyl ring are critical for the activity of these inhibitors. The primary role of this moiety is to engage with a hydrophobic pocket within the kinase active site.

  • Hydrophobic Interactions: The fluorine atoms enhance the lipophilicity of the phenyl ring, promoting favorable van der Waals interactions with nonpolar residues in the hydrophobic pocket of the kinase.

  • Modulation of Electronics: The strong electron-withdrawing nature of fluorine atoms influences the electron density of the aromatic ring. This can impact the pKa of the sulfonamide and amino groups, thereby affecting their hydrogen bonding capabilities.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the phenyl ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This generally leads to improved pharmacokinetic profiles, including a longer half-life.

The Sulfonamide Linker: The Hinge-Binding Workhorse

The sulfonamide group is a cornerstone of many kinase inhibitors due to its ability to act as a hydrogen bond donor and acceptor. This allows it to form crucial interactions with the hinge region of the kinase, a highly conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain.

  • Hydrogen Bonding: The sulfonamide NH and SO2 groups can form a network of hydrogen bonds with the backbone amides and carbonyls of the hinge region, effectively anchoring the inhibitor in the ATP-binding site.

  • Structural Rigidity and Vectorial Projection: The sulfonamide linker provides a rigid connection between the difluorophenyl ring and other parts of the inhibitor, ensuring an optimal orientation for binding. It projects substituents towards other regions of the active site, such as the solvent-exposed region.

The 3-Amino Group: A Point for Derivatization and Selectivity

The amino group at the 3-position of the phenyl ring serves as a critical handle for introducing further structural diversity and for fine-tuning the inhibitor's properties. In many potent inhibitors, this amino group is acylated or otherwise substituted.

  • Vector for Further Interactions: Modifications at the 3-amino position can introduce moieties that extend into other pockets of the ATP-binding site, leading to increased potency and selectivity. For instance, in vemurafenib, this position is linked to a pyrrolopyridine core that provides additional interactions.

  • Modulation of Physicochemical Properties: The nature of the substituent on the amino group can significantly impact the overall solubility, lipophilicity, and cell permeability of the compound.

Comparative Analysis of Analogs: A Data-Driven Look at SAR

Modifications of the Sulfonamide Moiety

The sulfonamide group itself can be modified to explore different interactions and physicochemical properties.

Analog Scaffold Modification Biological Target Observed Activity (IC50/Ki) Key Takeaway Reference
N-(3-ethynyl-2,4-difluorophenyl)sulfonamideVariation of the R group on the sulfonamide (e.g., alkyl, cycloalkyl, aryl)B-Raf(V600E)Low nM IC50 values for optimal substituentsSmall, non-bulky alkyl or cycloalkyl groups on the sulfonamide nitrogen are generally well-tolerated and can lead to potent inhibition. Bulky aromatic groups can be detrimental to activity.[3]
Benzenesulfonamide-based inhibitorsIntroduction of "tail" groups via the sulfonamide nitrogenCarbonic Anhydrases (CA)Nanomolar affinities for several CA isoformsThe nature of the tail group dramatically influences isoform specificity, highlighting the role of this position in achieving selectivity.[4]

Experimental Protocol: General Synthesis of Sulfonamide Analogs

The synthesis of N-substituted sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine.

reagents 3-Amino-4,5-difluorobenzenesulfonyl chloride + R-NH2 conditions Base (e.g., Pyridine or Triethylamine) DCM or THF, 0°C to rt reagents->conditions Reaction product 3-Amino-4,5-difluorobenzene-1-sulfonamide Analog conditions->product Yields start Prepare assay buffer, kinase, substrate, and ATP incubation Incubate kinase with inhibitor at various concentrations start->incubation reaction Initiate reaction by adding ATP and substrate (e.g., MEK1) incubation->reaction detection Detect product formation (e.g., phosphorylated MEK1) using ELISA or radiometric methods reaction->detection analysis Calculate IC50 values from dose-response curves detection->analysis

Sources

Comparative

Validation Guide: Elucidating the Mechanism of Action of 3-Amino-4,5-difluorobenzene-1-sulfonamide as a Carbonic Anhydrase Inhibitor

This guide provides a comprehensive framework for the validation of 3-Amino-4,5-difluorobenzene-1-sulfonamide (ADFS) as a putative carbonic anhydrase (CA) inhibitor. Due to the novelty of this specific molecule, this doc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of 3-Amino-4,5-difluorobenzene-1-sulfonamide (ADFS) as a putative carbonic anhydrase (CA) inhibitor. Due to the novelty of this specific molecule, this document outlines a validation cascade, comparing its hypothetical performance against the well-characterized, broad-spectrum CA inhibitor, Acetazolamide. The experimental choices detailed herein are designed to build a robust, data-driven narrative around ADFS's mechanism of action, from initial biochemical interaction to cellular target engagement and downstream physiological effects.

The core hypothesis to be tested is that ADFS, owing to its sulfonamide moiety, directly binds to and inhibits the enzymatic activity of one or more isoforms of carbonic anhydrase. This guide is intended for researchers in drug discovery and chemical biology aiming to rigorously characterize novel small molecules.

Part 1: Initial Biochemical Validation: Direct Enzyme Inhibition

The foundational step in validating a proposed mechanism of action is to confirm a direct interaction between the compound and its putative target protein. For carbonic anhydrases, a colorimetric esterase activity assay provides a robust and high-throughput method to determine inhibitory potency (IC50).

Experimental Rationale

Carbonic anhydrases catalyze the hydration of CO2, but they also exhibit esterase activity. We can exploit this by providing an artificial substrate, 4-nitrophenyl acetate (NPA), which is hydrolyzed by CA to produce the chromophore 4-nitrophenolate. The rate of formation of this yellow-colored product, measured by absorbance at 400 nm, is directly proportional to enzyme activity. An inhibitor will slow this rate. We will compare the inhibitory activity of ADFS against Acetazolamide on two key CA isoforms: the ubiquitous CA-II and the tumor-associated, membrane-bound CA-IX.

Workflow for Biochemical Validation

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of ADFS & Acetazolamide Incubate Incubate CA enzyme with compound or DMSO (control) Compound_Prep->Incubate Enzyme_Prep Prepare recombinant human CA-II & CA-IX solutions Enzyme_Prep->Incubate Substrate_Prep Prepare 4-Nitrophenyl Acetate (NPA) substrate Initiate Initiate reaction by adding NPA substrate Substrate_Prep->Initiate Incubate->Initiate Measure Measure absorbance at 400 nm kinetically over 10 min Initiate->Measure Plot Plot reaction rates vs. log[inhibitor] Measure->Plot Calculate Calculate IC50 values using non-linear regression Plot->Calculate

Caption: Workflow for determining IC50 values via a colorimetric CA activity assay.

Detailed Protocol: Carbonic Anhydrase Inhibition Assay
  • Compound Preparation : Prepare a 10 mM stock solution of ADFS and Acetazolamide in 100% DMSO. Perform a serial dilution series in assay buffer (e.g., 10 mM Tris-HCl, pH 7.4) to obtain final concentrations ranging from 1 nM to 100 µM.

  • Assay Plate Setup : In a 96-well clear flat-bottom plate, add 5 µL of each compound dilution. For controls, add 5 µL of assay buffer with equivalent DMSO concentration (negative control) and 5 µL of a known potent inhibitor (positive control, e.g., Acetazolamide).

  • Enzyme Addition : Add 85 µL of recombinant human CA-II or CA-IX (final concentration ~10 nM) to each well.

  • Incubation : Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding to reach equilibrium.

  • Reaction Initiation : Add 10 µL of 4-nitrophenyl acetate (NPA) substrate solution (prepared in acetonitrile) to each well for a final concentration of ~0.5-1 mM.

  • Data Acquisition : Immediately place the plate in a microplate reader and measure the change in absorbance at 400 nm every 30 seconds for 10 minutes.

  • Data Analysis : Calculate the initial reaction velocity (V) for each concentration. Normalize the data to the DMSO control (100% activity) and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary (Hypothetical Results)
CompoundTarget IsoformIC50 (nM)Hill SlopeNotes
ADFS CA-II150-1.1Moderate, isoform-selective inhibition.
ADFS CA-IX25-1.0Potent inhibition of tumor-associated isoform.
Acetazolamide CA-II12-0.9Potent, broad-spectrum inhibition.
Acetazolamide CA-IX28-1.2Potent, broad-spectrum inhibition.

Part 2: Cellular Target Engagement and Pathway Modulation

Demonstrating that a compound binds its target in the complex milieu of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose, based on the principle of ligand-induced thermal stabilization of the target protein.

Experimental Rationale

When a compound binds to its target protein, it generally increases the protein's stability against heat-induced denaturation. In a CETSA experiment, cells are treated with the compound or a vehicle control, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

We will assess the engagement of ADFS with CA-IX in a hypoxic cancer cell line (e.g., HT-29) that endogenously expresses high levels of this isoform.

Workflow for Cellular Target Engagement (CETSA)

cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis cluster_result Result Interpretation Culture Culture HT-29 cells under hypoxic conditions Treat Treat cells with ADFS or DMSO vehicle Culture->Treat Aliquot Aliquot cell suspensions into PCR tubes Treat->Aliquot Heat Heat aliquots across a temperature gradient (45-70°C) Aliquot->Heat Lyse Lyse cells via freeze-thaw cycles Heat->Lyse Separate Separate soluble vs. aggregated fractions by centrifugation Lyse->Separate Quantify Quantify soluble CA-IX (e.g., Western Blot) Separate->Quantify Plot_Curve Plot % soluble CA-IX vs. Temperature Quantify->Plot_Curve Compare Compare melting curves: Shift indicates engagement Plot_Curve->Compare

Caption: Cellular Thermal Shift Assay (CETSA) workflow to confirm target binding.

Downstream Pathway Analysis: pH Regulation

Inhibition of tumor-associated CA-IX is expected to disrupt the cancer cell's ability to manage acidosis, a hallmark of the tumor microenvironment. CA-IX contributes to the extrusion of protons generated during anaerobic glycolysis. Therefore, a functional consequence of ADFS binding to CA-IX should be a measurable decrease in the acidification of the extracellular medium.

Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate H_plus_in H+ (intracellular) Lactate->H_plus_in co-transport CAIX CA-IX H_plus_in->CAIX Substrate H_plus_out H+ (extracellular) CO2 CO2 + H2O CAIX->CO2 Catalysis CAIX->H_plus_out Extrusion HCO3_out HCO3- CAIX->HCO3_out ADFS ADFS (Inhibitor) ADFS->CAIX Inhibition

Caption: ADFS inhibits CA-IX, preventing proton extrusion and disrupting pH balance.

Part 3: Selectivity and Off-Target Profiling

A crucial aspect of drug validation is ensuring that the observed cellular effects are due to the on-target activity, not engagement with unintended proteins. This is a key differentiator between a specific molecular probe and a non-specific compound.

Comparative Rationale

While Acetazolamide is a potent CA inhibitor, it is known to be non-selective across many CA isoforms. ADFS, with its unique difluoro-benzene scaffold, may offer improved selectivity. Demonstrating selectivity for tumor-associated isoforms (e.g., IX, XII) over ubiquitous ones (I, II) would be a significant advantage, potentially leading to a better therapeutic window.

Recommended Selectivity Screens
  • Carbonic Anhydrase Isoform Panel : The IC50 of ADFS should be determined against a panel of at least 5-7 key CA isoforms (e.g., CA-I, II, IV, VA, VI, IX, XII). This provides a selectivity profile that can be directly compared to that of Acetazolamide.

  • Broad Kinase Panel Screen : As a general measure of promiscuity, ADFS should be screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of common protein kinases (e.g., the 468-kinase panel from Eurofins or a similar service). A lack of significant hits would provide strong evidence of selectivity.

Comparative Selectivity Table (Hypothetical Data)
Target IsoformADFS IC50 (nM)Acetazolamide IC50 (nM)Selectivity Ratio (CA-II / CA-IX)
CA-I (Cytosolic)>10,00050>400
CA-II (Cytosolic)150126
CA-IX (Tumor)25281
CA-XII (Tumor)4535-

Interpretation : In this hypothetical dataset, ADFS demonstrates a 6-fold selectivity for the tumor-associated CA-IX over the highly abundant cytosolic CA-II. Acetazolamide shows no such selectivity. This profile suggests ADFS may have a more targeted effect in a tumor context.

Conclusion

This guide outlines a logical, multi-step process for validating the mechanism of action of a novel compound, 3-Amino-4,5-difluorobenzene-1-sulfonamide. By moving from direct biochemical inhibition assays to cellular target engagement and broad selectivity profiling, researchers can build a comprehensive and trustworthy data package. The direct comparison with a benchmark compound like Acetazolamide at each stage is crucial for contextualizing the results and highlighting potential advantages, such as the improved isoform selectivity demonstrated in our hypothetical data. This rigorous validation cascade is essential for progressing a novel chemical entity from a mere hypothesis to a well-characterized molecular tool or therapeutic lead.

References

  • Carbonic Anhydrase Inhibition Assays : Supuran, C. T. (2010). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3467-3474. [Link]

  • Cellular Thermal Shift Assay (CETSA®) : Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Role of CA-IX in Cancer : Giatromanolaki, A., et al. (2020). Carbonic anhydrase IX (CAIX) in solid tumors: Its role as a biomarker of hypoxia and a therapeutic target. Cancer Biology & Therapy, 21(1), 10-21. [Link]

  • Acetazolamide as a Benchmark Inhibitor : Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors and their therapeutic potential. Expert Opinion on Therapeutic Patents, 10(5), 575-600. [Link]

  • Kinase Profiling Services : Information on broad kinase panel screening can be found at service provider websites like Eurofins Discovery. [Link]

Validation

assessing the metabolic stability of 3-Amino-4,5-difluorobenzene-1-sulfonamide

Assessing the Metabolic Stability of 3-Amino-4,5-difluorobenzene-1-sulfonamide: A Comparative Guide for Lead Optimization Executive Summary In modern drug discovery, the premature clearance of a lead compound often halts...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Metabolic Stability of 3-Amino-4,5-difluorobenzene-1-sulfonamide: A Comparative Guide for Lead Optimization

Executive Summary

In modern drug discovery, the premature clearance of a lead compound often halts its progression in the pipeline. Sulfonamide derivatives—ubiquitous in the design of kinase inhibitors, carbonic anhydrase inhibitors, and T-type calcium channel blockers—frequently suffer from poor metabolic stability due to rapid cytochrome P450 (CYP450) mediated oxidation of their aromatic rings.

This guide provides an objective, data-driven comparison of 3-Amino-4,5-difluorobenzene-1-sulfonamide against its unsubstituted and monofluorinated alternatives. By examining the physical organic chemistry behind its design and providing a self-validating experimental framework for assessing intrinsic clearance (


), this guide equips drug development professionals with the mechanistic insights needed to justify the incorporation of this specific difluorinated building block into their scaffolds.

The Causality of Fluorination: A Physical Organic Chemistry Perspective

The decision to utilize 3-Amino-4,5-difluorobenzene-1-sulfonamide over a cheaper, unsubstituted analog (like 3-aminobenzene-1-sulfonamide) is rooted in strict physical organic chemistry principles.

  • HOMO Energy Reduction: CYP450 enzymes metabolize aromatic rings via an electrophilic high-valent iron-oxo species. Introducing highly electronegative fluorine atoms pulls electron density away from the aromatic system, significantly lowering its Highest Occupied Molecular Orbital (HOMO) energy. This makes the ring thermodynamically less susceptible to electrophilic attack [1].

  • Steric and Electronic Occlusion: In an unsubstituted aniline, the ortho and para positions relative to the electron-donating amino group are highly activated and serve as primary sites for hydroxylation. The 4,5-difluoro substitution pattern directly blocks these vulnerable positions with strong C–F bonds (126 kcal/mol vs. 113 kcal/mol for C–H), forcing the enzyme to attempt oxidation at less favorable sites.

  • pKa Modulation and N-Oxidation: The inductive electron-withdrawing effect of two adjacent fluorines drastically reduces the pKa of the aniline amine. By decreasing its basicity, the amine is less likely to undergo rapid N-oxidation or N-glucuronidation.

This exact mechanistic rationale was successfully employed in the optimization of the clinical candidate ABT-639, where fluorination of a central aniline ring dramatically decreased plasma clearance from >1.5 L/h/kg to 0.55 L/h/kg and extended the half-life [2].

Pathway cluster_0 Unsubstituted Analog cluster_1 Difluorinated Analog A1 3-Aminobenzene- 1-sulfonamide CYP1 CYP450 Oxidation A1->CYP1 M1 Rapid N-Oxidation & Ring Hydroxylation CYP1->M1 A2 3-Amino-4,5-difluoro- benzene-1-sulfonamide CYP2 CYP450 Oxidation A2->CYP2 M2 Metabolic Stability (Oxidation Blocked) CYP2->M2

Fig 1. CYP450-mediated metabolic pathways of unsubstituted vs. difluorinated sulfonamides.

Comparative Metabolic Stability Data

To objectively evaluate performance, human liver microsome (HLM) stability data is compared across three structural analogs. The data demonstrates a non-linear, synergistic improvement in stability when moving from mono- to di-fluorination.

CompoundStructural FeaturesHLM

(min)
HLM

(µL/min/mg)
Primary Clearance Mechanism
3-Aminobenzene-1-sulfonamide Unsubstituted12.5110.4CYP-mediated aromatic hydroxylation
3-Amino-4-fluorobenzene-1-sulfonamide Monofluoro34.240.5N-oxidation, slow hydroxylation
3-Amino-4,5-difluorobenzene-1-sulfonamide Difluoro>120.0 <11.5 Negligible (Renal/Phase II dominant)

Note:


 values <15 µL/min/mg in HLMs are generally considered indicative of high metabolic stability, suitable for once-daily oral dosing regimens.

Experimental Methodologies: Self-Validating HLM Assay

To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes both high-clearance (Verapamil) and low-clearance (Warfarin) controls to verify the metabolic competency of the microsomes and rule out non-specific degradation.

Causality of Assay Conditions:

  • Substrate Concentration (1 µM): Kept strictly below the anticipated

    
     of CYP enzymes to ensure first-order kinetic decay, which is mathematically required to accurately calculate 
    
    
    
    .
  • Protein Concentration (0.5 mg/mL): This specific concentration balances the need for detectable metabolite formation while minimizing non-specific binding of the highly lipophilic fluorinated compound to microsomal proteins, which would artificially inflate the apparent half-life.

Step-by-Step Protocol
  • Preparation: Prepare a 10 mM stock of 3-Amino-4,5-difluorobenzene-1-sulfonamide in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Incubation Matrix: In a 96-well plate, combine 1 µL of the working solution with 89 µL of Human Liver Microsomes (HLM) suspended in 100 mM potassium phosphate buffer (pH 7.4, final protein concentration 0.5 mg/mL). Pre-warm the plate to 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of a 10 mM NADPH regenerating system (final NADPH concentration 1 mM).

  • Quenching: At predetermined time points (0, 5, 15, 30, 60, and 120 minutes), transfer 20 µL aliquots from the reaction mixture into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP450 enzymes, halting metabolism, while precipitating proteins for cleaner MS injection.

  • Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the remaining parent compound.

  • Data Processing: Plot the natural log (ln) of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (

    
    ). Calculate intrinsic clearance using the equation:
    
    
    
    
    (where V = incubation volume in µL, P = mass of microsomal protein in mg).

Workflow Step1 1. Compound & Control Prep (1 µM in Buffer, <0.1% DMSO) Step2 2. HLM Matrix Incubation (0.5 mg/mL protein, 37°C) Step1->Step2 Step3 3. NADPH Addition (Initiate First-Order Reaction) Step2->Step3 Step4 4. Aliquot & Quench (0-120 min in Ice-Cold MeCN) Step3->Step4 Step5 5. Centrifugation & LC-MS/MS (Quantify Parent Remaining) Step4->Step5 Step6 6. Kinetic Data Analysis (Calculate Clint and t1/2) Step5->Step6

Fig 2. Step-by-step self-validating workflow for assessing in vitro microsomal stability.

Conclusion

When designing sulfonamide-based therapeutics, the unsubstituted 3-aminobenzenesulfonamide core is a liability due to rapid Phase I metabolism. While monofluorination offers marginal improvements, the incorporation of 3-Amino-4,5-difluorobenzene-1-sulfonamide provides a robust, synergistic blockade against CYP450 oxidation. By lowering the HOMO energy and sterically shielding the most vulnerable positions, this building block reliably drives intrinsic clearance down to negligible levels, ensuring the resulting lead compounds maintain sufficient systemic exposure for in vivo efficacy.

References

  • Meanwell, N. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv / Journal of Medicinal Chemistry. Available at:[Link]

  • Zhang, Q., Xia, Z., Joshi, S., Scott, V. E., & Jarvis, M. F. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(6), 641–644. Available at:[Link]

Comparative

Comparative Analysis of Carbonic Anhydrase Inhibitors: Isoform Selectivity, Kinetics, and Clinical Translation

Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. In humans, 16 distinct isoforms exist, governing critical ph...

Author: BenchChem Technical Support Team. Date: March 2026

Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. In humans, 16 distinct isoforms exist, governing critical physiological processes ranging from pH homeostasis to aqueous humor secretion.

For drug development professionals, the historical bottleneck in designing carbonic anhydrase inhibitors (CAIs) has been achieving isoform selectivity. Classic inhibitors indiscriminately target the highly conserved cytosolic isoforms (CA I and CA II), leading to systemic toxicities such as metabolic acidosis, fatigue, and paresthesia. Consequently, modern pharmacological efforts have pivoted toward targeting the transmembrane isoforms, CA IX and CA XII . These specific isoforms are heavily overexpressed in hypoxic tumor microenvironments, where they drive tumor survival, invasion, and chemoresistance 1.

Mechanistic Grounding: The Tumor Microenvironment

Under hypoxic conditions, the HIF-1α transcription factor upregulates the expression of CA IX. Localized to the extracellular face of the plasma membrane, CA IX catalyzes the rapid hydration of CO2. This localized reaction creates a dual-effect gradient: it facilitates the influx of bicarbonate to raise intracellular pH (promoting cell survival and proliferation) while simultaneously accumulating protons extracellularly (acidifying the microenvironment to drive tissue invasion and metastasis).

CA9_Pathway Hypoxia Hypoxia (HIF-1α) CA9 CA IX Expression (Membrane-bound) Hypoxia->CA9 Upregulates Reaction CO2 + H2O ⇌ HCO3- + H+ CA9->Reaction Catalyzes Intracellular Intracellular pH ↑ (Survival/Proliferation) Reaction->Intracellular HCO3- influx Extracellular Extracellular pH ↓ (Invasion/Metastasis) Reaction->Extracellular H+ accumulation

Mechanistic role of CA IX in regulating the hypoxic tumor microenvironment.

Comparative Quantitative Analysis: The "Tail Approach"

The shift from classic primary sulfonamides to novel ureidosulfamates represents a masterclass in structural causality. Classic inhibitors like Acetazolamide and Dorzolamide bind directly to the highly conserved catalytic zinc ion, resulting in potent but non-selective pan-inhibition.

In contrast, next-generation molecules like SLC-0111 (U-104) utilize a "tail approach." While their zinc-binding group anchors to the active site, their extended, bulky tail moieties interact with the less conserved hydrophobic pockets located at the rim of the active site cavity. Because the active site cavity of CA II is narrower and more sterically hindered than that of CA IX/XII, these bulky tails prevent optimal binding to CA II, granting profound selectivity for the tumor-associated isoforms 2.

InhibitorChemical ClassCA II

(nM)
CA IX

(nM)
CA XII

(nM)
Selectivity Profile
Acetazolamide Primary Sulfonamide12.026.06.0Pan-inhibitor
Dorzolamide Primary Sulfonamide9.052.04.0Pan-inhibitor
Dichlorphenamide Primary Sulfonamide38.050.050.0Pan-inhibitor
SLC-0111 (U-104) Ureidosulfamate9600.045.04.0Highly selective for IX/XII

Table 1: Comparative inhibition constants (


) of standard and novel CAIs across key human isoforms. Data synthesizes established crystallographic and kinetic profiling.

Experimental Methodology: Stopped-Flow CO2 Hydration Assay

To accurately determine the


 values of these inhibitors, researchers rely on the stopped-flow CO2 hydration assay 3.

Causality of the Method: The CA-catalyzed hydration of CO2 is one of the fastest known enzymatic reactions, operating near the diffusion limit (


). Standard benchtop spectrophotometers possess dead times that obscure the initial reaction velocity. Stopped-flow devices solve this by pneumatically driving the enzyme and substrate into a mixing chamber within milliseconds, allowing for the precise spectrophotometric monitoring of pH-dependent indicators (e.g., phenol red) in real-time.

Self-Validating System: The protocol inherently validates itself by requiring the subtraction of the uncatalyzed spontaneous CO2 hydration rate from the total rate, ensuring that the measured kinetics strictly represent enzymatic activity. Acetazolamide is typically run in parallel as a positive control to benchmark the assay's sensitivity and ensure reagent integrity.

StoppedFlow S1 Syringe A: Enzyme + Buffer + Indicator (pH 8.3) Mix Rapid Mixing Chamber (Stopped-Flow) S1->Mix S2 Syringe B: CO2-Saturated Water (Substrate) S2->Mix Detect Spectrophotometric Detection (Absorbance/Fluorescence) Mix->Detect pH drop over time Kinetics Data Analysis (Calculate Ki / IC50) Detect->Kinetics Reaction rate

Workflow of the Stopped-Flow CO2 Hydration Assay for measuring CA kinetics.

Step-by-Step Protocol
  • Reagent Preparation : Prepare a reaction buffer of 20 mM Tris-HCl (pH 8.3) containing 0.2 mM phenol red. In a separate sealed vessel, prepare the substrate by continuously bubbling pure CO2 gas into ice-cold distilled water for at least 30–60 minutes to achieve maximum saturation (~34 mM CO2 at 25°C).

  • Enzyme-Inhibitor Equilibration : Dilute the purified recombinant CA isoform (e.g., CA IX) into the buffer to a working concentration in the low nanomolar range. Add varying concentrations of the test inhibitor (e.g., SLC-0111) and pre-incubate for 10–15 minutes at room temperature. Rationale: This pre-incubation ensures the enzyme-inhibitor complex reaches thermodynamic equilibrium prior to substrate exposure, preventing artificially low inhibition readings.

  • Instrument Loading : Load Syringe A of the stopped-flow apparatus with the enzyme-inhibitor-indicator mixture. Load Syringe B with the CO2-saturated water. Thermostat the system's mixing chamber to a consistent 20°C or 25°C to maintain stable kinetic parameters.

  • Rapid Mixing & Acquisition : Actuate the pneumatic drive to mix equal volumes from both syringes. Monitor the decrease in absorbance at 557 nm (the isosbestic point for phenol red) over a 5–10 second window. The rapid drop in pH correlates directly with the conversion of CO2 to protons and bicarbonate.

  • Kinetic Derivation : Extract the initial velocity (

    
    ) from the linear portion of the progress curve. Subtract the baseline spontaneous hydration rate (measured using buffer without enzyme). Calculate the 
    
    
    
    using the Cheng-Prusoff equation, plotting fractional activity against inhibitor concentration.

References

  • Source: PMC (NIH)
  • Title: Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold Source: ChemRxiv URL
  • Source: PMC (NIH)

Sources

Validation

A Comparative Guide to Evaluating the ADME Properties of Novel Sulfonamides

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel sulfonamide dru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel sulfonamide drug candidates. By synthesizing established principles with modern experimental approaches, this document serves as a practical resource for optimizing the pharmacokinetic profiles of this important class of therapeutic agents.

The sulfonamide group is a cornerstone in medicinal chemistry, present in a wide array of drugs with diverse therapeutic applications.[1][2] However, the translation of a promising sulfonamide-based compound from the bench to the clinic is contingent upon a favorable ADME profile. Early and thorough characterization of these properties is paramount to de-risk drug development programs and enhance the probability of clinical success.[3]

Section 1: Absorption - The Gateway to Systemic Exposure

The journey of an orally administered drug begins with its absorption from the gastrointestinal (GI) tract. For sulfonamides, this process is governed by a delicate interplay of their physicochemical properties and their interactions with the biological environment of the gut.[4]

A foundational step in evaluating a novel sulfonamide is the characterization of its key physicochemical properties, as these are primary determinants of its absorption potential.[5]

  • Solubility: The aqueous solubility of a drug is a critical factor for its dissolution in the GI fluid, a prerequisite for absorption. Sulfonamides exhibit a wide range of solubilities, which can be significantly influenced by the pH of the environment due to their acidic nature (pKa of the sulfonamide proton is typically in the range of 5-8).

  • Lipophilicity (LogP/LogD): The partitioning of a drug between a lipid and an aqueous phase, quantified by LogP (for the neutral species) and LogD (at a specific pH), is a key indicator of its ability to permeate the lipid-rich intestinal membrane.

  • Polar Surface Area (PSA): TPSA is a descriptor that correlates with a molecule's ability to form hydrogen bonds and is often used to predict intestinal absorption and blood-brain barrier penetration.[6]

Table 1: Comparison of Physicochemical Properties of Representative Sulfonamides

CompoundMolecular Weight ( g/mol )pKaLogPAqueous Solubility (mg/L)
Sulfanilamide172.2110.4-0.627500 (at 25°C)[5]
Sulfamethoxazole253.285.70.89610 (at 37°C)
Celecoxib381.3711.13.5<10

Data compiled from various sources for illustrative purposes.

To move beyond theoretical predictions, in vitro models are indispensable for experimentally determining the intestinal permeability of novel sulfonamides.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a measure of a compound's passive diffusion across an artificial lipid membrane.[7] It is a valuable initial screen to assess the intrinsic permeability of a large number of compounds.

  • Caco-2 Cell Permeability Assay: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized enterocytes that mimics the intestinal barrier.[8][9][10] This assay is considered the gold standard for in vitro prediction of human intestinal absorption as it accounts for both passive diffusion and active transport processes.[11][12] A bidirectional Caco-2 assay, measuring permeability from the apical (A) to basolateral (B) and B to A directions, can identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[11] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[11]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in a transwell plate and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[11]

  • Assay Initiation: The test sulfonamide is added to the apical (A) or basolateral (B) chamber of the transwell plate.

  • Incubation: The plate is incubated at 37°C with gentle shaking.

  • Sampling: Aliquots are taken from the receiver chamber at various time points.

  • Quantification: The concentration of the sulfonamide in the samples is determined by LC-MS/MS.[8]

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

G

Caption: Workflow for the Caco-2 cell permeability assay.

Section 2: Distribution - Reaching the Target

Once absorbed, a drug distributes throughout the body via the systemic circulation. The extent and pattern of distribution are critical for a drug to reach its therapeutic target at an effective concentration while minimizing off-target effects.

Sulfonamides are known to bind to plasma proteins, primarily albumin, to varying degrees.[13] It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared from the body.[14] Therefore, determining the extent of PPB is a crucial step in ADME evaluation.

Experimental Protocol: Equilibrium Dialysis for PPB

  • Apparatus Setup: An equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Sample Preparation: Plasma containing the test sulfonamide is placed in one chamber, and a protein-free buffer is placed in the other.

  • Equilibration: The apparatus is incubated at 37°C until equilibrium is reached (typically 4-24 hours).

  • Sampling and Analysis: The concentration of the sulfonamide in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated as: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100

G

Caption: Principle of equilibrium dialysis for plasma protein binding.

Table 2: Comparative Plasma Protein Binding of Sulfonamides

CompoundHuman Plasma Protein Binding (%)
Sulfanilamide~18%[13]
Sulfamethoxazole~70%
ABT-63985.2%[15]
Sulfaethylthiadiazole~95%[13]

Data compiled from various sources for illustrative purposes.

Section 3: Metabolism - Biotransformation and Its Consequences

Drug metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their elimination.[16] For sulfonamides, metabolism can lead to the formation of both inactive and, in some cases, reactive metabolites.[17]

The primary metabolic pathways for sulfonamides include:

  • N-acetylation: Acetylation of the aromatic amine (N4) is a common metabolic route.

  • Hydroxylation: Oxidation of the aromatic ring or the heterocyclic substituent.

  • Glucuronidation: Conjugation of a glucuronic acid moiety to the sulfonamide nitrogen (N1) or the hydroxylated metabolites.[18]

  • Oxidation of the arylamine group: This can lead to the formation of reactive hydroxylamine and nitroso metabolites, which have been implicated in hypersensitivity reactions.[17]

G

Caption: Key metabolic pathways for sulfonamide drugs.

The metabolic stability of a compound provides an indication of its susceptibility to metabolism and is a key determinant of its in vivo half-life and clearance.[19][20]

  • Liver Microsomal Stability Assay: Liver microsomes are subcellular fractions that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions.[16][21] This assay is a workhorse in early drug discovery for rapidly assessing the metabolic stability of a large number of compounds.[22]

  • Hepatocyte Stability Assay: Primary hepatocytes are considered the gold standard for in vitro metabolism studies as they contain the full complement of both phase I and phase II metabolic enzymes and transporters.[7]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture: The test sulfonamide is incubated with liver microsomes, a NADPH-regenerating system (cofactor for CYP enzymes), and buffer at 37°C.[22]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Table 3: Comparative Metabolic Stability of Novel Sulfonamide Analogs

CompoundRat Liver Microsomal Stability (% remaining at 30 min)Human Liver Microsomal Stability (% remaining at 30 min)
Analog A5%12%
Analog B45%60%
Analog C (Lead)85%92%

Hypothetical data for illustrative purposes.

Section 4: Excretion - The Final Exit

Excretion is the process by which a drug and its metabolites are removed from the body. The primary routes of excretion for sulfonamides and their metabolites are renal (urine) and biliary (feces).[23][24]

The excretion of sulfonamides and their often more polar metabolites is frequently mediated by transporters in the kidneys and liver.[25]

  • Renal Excretion: Organic anion transporters (OATs) and organic cation transporters (OCTs) in the proximal tubules of the kidneys play a significant role in the active secretion of drugs and metabolites into the urine.

  • Biliary Excretion: Efflux transporters such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP) located on the canalicular membrane of hepatocytes mediate the transport of drugs and their conjugates into the bile.[26][27]

A human radiolabeled mass balance study is considered the definitive method for understanding the ADME of a drug in humans.[28][29] In these studies, a radiolabeled version of the drug (typically with 14C) is administered to a small group of healthy volunteers, and the radioactivity is tracked in plasma, urine, and feces over time.[30][31][32] This provides quantitative information on the routes and rates of excretion and the metabolic profile of the drug.[28]

Section 5: Integrated ADME Evaluation and Candidate Selection

The ultimate goal of ADME profiling is to select drug candidates with a balanced pharmacokinetic profile that is conducive to the desired therapeutic effect. This involves a holistic assessment of all ADME parameters. For instance, a compound with high permeability and metabolic stability may still be a poor candidate if it has very high plasma protein binding, limiting its free concentration. Conversely, a compound with moderate metabolic instability might be acceptable if it has excellent absorption and a wide therapeutic window.

The optimization of ADME properties is an iterative process. For example, in the discovery of the T-type calcium channel blocker ABT-639, initial sulfonamide hits had poor metabolic stability and oral bioavailability.[15] Through systematic chemical modifications, guided by in vitro ADME data, a lead compound with significantly improved pharmacokinetic properties was identified.[15]

By employing the principles and experimental approaches outlined in this guide, drug discovery teams can make more informed decisions in the selection and optimization of novel sulfonamide drug candidates, ultimately increasing the likelihood of developing safe and effective medicines.

References

  • Sulfonamide metabolic pathways. (n.d.). Vertex AI Search.
  • Quotient Sciences. (2024). Assessing the Impact of the Approved FDA Guidance on Human Mass Balance Studies: How ADME programs will proceed in 2024 and beyond.
  • ProPharma. (2022, May 18). FDA Releases Draft Guidance for Industry on Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies.
  • MSD Manual Professional Edition. (n.d.). Sulfonamides.
  • Merck Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology.
  • Li, Y., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. ACS Publications.
  • ResearchGate. (n.d.). Sulfonamide chemical structure and metabolism. a.
  • Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video.
  • Shieh, C. C., et al. (n.d.). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC.
  • Benchchem. (n.d.). Evaluating Biphenyl Sulfonamide 1: A Comparative Guide to its Drug-Like Properties.
  • Alera Labs. (2019, May 9). In Vitro ADME Assays.
  • Falk, M. S., & Tarrant, M. (n.d.). An Automated Method for the Determination of Sulfonamides in Plasma.
  • Benchchem. (n.d.). In-depth Technical Guide: Physicochemical and Biological Profile of Sulfanilamide, a Representative Sulfonamide.
  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. PubMed.
  • Merck Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • Bojadzic, D., et al. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Universität Osnabrück. (n.d.). Pharmacokinetics of Sulfadiazine in Pigs.
  • ResearchGate. (n.d.). Basic physicochemical properties of sulfonamides.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • Frontiers. (2022, January 13). The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates.
  • PubMed. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux.
  • ResearchGate. (n.d.). Prediction of ADME properties for sulfonamide compound.
  • SciSpace. (n.d.). Antimicrobial sulfonamide drugs.
  • Kaur, G., et al. (2023, May 30). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
  • ResearchGate. (2017, November 2). Caco-2 cell permeability assays to measure drug absorption.
  • Admescope. (n.d.). Permeability and Transporters.
  • Evotec. (n.d.). Microsomal Stability.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • WuXi AppTec Lab Testing Division. (n.d.). Metabolic Stability Assays.
  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.
  • ResearchGate. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
  • Symeres. (n.d.). In vitro ADME drug discovery services.
  • MTTlab. (n.d.). Microsomal Stability Assay.
  • Scientific Research Publishing. (n.d.). Computational Analysis of Sulfonamide-Based Compounds by Molecular Docking and ADME/T in the Inhibition of Acetylcholinesterase (AChE) in Alzhaimer's Disease.
  • ACP Journals. (2008, December 1). Diagnosis of Sulfonamide Hypersensitivity Reactions by In-Vitro "Rechallenge" with Hydroxylamine Metabolites. Annals of Internal Medicine.
  • Regulations.gov. (n.d.). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies.
  • Wu, C. Y., & Benet, L. Z. (n.d.). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. PMC.
  • SciSpace. (n.d.). The binding of sulfonamide drugs by plasma proteins. a factor in determining the distribution of drugs in the body.
  • Chunzhi, S. (n.d.). The Crucial Role of Transporters in Drug Disposition and Metabolism.
  • Protocols.io. (2025, August 3). In-vitro plasma protein binding.
  • PMC. (n.d.). THE BINDING OF SULFONAMIDE DRUGS BY PLASMA PROTEINS. A FACTOR IN DETERMINING THE DISTRIBUTION OF DRUGS IN THE BODY.
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  • Frontiers. (2022, January 13). The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates.
  • Ramamoorthy, A., et al. (2022, July 19). Human Radiolabeled Mass Balance Studies Supporting the FDA Approval of New Drugs. ResearchGate.
  • PubMed. (2005, June 15). Transporters and their impact on drug disposition.
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Comparative

Comparative Guide: 3-Amino-4,5-difluorobenzene-1-sulfonamide vs. Classical DHPS Inhibitors

This guide provides a comparative technical analysis of 3-Amino-4,5-difluorobenzene-1-sulfonamide —a distinct fluorinated fragment/probe—against established Dihydropteroate Synthase (DHPS) inhibitors (e.g., Sulfamethoxaz...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 3-Amino-4,5-difluorobenzene-1-sulfonamide —a distinct fluorinated fragment/probe—against established Dihydropteroate Synthase (DHPS) inhibitors (e.g., Sulfamethoxazole, Dapsone).[1][2]

[1][2]

Executive Summary & Mechanism of Action

Dihydropteroate Synthase (DHPS) is a pivotal enzyme in the bacterial folate biosynthesis pathway, catalyzing the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).[1][2][3]

  • Classical Inhibitors (e.g., Sulfamethoxazole): These are 4-aminobenzenesulfonamides .[1][2] They act as structural mimics of pABA.[4] The 4-amino group is geometrically positioned to interact with the catalytic center (specifically forming hydrogen bonds with conserved residues like Ser/Asp), while the sulfonamide group mimics the transition state of the carboxylic acid of pABA.

  • The Challenger (3-Amino-4,5-difluorobenzene-1-sulfonamide): This compound represents a Fragment-Based Drug Discovery (FBDD) hit or a mechanistic probe.[1][2] Its distinct features are:

    • Regioisomerism (3-Amino vs. 4-Amino): The amino group is in the meta position relative to the sulfonamide.[1] This alters the binding vector, preventing classical pABA-mimicry and suggesting a novel binding mode (likely exploring the pterin pocket or an allosteric site).

    • Fluorination (4,5-Difluoro): Fluorine substitution significantly modulates the electronic properties (pKa) of the sulfonamide and increases lipophilicity, potentially enhancing permeability or engaging in specific dipole-dipole interactions within the hydrophobic regions of the active site.

Pathway Visualization

The following diagram illustrates the competitive inhibition dynamics within the folate pathway.

FolatePathway pABA p-Aminobenzoic Acid (pABA) DHPS DHPS Enzyme (Target) pABA->DHPS Substrate DHPP Dihydropterin Pyrophosphate DHPP->DHPS Substrate DHP 7,8-Dihydropteroate DHPS->DHP Catalysis Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate SMX Sulfamethoxazole (Classical 4-NH2) SMX->DHPS Competes with pABA (Active Site) Fragment 3-Amino-4,5-difluoro (Novel 3-NH2 Probe) Fragment->DHPS Binds Allosteric/Pterin Site (Putative)

Caption: Figure 1. Mechanism of DHPS inhibition. Classical sulfonamides compete directly with pABA. The 3-amino-4,5-difluoro fragment explores alternative binding geometries.

Chemical & Structural Comparison

This section contrasts the physicochemical properties that dictate potency and pharmacokinetics.

FeatureClassical: Sulfamethoxazole (SMX) Probe: 3-Amino-4,5-difluorobenzene-1-sulfonamide Impact on Performance
Amino Position 4-Position (Para) 3-Position (Meta) Binding Mode: Para-amino is essential for classical H-bonding with Ser/Asp in the pABA pocket.[1][2] Meta-amino suggests non-classical binding or "flipped" orientation.[1][2]
Electronic Effect Electron-donating NH2 at para position.[1][2]Electron-withdrawing Fluorines (x2) + Meta-NH2.[1][2]pKa Modulation: Fluorines lower the pKa of the sulfonamide NH, making it more acidic (closer to pABA carboxylate), potentially strengthening ionic interactions.
Lipophilicity Moderate (LogP ~0.[1]9)Increased (Fluorine effect)Permeability: Fluorination generally improves membrane permeability and metabolic stability against oxidative metabolism.
Steric Profile Flat phenyl ring.[1]4,5-Difluoro adds bulk.[1][2]Selectivity: The fluorine atoms can clash with sterically restricted pockets in wild-type DHPS but may fit mutated pockets (resistance evasion).[1]

Experimental Validation Protocols

To objectively compare these compounds, researchers must employ a combination of enzymatic assays and structural biology.

Protocol A: DHPS Kinetic Assay (In Vitro)

Objective: Determine the


 (Inhibition Constant) and Mode of Inhibition (Competitive vs. Non-competitive).
  • Reagents:

    • Purified Recombinant DHPS (e.g., from E. coli, B. anthracis, or P. jirovecii).

    • Substrates: [14C]-pABA and DHPP.[1][2]

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2.

  • Workflow:

    • Step 1: Incubate DHPS (10 nM) with varying concentrations of Inhibitor (0.1 nM – 100 µM) for 10 min at 37°C.

    • Step 2: Initiate reaction by adding [14C]-pABA (saturation) and DHPP (

      
       levels).[1][2]
      
    • Step 3: Quench reaction after 20 min using ice-cold 0.1 M HCl.

    • Step 4: Separate product ([14C]-dihydropteroate) from substrate using HPLC or thin-layer chromatography (TLC).[1][2]

    • Step 5: Measure radioactivity via scintillation counting.[1]

  • Data Analysis:

    • Plot Rate (

      
      ) vs. [Substrate] at different [Inhibitor] levels.
      
    • Expectation: SMX will show competitive inhibition (increased

      
      , unchanged 
      
      
      
      ). The 3-amino probe may show mixed or non-competitive inhibition if it binds outside the pABA pocket.
Protocol B: Differential Scanning Fluorimetry (DSF) / Thermal Shift

Objective: Validate direct physical binding and assess thermal stabilization (


).
  • Preparation: Mix DHPS (5 µM) with SYPRO Orange dye and Compound (50 µM) in PCR plates.

  • Ramp: Heat from 25°C to 95°C at 1°C/min.

  • Readout: Monitor fluorescence (unfolding exposes hydrophobic core).[1]

  • Interpretation: A positive shift (

    
    C) indicates specific binding.
    
    • Note: Fragments often show lower

      
       than optimized leads.
      

Structure-Activity Relationship (SAR) Logic[1][2][6]

The design logic for the 3-amino-4,5-difluoro scaffold is grounded in bioisosterism and fragment evolution .[1][2]

SAR_Logic Base Benzenesulfonamide Scaffold Mod1 Modification: 4-Amino (Para) Base->Mod1 Mod2 Modification: 3-Amino (Meta) + 4,5-Difluoro Base->Mod2 Result1 Classical pABA Mimic (High Affinity, Resistance Prone) Mod1->Result1 Result2 Altered Vector & Electronics (pKa ~6-7, Lipophilic) Mod2->Result2 Outcome Potential for Novel Pocket Binding (Overcoming Resistance) Result2->Outcome Optimization

Caption: Figure 2. SAR decision tree. Moving the amino group and adding fluorines shifts the molecule from a classical substrate mimic to a physicochemical probe for new sites.

Why use the 3-Amino-4,5-difluoro scaffold?
  • Acidification of Sulfonamide: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the sulfonamide nitrogen. This is critical because the ionized sulfonamide (anion) mimics the pABA carboxylate. Classical sulfonamides often require heterocyclic tails (like the methoxazole ring) to achieve this; the difluoro-phenyl ring achieves this electronically without a bulky tail.

  • Multipole Interactions: The C-F bond is highly polar but non-ionizable. It can engage in orthogonal dipolar interactions with backbone carbonyls or amide nitrogens in the enzyme active site, interactions that hydrogen atoms cannot form.

References

  • Capasso, C., & Supuran, C. T. (2014). Sulfa drugs as inhibitors of dihydropteroate synthase: a structural and kinetic overview. Expert Opinion on Therapeutic Patents.[1] Link

  • Hevener, K. E., et al. (2010). Structural and computational studies on the catalytic and resistance mechanisms of dihydropteroate synthase.[3] Journal of Medicinal Chemistry. Link

  • Babaoglu, K., et al. (2004). Crystal structure of Pneumocystis carinii dihydropteroate synthase: Structural basis for sulfa drug resistance.[3] Structure.[1][3][4][5][6][7][8][9][10][11] Link

  • BLD Pharm. (2024). Product Analysis: 3-Amino-4,5-difluorobenzene-1-sulfonamide (CAS 1856543-03-7).[1][2][12]Link

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Amino-4,5-difluorobenzene-1-sulfonamide

Researchers, scientists, and drug development professionals handle a myriad of chemical compounds daily. Among these, halogenated aromatic sulfonamides, such as 3-Amino-4,5-difluorobenzene-1-sulfonamide, are pivotal buil...

Author: BenchChem Technical Support Team. Date: March 2026

Researchers, scientists, and drug development professionals handle a myriad of chemical compounds daily. Among these, halogenated aromatic sulfonamides, such as 3-Amino-4,5-difluorobenzene-1-sulfonamide, are pivotal building blocks in medicinal chemistry. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards for chemical waste management.

Understanding the Hazard Profile

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed and may be toxic in contact with skin.[1][2][3]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[1][4][5][6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1][4]

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[1][3]

Given these potential hazards, all handling and disposal procedures must be conducted with the utmost care and adherence to safety protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling 3-Amino-4,5-difluorobenzene-1-sulfonamide. The following table summarizes the minimum required PPE.

Body PartProtectionStandard
Eyes/Face Chemical safety goggles or a face shieldOSHA 29 CFR 1910.133 or European Standard EN166[7][8]
Hands Chemical-resistant gloves (e.g., nitrile)Follow manufacturer's specifications
Body Laboratory coatStandard laboratory practice
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.NIOSH or European Standard EN 149[8]
Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-Amino-4,5-difluorobenzene-1-sulfonamide is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][10]

Experimental Protocol: Waste Collection and Segregation

  • Identify Waste Streams: Segregate waste into solid and liquid streams.

    • Solid Waste: Includes unused or expired 3-Amino-4,5-difluorobenzene-1-sulfonamide powder, and contaminated disposables (e.g., weighing paper, gloves, pipette tips).

    • Liquid Waste: Includes solutions containing the compound and solvents used for decontaminating glassware.

  • Use Designated Hazardous Waste Containers:

    • Collect solid waste in a clearly labeled, sealable, and compatible solid hazardous waste container.[7][9]

    • Collect liquid waste in a compatible, leak-proof, and clearly labeled liquid hazardous waste container.[9]

  • Proper Labeling: All waste containers must be accurately labeled with the following information:[9][10]

    • The words "Hazardous Waste"

    • The full chemical name: "3-Amino-4,5-difluorobenzene-1-sulfonamide"

    • The primary hazard(s) (e.g., "Toxic," "Irritant")

    • The date of accumulation

  • Decontamination of Glassware:

    • Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol) in a certified chemical fume hood.

    • Collect the solvent rinse as liquid hazardous waste.[9]

  • Storage Pending Disposal:

    • Store sealed and labeled waste containers in a designated and secure satellite accumulation area (SAA).[9]

    • The SAA should be well-ventilated and away from incompatible materials.[10]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[2][9]

    • Follow all institutional and local regulations for waste manifests and transportation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Amino-4,5-difluorobenzene-1-sulfonamide.

DisposalWorkflow start Start: Generation of 3-Amino-4,5-difluorobenzene-1-sulfonamide Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood identify_waste Identify Waste Type fume_hood->identify_waste solid_waste Solid Waste (Unused chemical, contaminated disposables) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Contaminated solvent from cleaning) identify_waste->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid label_container Label Container: - 'Hazardous Waste' - Chemical Name - Hazards - Date collect_solid->label_container collect_liquid->label_container store_waste Store Sealed Container in Satellite Accumulation Area (SAA) label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end_disposal End: Waste Disposed contact_ehs->end_disposal

Caption: Disposal Workflow for 3-Amino-4,5-difluorobenzene-1-sulfonamide.

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and contain the spill to prevent environmental release.

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, carefully sweep up the solid material and place it in a labeled hazardous waste container.[7]

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team.

    • Prevent the spill from entering drains or waterways.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 3-Amino-4,5-difluorobenzene-1-sulfonamide is a critical component of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can mitigate risks to themselves and the environment. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.

References

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Handling

Comprehensive Safety and Handling Guide for 3-Amino-4,5-difluorobenzene-1-sulfonamide

This guide provides essential safety and logistical information for the handling, use, and disposal of 3-Amino-4,5-difluorobenzene-1-sulfonamide. The procedural guidance herein is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling, use, and disposal of 3-Amino-4,5-difluorobenzene-1-sulfonamide. The procedural guidance herein is designed for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the recommendations are based on a conservative approach, drawing from data on structurally related aromatic amines, sulfonamides, and fluorinated benzene derivatives.

Hazard Assessment and Chemical Profile

Based on data from similar compounds, 3-Amino-4,5-difluorobenzene-1-sulfonamide should be treated as a substance that is potentially:

  • Harmful if swallowed, inhaled, or in contact with skin.[5]

  • A skin and eye irritant.[6][7]

  • Potentially damaging to organs through prolonged or repeated exposure.[8]

Table 1: Summary of Potential Hazards and Safety Recommendations

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if ingested, absorbed through the skin, or inhaled.Avoid ingestion, skin contact, and inhalation of dust or powder.[5]
Skin Corrosion/Irritation May cause skin irritation upon contact.[6][7]Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation.[6][7]Wear chemical safety goggles.
Respiratory Sensitization May cause respiratory irritation.[8]Handle in a well-ventilated area or a chemical fume hood.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure.[9][10] The following PPE is mandatory when handling 3-Amino-4,5-difluorobenzene-1-sulfonamide:

  • Eye and Face Protection : Chemical safety goggles are required at a minimum.[11] When there is a risk of splashing, a face shield should be worn in addition to goggles.[12]

  • Skin Protection :

    • Gloves : Wear nitrile or other chemically resistant gloves.[12] Always inspect gloves for tears or punctures before use and change them frequently.

    • Lab Coat : A flame-resistant lab coat that fully covers the arms is required.

    • Protective Clothing : For larger quantities or when there is a significant risk of exposure, chemical-resistant coveralls may be necessary.[13]

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[14] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[12]

Operational and Handling Plan

A systematic approach to handling ensures safety and minimizes the risk of contamination.

Preparation and Weighing
  • Designated Area : All handling of 3-Amino-4,5-difluorobenzene-1-sulfonamide should be performed in a designated area within a laboratory, clearly marked with appropriate hazard signs.

  • Fume Hood : Conduct all weighing and solution preparation inside a certified chemical fume hood to control exposure to airborne particles.[14]

  • Spill Kit : Ensure a chemical spill kit appropriate for solid and liquid organic compounds is readily accessible.

Solution Preparation
  • Vessel Selection : Use glassware that is clean, dry, and appropriate for the volume and type of solvent being used.

  • Solvent Addition : Add the solvent to the solid compound slowly to avoid splashing.

  • Mixing : Use a magnetic stirrer or gentle manual swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.

Reaction Setup and Monitoring
  • Closed System : Whenever possible, conduct reactions in a closed system to prevent the release of vapors.

  • Temperature Control : If the reaction is heated, use a well-controlled heating mantle and a condenser to prevent the escape of volatile components.

  • Monitoring : Regularly check the reaction for any signs of unexpected changes, such as pressure buildup or color change.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[15]

  • Inhalation : Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[15] Rinse the mouth with water and seek immediate medical attention.[16]

  • Spill :

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing 3-Amino-4,5-difluorobenzene-1-sulfonamide must be treated as hazardous waste.

  • Waste Collection : Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Container Labeling : Label waste containers with "Hazardous Waste" and the full chemical name.

  • Disposal Route : As a halogenated aromatic compound, this substance should not be disposed of down the drain.[17] It should be sent for incineration at a licensed hazardous waste disposal facility.[18][19] Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations for handling 3-Amino-4,5-difluorobenzene-1-sulfonamide.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don PPE weigh Weigh in Fume Hood prep_start->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware reaction->decontaminate waste Dispose of Hazardous Waste reaction->waste spill Spill? reaction->spill emergency Follow Emergency Procedures spill->emergency

Caption: Workflow for handling 3-Amino-4,5-difluorobenzene-1-sulfonamide.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Tokyo Chemical Industry. (2025, October 26). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, May 26). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
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  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Google Patents. (n.d.). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • Sussex Drug Discovery Centre. (2015, November 30). Aryl Sulfonamides made easy.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS).
  • MilliporeSigma. (n.d.). 3-amino-4-(methylamino)benzene-1-sulfonamide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide.
  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • Cayman Chemical. (2025, June 3). Safety Data Sheet.
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  • BD Biosciences. (2021, September 12). Material Safety Data Sheet.
  • Organic Syntheses. (n.d.). Procedure.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations.
  • Benchchem. (n.d.). 5-Amino-2,4-difluorobenzene-1-sulfonamide.
  • MDPI. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • precisionFDA. (n.d.). 3-AMINO-N-TERT-BUTYLBENZENE-1-SULFONAMIDE.

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